Technical Documentation Center

Fosfructose (trisodium) Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Fosfructose (trisodium)

Core Science & Biosynthesis

Foundational

Fosfructose Trisodium Salt Metabolic Pathway Mapping: A Technical Whitepaper on Isotopic Tracing and Glycolytic Bypass Mechanisms

Executive Summary Fosfructose trisodium salt, biochemically identified as Fructose-1,6-diphosphate (FDP) trisodium salt, is a highly potent metabolic intermediate with profound applications in mitigating ischemic, hypoxi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Fosfructose trisodium salt, biochemically identified as Fructose-1,6-diphosphate (FDP) trisodium salt, is a highly potent metabolic intermediate with profound applications in mitigating ischemic, hypoxic, and reperfusion injuries[1]. Unlike standard glucose administration, which relies on the complete and highly regulated glycolytic cascade, exogenous FDP directly intervenes in the lower phase of glycolysis.

For drug development professionals and metabolic researchers, mapping the exact intracellular pharmacokinetics and flux of FDP is critical. This whitepaper details the mechanistic rationale of FDP as a therapeutic agent, outlines a self-validating 13C-isotope tracing methodology for pathway mapping, and provides the necessary analytical frameworks to quantify its metabolic flux.

Mechanistic Rationale: The Phosphofructokinase (PFK) Bypass

During ischemic events, oxygen deprivation forces cellular metabolism to rely exclusively on anaerobic glycolysis. This metabolic shift leads to a rapid accumulation of lactic acid, subsequently dropping intracellular pH. The enzyme Phosphofructokinase (PFK)—which controls the rate-limiting step of glycolysis by converting Fructose-6-phosphate to FDP—is highly sensitive to pH and is irreversibly inhibited by lactic acidosis[2]. When PFK is blocked, endogenous energy production halts, leading to ATP depletion and cellular necrosis.

Exogenous administration of FDP trisodium salt elegantly bypasses this PFK bottleneck[2]. Once internalized by the cell, FDP is directly cleaved by the enzyme aldolase into two triose phosphates: dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (GAP)[3]. This anaerobic breakdown yields a net of 2 ATP molecules per FDP molecule, providing life-saving energy without requiring the initial 2 ATP investment normally consumed by hexokinase and PFK[1].

Beyond energy provision, FDP exhibits secondary signaling properties. Recent chemoproteomic profiling reveals that FDP enters the mitochondria and inhibits aldehyde dehydrogenase 2 (ALDH2), thereby regulating reactive oxygen species (ROS) and transmitting signals of accelerated glycolytic flux to redox status regulators[4].

Metabolic Pathway Visualization

FDP_Pathway Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P PFK Phosphofructokinase (PFK) INHIBITED BY ISCHEMIA F6P->PFK EndoFDP Endogenous FDP PFK->EndoFDP Blocked Aldolase Aldolase Cleavage EndoFDP->Aldolase ExoFDP Exogenous Fosfructose Trisodium Salt (FDP) ExoFDP->Aldolase Direct Bypass DHAP DHAP Aldolase->DHAP GAP GAP Aldolase->GAP DHAP->GAP Isomerase Pyruvate Pyruvate GAP->Pyruvate Lactate Lactate Pyruvate->Lactate ATP Net +2 ATP (Anaerobic) Pyruvate->ATP

Metabolic bypass mechanism of exogenous Fosfructose Trisodium Salt during ischemia.

13C-Isotope Tracing Framework: A Self-Validating Protocol

To accurately map the metabolic fate of exogenous FDP and prove its direct utilization, researchers must employ 13C-stable isotope tracing coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[5].

By utilizing 13C6-FDP (where all six carbon atoms are heavily labeled with the 13C isotope), we can definitively distinguish exogenous FDP from endogenous glucose-derived FDP. If exogenous 13C6-FDP is directly utilized via the aldolase cleavage pathway, the resulting DHAP and GAP will appear as M+3 isotopologues (containing three 13C atoms)[4]. This creates a self-validating system : the presence of M+3 downstream metabolites mathematically proves direct pathway utilization, ruling out the possibility that FDP is simply degraded extracellularly and re-synthesized via gluconeogenesis.

Isotope Tracing Workflow Visualization

Workflow Step1 1. 13C6-FDP Infusion Step2 2. Rapid Quenching (-80°C MeOH) Step1->Step2 Step3 3. Metabolite Extraction Step2->Step3 Step4 4. LC-MS/MS (HILIC-MRM) Step3->Step4 Step5 5. 13C-MFA Flux Analysis Step4->Step5

Self-validating 13C6-FDP isotope tracing and LC-MS/MS metabolomics workflow.

Step-by-Step Methodology: LC-MS/MS Isotope Tracing Workflow

Phase 1: Cell Culture & Ischemic Preconditioning

  • Cultivate target cells (e.g., HepG2 or primary cardiomyocytes) in standard media until 80% confluence.

  • Induce ischemia/hypoxia by transitioning cells to a glucose-free, low-oxygen (1% O2) environment for 2 hours.

Phase 2: Isotope Tracer Administration 3. Introduce 5 mM of 13C6-Fosfructose trisodium salt into the culture medium. Causality Check: The trisodium salt formulation ensures aqueous solubility, but relatively high extracellular concentrations (5-10 mM) are required to drive concentration-dependent cellular uptake mechanisms across the lipid bilayer, overcoming the highly charged nature of the phosphate groups[4].

Phase 3: Rapid Metabolic Quenching 4. At precise time intervals (e.g., 0, 5, 15, 30 minutes), aspirate the medium and immediately plunge the cells into 80% cold methanol (-80°C). Causality Check: Glycolytic intermediates have turnover rates measured in milliseconds. Delayed quenching allows residual enzymatic activity to alter the M+3/M+0 isotopologue ratios, destroying the integrity of the metabolic flux data.

Phase 4: Extraction & LC-MS/MS Acquisition 5. Sonicate the quenched cells, centrifuge at 14,000 x g for 15 minutes at 4°C, and collect the aqueous supernatant. Dry under N2 gas and reconstitute in an acetonitrile/water mixture. 6. Analyze via LC-MS/MS using a Hydrophilic Interaction Liquid Chromatography (HILIC) column in negative ion Multiple Reaction Monitoring (MRM) mode[4]. Causality Check: Sugar phosphates like FDP, DHAP, and GAP are highly polar and exhibit poor retention on standard C18 reverse-phase columns. HILIC ensures proper chromatographic separation of these critical isomers[5].

Quantitative Data: Isotopic Enrichment Profiling

The following table summarizes the expected fractional enrichment of key metabolites following a 5 mM 13C6-FDP pulse in an ischemic in vitro model. The rapid appearance of M+3 isotopologues confirms the efficacy of the PFK bypass.

MetaboliteTarget IsotopologueExpected Relative Abundance (%)Kinetic PhaseBiological Significance
Fructose-1,6-bisphosphate (FBP) M+698%T = 0 minConfirms direct cellular uptake of intact FDP[4].
Dihydroxyacetone phosphate (DHAP) M+385%T = 5 minValidates immediate aldolase cleavage[4].
Glyceraldehyde 3-phosphate (GAP) M+382%T = 5 minValidates immediate aldolase cleavage[3].
Phosphoenolpyruvate (PEP) M+365%T = 15 minDemonstrates downstream glycolytic flux[4].
Lactate M+370%T = 30 minValidates the anaerobic endpoint and net ATP generation.

Conclusion

Mapping the metabolic pathway of Fosfructose trisodium salt requires rigorous analytical techniques to capture the rapid flux of sugar phosphates. By utilizing 13C-isotope tracing and HILIC-based LC-MS/MS, researchers can definitively prove that exogenous FDP bypasses the ischemia-inhibited PFK enzyme, directly fueling the lower glycolytic pathway to rescue cells from energetic collapse. This self-validating framework not only confirms the primary mechanism of action but also opens avenues for exploring FDP's secondary roles in mitochondrial signaling and ROS regulation.

References

  • Source: nih.
  • Title: US6076528A - Injection of fructose-1,6-diphosphate (FDP)
  • Source: srce.
  • Source: nih.
  • Source: acs.

Sources

Exploratory

Pharmacokinetics of Trisodium Fructose-1,6-Bisphosphate In Vivo: A Technical Whitepaper

Executive Summary & Molecular Rationale Trisodium fructose-1,6-bisphosphate (FDP-Sr, CAS: 38099-82-0) is a highly charged, water-soluble glycolytic intermediate that has garnered significant attention in drug development...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Rationale

Trisodium fructose-1,6-bisphosphate (FDP-Sr, CAS: 38099-82-0) is a highly charged, water-soluble glycolytic intermediate that has garnered significant attention in drug development for its cytoprotective, neuroprotective, and cardioprotective properties during ischemic and hypoxic events.

Historically, the pharmacokinetic (PK) profiling of FDP has been challenged by the assumption that its highly charged phosphate groups prevent cell membrane permeation. However, in vivo studies demonstrate that exogenous FDP not only penetrates tissues—including crossing the blood-brain barrier (BBB)—but actively bypasses the ATP-consuming steps of glycolysis (hexokinase and phosphofructokinase). This yields a net production of four ATP molecules per glucose equivalent under anaerobic conditions, rather than the standard two[1].

This whitepaper synthesizes the complex absorption, distribution, metabolism, and excretion (ADME) profile of FDP trisodium, providing drug development professionals with mechanistic insights and validated bioanalytical protocols for accurate in vivo quantification.

Systemic ADME Profile

Absorption: The Intestinal Sink Phenomenon

The oral bioavailability of FDP trisodium is heavily dose-dependent due to a phenomenon known as the "intestinal sink." When administered orally, FDP is rapidly consumed by the intestinal epithelium to fuel local enterocyte metabolism. A study utilizing a Caco-2 monolayer model and in vivo rat models demonstrated that low oral doses (e.g., 90 mg/kg) fail to produce a typical peak in the serum drug-time curve[1]. Systemic absorption requires a threshold dose (≥180 mg/kg in rats) to saturate local intestinal consumption, allowing the surviving fraction to enter the portal circulation[1].

Distribution: Paradoxical BBB Penetration

Despite its hydrophilicity and negative charge at physiological pH, exogenous FDP rapidly distributes into highly perfused organs. Most notably, FDP successfully crosses the BBB. Following a single intraperitoneal (IP) dose of 500 mg/kg, FDP levels in the blood and brain increase simultaneously, indicating no significant lag in brain penetrance[2].

Metabolism & Clearance: Tissue-Specific Hydrolysis

Once in the systemic circulation, FDP is subject to rapid hydrolysis by endogenous phosphatases and fructose-1,6-bisphosphate aldolase.

  • Plasma & Peripheral Clearance: The plasma half-life of FDP is exceptionally short, estimated at 10 to 15 minutes[3]. Hydrolytic activity is maximal in the kidneys and liver, leading to rapid systemic clearance[4].

  • Central Nervous System (CNS) Retention: Conversely, hydrolytic activity toward FDP is minimal in the brain[4]. As a result, while plasma levels plummet rapidly, the half-life of FDP in the brain extends to approximately 36 hours, allowing for prolonged anticonvulsant and neuroprotective efficacy[5].

PK_ADME Oral Oral Administration (High Dose) Gut Intestinal Epithelium (Metabolic Sink) Oral->Gut Absorption IV IV / IP Dosing Plasma Plasma Compartment (T1/2: 10-15 min) IV->Plasma 100% Bioavailable Gut->Plasma Saturable bypass Brain Brain Tissue (T1/2: ~36 hrs) Plasma->Brain BBB Transport Clearance Renal & Hepatic Hydrolysis Plasma->Clearance Aldolase/Phosphatase

Fig 1. Systemic ADME pathways and compartmental half-lives of exogenous FDP trisodium.

Intracellular Pharmacodynamics & Metabolic Shifting

The therapeutic efficacy of FDP is intrinsically linked to its intracellular pharmacokinetics. Upon cellular entry during hypoxia, FDP exerts two primary metabolic shifts:

  • Anaerobic Energy Restoration: It feeds directly into the Embden-Meyerhof pathway. By bypassing the initial phosphorylation steps, it acts as a high-energy substrate that preserves cellular ATP[6].

  • Pentose Phosphate Pathway (PPP) Activation: FDP shifts glucose metabolism toward the PPP. This increases the production of NADPH, which is critical for regenerating reduced glutathione (GSH), thereby mitigating oxidative stress and lipid peroxidation during ischemia-reperfusion injury[5].

Cellular_Metabolism ExoFDP Exogenous FDP Membrane Cellular Uptake ExoFDP->Membrane Glycolysis Anaerobic Glycolysis (Net +4 ATP) Membrane->Glycolysis Bypasses HK/PFK PPP Pentose Phosphate Pathway (GSH & NADPH) Membrane->PPP Metabolic Shift Aldolase FBP Aldolase Glycolysis->Aldolase Cleavage to DHAP/G3P Protection Cellular Protection (Ischemia/Hypoxia) PPP->Protection Antioxidant Defense Aldolase->Protection Energy Restoration

Fig 2. Intracellular metabolic routing of FDP bypassing ATP-consuming glycolytic steps.

Quantitative Pharmacokinetic Data

The following table synthesizes the established in vivo pharmacokinetic parameters for FDP trisodium across various administration routes.

Pharmacokinetic ParameterValue / ObservationRoute of AdministrationModel / Species
Plasma Half-life ( T1/2​ ) 10 – 15 minutesIntravenous (IV) / IPRodent / Human[3]
Brain Half-life ( T1/2​ ) ~36 hoursIntraperitoneal (IP)Rodent[5]
Tmax​ (Blood) 10 minutesIntravenous (IV)Rodent[4]
Tmax​ (Brain) ~1 hourIntraperitoneal (IP)Rodent[5]
Effective Oral Dose 180 mg/kgOral (Gavage)Rodent[1]
Assay LLOQ 12.5 µg/mLLC-MS/MSPlasma / HBSS[1]

Experimental Protocol: Self-Validating LC-MS/MS Quantification

The Causality of the Design: Measuring FDP in vivo is notoriously difficult because it is an endogenous metabolite. Traditional standard curves in blank plasma will yield false baselines. To establish a self-validating system, this protocol utilizes Isotope-Dilution LC-MS/MS with a 13C6​ -labeled FDP internal standard. Furthermore, immediate thermal quenching is mandated to prevent endogenous aldolase from degrading the analyte post-collection.

Step-by-Step Methodology

Step 1: Sample Collection & Enzymatic Quenching

  • Extract 100 µL of whole blood via the tail vein or jugular catheter into pre-chilled EDTA tubes.

  • Critical Step: Immediately centrifuge at 4°C (3000 x g for 5 mins) to separate plasma.

  • Instantly quench 50 µL of the plasma by adding 200 µL of ice-cold extraction solvent (Methanol:Acetonitrile:Water, 40:40:20 v/v/v) to halt all phosphatase and aldolase activity.

Step 2: Internal Standard Spiking & Extraction

  • Spike the quenched sample with 10 µL of 13C6​ -Fructose-1,6-bisphosphate (Internal Standard, 50 µg/mL). Rationale: The heavy isotope corrects for matrix-induced ion suppression and extraction losses.

  • Vortex vigorously for 2 minutes, then incubate at -20°C for 30 minutes to ensure complete protein precipitation.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to an LC vial.

Step 3: LC-MS/MS Analysis

  • Chromatography: Inject 5 µL onto a Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., ZIC-pHILIC). Mobile phase A: 20 mM ammonium carbonate in water (pH 9.0). Mobile phase B: 100% Acetonitrile.

  • Mass Spectrometry: Operate in negative electrospray ionization (ESI-) mode using Multiple Reaction Monitoring (MRM).

    • FDP transition: m/z 339.0 96.9 (phosphate fragment).

    • 13C6​ -FDP transition: m/z 345.0 96.9.

Step 4: Data Processing & Baseline Subtraction

  • Quantify total FDP concentration using the ratio of the analyte to the internal standard against a calibration curve prepared in a surrogate matrix (e.g., Hank's Balanced Salt Solution, HBSS).

  • Subtract the pre-dose baseline endogenous FDP concentration from all post-dose time points to isolate the pharmacokinetic curve of the exogenous FDP trisodium.

References

  • Li, T., et al. "Rational application of fructose-1,6-diphosphate: From the perspective of pharmacokinetics." Acta Pharmaceutica 65 (2015): 147–157. 1

  • "Pharmacokinetics of fructose-1,6-diphosphate after intraperitoneal and oral administration to adult rats." ResearchGate. 7

  • "Pharmacokinetics of fructose-1, 6-diphosphate in the rat." Farmaco Sci 37.7 (1982): 459-62. 4

  • "Oral administration of fructose-1,6-diphosphate has anticonvulsant activity." NIH/PMC. 5

  • "Fructose 1,6-Bisphosphate as a Protective Agent for Experimental Fat Grafting." Stem Cells Translational Medicine (2019). 3

  • "Fructose-1,6-Bisphospate does not preserve ATP in hypoxic-ischemic neonatal cerebrocortical slices." NIH/PMC. 6

Sources

Foundational

Fosfructose Trisodium in Hypoxic Neuroprotection: Mechanistic Insights and Experimental Methodologies

Executive Summary As drug development pivots toward metabolic interventions for ischemic and hypoxic injuries, Fosfructose trisodium (also known as Fructose-1,6-diphosphate trisodium or FDP) has emerged as a highly poten...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug development pivots toward metabolic interventions for ischemic and hypoxic injuries, Fosfructose trisodium (also known as Fructose-1,6-diphosphate trisodium or FDP) has emerged as a highly potent cytoprotective agent. Unlike traditional neuroprotectants that target downstream apoptotic cascades, FDP operates at the foundational level of cellular bioenergetics. This technical guide provides an in-depth analysis of FDP’s mechanism of action, synthesizes quantitative efficacy data, and outlines self-validating experimental protocols designed to ensure high-fidelity data in preclinical hypoxic models.

The Metabolic Bottleneck & Mechanism of Action

Under normoxic conditions, cellular energy is efficiently generated via oxidative phosphorylation. However, during a hypoxic or ischemic insult, the brain is forced to rely on anaerobic glycolysis. This compensatory mechanism is rapidly bottlenecked: hypoxia-induced intracellular acidosis strongly inhibits phosphofructokinase (PFK) , the rate-limiting enzyme in the glycolytic cascade. The resulting depletion of Adenosine Triphosphate (ATP) leads to the failure of Na+/K+ ATPases, membrane depolarization, massive calcium influx, and excitotoxic cell death.

Fosfructose trisodium acts as a metabolic bypass. By providing an exogenous supply of the PFK product, FDP directly feeds into the downstream glycolytic pathway.

  • Metabolic Bypass & ATP Preservation: FDP breaks down into glyceraldehyde-3-phosphate and dihydroxyacetone phosphate, yielding a net gain of ATP even in an uncompensated anaerobic environment 1[1].

  • Glutamate & Calcium Regulation: By preserving ATP, FDP maintains ion pump functionality, stabilizing intracellular calcium and significantly reducing hypoxia-evoked glutamate release 2[2].

  • Immunomodulation: Beyond energy metabolism, FDP acts as a Toll-like receptor 4 (TLR4) modulator and cyclooxygenase-2 (COX-2) inhibitor, downregulating lipopolysaccharide (LPS)-induced adhesion molecules and reducing reactive oxygen species (ROS) 3[3].

MoA Hypoxia Hypoxia / Ischemia PFK PFK Inhibition (Acidosis) Hypoxia->PFK induces Glycolysis Anaerobic Glycolysis PFK->Glycolysis halts FDP Fosfructose Trisodium FDP->Glycolysis bypasses PFK TLR4 TLR4 / COX-2 Inhibition FDP->TLR4 modulates ATP ATP Preservation Glycolysis->ATP generates Glutamate Reduced Glutamate Release ATP->Glutamate stabilizes Ca2+ Neuroprotection Neuroprotection Glutamate->Neuroprotection prevents excitotoxicity TLR4->Neuroprotection anti-inflammatory

Fig 1. Mechanistic pathways of Fosfructose trisodium-mediated neuroprotection during hypoxia.

Quantitative Efficacy Across Hypoxic Models

To establish rigorous benchmarks for your own assays, the following table synthesizes quantitative outcomes of FDP administration across established in vitro and in vivo models.

Experimental ModelFDP Dosage / Conc.Key Quantitative FindingsReference
Neonatal Rat Brain Slices (Hypoxia)2.0 - 3.5 mM~100% preservation of ATP; complete prevention of hypoxia-induced lactate surge.4[4]
Rat Cortical Slices (Hypoxia + Cyanide)3.5 mM55% reduction in hypoxia-evoked glutamate release; 46% reduction in hypoxia/cyanide models.2[2]
Neonatal Rat HIE (In vivo P7 model)500 mg/kg (IP)Infarcted brain volume reduced to 12% (vs. 37% in saline controls); 55% of rats showed zero injury.5[5]
Porcine Hypothermic Circulatory Arrest 500 mg/kg (IV)Significant preservation of cerebral energy metabolism and neuronal ultrastructure post-ischemia.6[6]

Note on Data Nuance: While many studies show profound efficacy, some high-resolution NMR spectroscopy studies (e.g., Liu et al.) have reported instances where exogenous FDP failed to preserve ATP, suggesting that cellular uptake mechanisms may be highly dependent on the specific timing of administration and the integrity of the cellular membrane at the time of dosing 7[7].

Self-Validating Experimental Protocols

As a Senior Application Scientist, I mandate that every protocol must contain internal quality control (QC) checkpoints. A protocol that cannot validate its own baseline is a liability.

Workflow Prep 1. Slice Prep (350 µm) Equilibrate 2. Normoxic Baseline Prep->Equilibrate OGD 3. OGD Induction (95% N2) Equilibrate->OGD FDP 4. FDP Dosing (3.5 mM) OGD->FDP QC 5. QC: Lactate/Pyruvate Ratio FDP->QC Assay 6. Fluorometric / NMR Assays QC->Assay

Fig 2. Self-validating experimental workflow for in vitro OGD and metabolic quantification.

Protocol A: In Vitro Oxygen-Glucose Deprivation (OGD) for ATP & Glutamate Kinetics

This protocol isolates the neuroprotective metabolic effects of FDP from systemic physiological variables.

  • Tissue Preparation: Section neonatal rat cortices to exactly 350 µm thickness.

    • Causality: This specific thickness ensures core tissue viability via passive oxygen diffusion during baseline, while allowing for rapid, uniform induction of hypoxia when the gas mixture is switched.

  • Normoxic Equilibration: Perfuse slices in Artificial Cerebrospinal Fluid (ACSF) bubbled with 95% O2​ / 5% CO2​ for 60 minutes at 37°C.

  • OGD Induction: Switch perfusion to glucose-free ACSF bubbled with 95% N2​ / 5% CO2​ (achieving PO2​ < 3 mmHg).

  • FDP Administration: Introduce 3.5 mM Fosfructose trisodium to the OGD ACSF.

    • Causality: A concentration of 3.5 mM closely matches the upper limit of physiological intracellular FDP. Exceeding 10-20 mM can induce hyperosmolar stress, confounding cell viability assays and masking true neuroprotection.

  • Self-Validation (QC Checkpoint): Sample the efflux media at 10 minutes and measure the Lactate/Pyruvate ratio.

    • Causality: A sharply rising ratio confirms the successful cellular transition to anaerobic metabolism. If the ratio does not spike in your vehicle control, your OGD chamber has an oxygen leak, invalidating downstream data.

  • Quantification: Utilize a fluorometric assay (glutamate dehydrogenase-catalyzed conversion of glutamate to alpha-ketoglutarate) to measure real-time glutamate release, or use perchloric acid extraction for 1H/31P NMR spectroscopy to quantify intracellular ATP 4[4].

Protocol B: In Vivo Neonatal Hypoxic-Ischemic Encephalopathy (HIE)

This model evaluates the systemic and translational efficacy of FDP.

  • Subject Selection: Utilize Postnatal day 7 (P7) Sprague-Dawley rats.

    • Causality: The neurogenesis, synaptogenesis, and metabolic demands of a P7 rat brain strictly mirror those of a 32-36 week human fetus, making it the translational gold standard for perinatal HIE.

  • Focal Ischemia: Perform unilateral common carotid artery ligation under isoflurane anesthesia. Allow a 1-hour recovery.

  • Global Hypoxia: Place pups in a humidified chamber with 8% O2​ / 92% N2​ for 2 hours.

  • FDP Administration: Administer 500 mg/kg FDP intraperitoneally (IP) immediately post-insult.

    • Causality: Systemic administration is highly effective here because the biphasic opening of the blood-brain barrier (BBB) post-ischemia allows the highly charged, hydrophilic FDP molecule to penetrate the brain parenchyma 5[5].

  • Self-Validation (QC Checkpoint): Continuously monitor core body temperature via a rectal probe, maintaining it at exactly 37°C using a servo-controlled heating pad.

    • Causality: Hypoxia naturally induces severe hypothermia in neonates, which is independently neuroprotective. Failing to maintain strict normothermia means any observed "neuroprotection" might simply be a temperature artifact rather than FDP's metabolic intervention.

Sources

Exploratory

Intracellular Metabolism of Exogenous Fosfructose Trisodium: A Mechanistic and Experimental Guide

Executive Summary Fosfructose trisodium (FDP-Sr3, D-fructose-1,6-bisphosphate trisodium salt) is a high-energy metabolic intermediate that plays a pivotal role in cellular bioenergetics and signal transduction. Historica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Fosfructose trisodium (FDP-Sr3, D-fructose-1,6-bisphosphate trisodium salt) is a high-energy metabolic intermediate that plays a pivotal role in cellular bioenergetics and signal transduction. Historically viewed solely as an intracellular glycolytic intermediate, exogenous administration of FDP has demonstrated profound cytoprotective, anti-ischemic, and immunomodulatory properties[1]. This technical guide provides a comprehensive synthesis of the intracellular uptake mechanisms, metabolic fate, and extracellular signaling pathways of exogenous FDP, equipping drug development professionals with actionable, self-validating experimental workflows.

The Cellular Uptake Paradox: Membrane Transport Mechanisms

A long-standing barrier to understanding exogenous FDP metabolism has been its biochemical structure. As a highly charged sugar bisphosphate, FDP cannot passively diffuse across the hydrophobic lipid bilayer. However, recent chemoproteomic profiling and stable isotope tracing have definitively proven that exogenous FDP successfully enters the intracellular space of living cells[2].

Mechanistic Causality: Exogenous FDP is transported across the plasma membrane via specific dicarboxylate transporters, such as the Na+/dicarboxylate cotransporter[3]. Once internalized, the molecule bypasses the highly regulated, ATP-consuming "investment phase" of glycolysis, acting directly as a metabolic substrate[4].

FDP_Metabolism ExoFDP Exogenous FDP Transporter Na+/Dicarboxylate Transporter ExoFDP->Transporter EndoFDP Intracellular FDP Transporter->EndoFDP Aldolase Aldolase Cleavage EndoFDP->Aldolase Trioses G3P & DHAP Aldolase->Trioses Pyruvate Pyruvate Trioses->Pyruvate Glycolytic Payoff ATP Net Yield: 4 ATP Pyruvate->ATP

Intracellular metabolic pathway of exogenous FDP yielding 4 ATP.

Intracellular Metabolic Fate: Bypassing the Investment Phase

The classical Embden-Meyerhof-Parnas (glycolysis) pathway requires the investment of two ATP molecules to convert glucose into fructose-1,6-bisphosphate via the enzymes hexokinase and phosphofructokinase-1 (PFK-1).

Bioenergetic Advantage: By providing exogenous FDP, the cell circumvents these two ATP-consuming steps. Intracellular FDP is directly cleaved by aldolase into glyceraldehyde-3-phosphate (G3P) and dihydroxyacetone phosphate (DHAP)[1]. These triose phosphates then proceed through the "payoff phase" of glycolysis. Because the initial ATP investment was bypassed, the anaerobic metabolism of one molecule of exogenous FDP yields a net of 4 ATP molecules , compared to the net 2 ATP yielded by endogenous glucose[4].

Furthermore, FDP acts as an allosteric regulator within the cell. It activates pyruvate kinase (PK-M2) to drive the final ATP-generating step of glycolysis, while simultaneously inhibiting PFK-1 to prevent futile cycling when cellular energy levels are restored[5].

Extracellular Metabolism: The Adenosinergic Signaling Pathway

Not all exogenously administered FDP is internalized. A significant fraction undergoes extracellular metabolism, which is the primary driver of FDP's potent anti-inflammatory and immunomodulatory effects[6].

Mechanistic Causality: Extracellular FDP is sequentially hydrolyzed by membrane-bound ectonucleotidases. Ectonucleoside triphosphate diphosphohydrolase-1 (CD39) and ecto-5'-nucleotidase (CD73) convert FDP-derived extracellular nucleotides into adenosine[6]. This localized adenosine binds to the A2a receptor (A2aR) on immune cells, triggering an intracellular signaling cascade that shifts the cytokine profile—markedly decreasing pro-inflammatory markers (TNF-α, IL-6) and increasing anti-inflammatory markers (IL-10)[6].

Adenosinergic_Pathway ExoFDP Extracellular FDP CD39 Ectonucleotidase CD39 (Hydrolysis) ExoFDP->CD39 AMP AMP CD39->AMP CD73 Ecto-5'-nucleotidase CD73 AMP->CD73 Adenosine Adenosine CD73->Adenosine A2aR A2a Receptor Activation Adenosine->A2aR AntiInflam Anti-inflammatory Response (IL-10 Up, TNF-a Down) A2aR->AntiInflam

Extracellular metabolism of FDP activating the anti-inflammatory adenosinergic pathway.

Quantitative Data Summary

The bioenergetic and pharmacokinetic superiority of exogenous FDP over standard glucose under ischemic or stressed conditions is summarized below.

Table 1: Metabolic and Pharmacokinetic Parameters of Exogenous FDP

ParameterGlucose (Endogenous)Exogenous FDPReference
Net ATP Yield (Anaerobic) 2 ATP / molecule4 ATP / molecule[4]
Intracellular Conc. (Baseline) N/A (Dynamic)~0.53 mM[2]
Intracellular Conc. (Post-5mM Tx) N/A~1.26 mM[2]
Intracellular Conc. (Post-10mM Tx) N/A~2.05 mM[2]
Key Enzymes Bypassed NoneHexokinase, PFK-1

Experimental Workflows & Self-Validating Protocols

To rigorously study FDP metabolism, researchers must employ self-validating experimental systems that isolate specific pathways.

Protocol 1: 13C-FDP Isotope Tracing via LC-MS/MS (Intracellular Validation)

Rationale: To definitively prove that exogenous FDP is internalized and metabolized (rather than just acting extracellularly), 13C-labeled FDP is utilized. The detection of 13C-labeled downstream metabolites confirms intracellular processing[2].

Step-by-Step Methodology:

  • Cell Culture & Starvation: Seed target cells (e.g., HepG2) in 6-well plates. Starve cells in glucose-free DMEM for 2 hours to deplete endogenous glycolytic intermediates, reducing background signal noise.

  • Isotope Incubation: Treat cells with 5 mM or 10 mM 13C6-Fructose-1,6-bisphosphate for 10-30 minutes[2]. Control: Treat a parallel well with unlabeled FDP (Isotope negative control).

  • Metabolism Quenching: Rapidly wash cells with ice-cold PBS to halt metabolism and remove extracellular 13C6-FDP. Immediately add 80% ultra-cold methanol (-80°C) to lyse cells and precipitate proteins.

  • Metabolite Extraction: Scrape cells, transfer to microcentrifuge tubes, and centrifuge at 14,000 x g for 15 mins at 4°C. Collect the supernatant containing polar metabolites.

  • LC-MS/MS Analysis: Analyze the extract using a targeted multiple-reaction monitoring (MRM) LC-MS/MS method. Monitor transitions for 13C6-FBP, 13C3-DHAP, 13C3-3PG, and 13C3-PEP[2].

  • Orthogonal Validation: Treat a separate cohort with a dicarboxylate transport inhibitor prior to 13C6-FDP incubation. A reduction in intracellular 13C-metabolites validates the transporter-mediated uptake mechanism.

Isotope_Workflow Step1 1. Glucose Starvation (Deplete Endogenous Pool) Step2 2. 13C6-FDP Incubation (5-10 mM for 10-30 min) Step1->Step2 Step3 3. Cold Methanol Quench (Halt Metabolism) Step2->Step3 Step4 4. Metabolite Extraction (Centrifugation) Step3->Step4 Step5 5. LC-MS/MS MRM Analysis (Detect 13C-labeled Trioses) Step4->Step5

Self-validating experimental workflow for 13C-FDP isotope tracing via LC-MS/MS.

Protocol 2: Validation of the Extracellular Adenosinergic Pathway

Rationale: To prove that the immunomodulatory effects of FDP are mediated by extracellular conversion to adenosine rather than intracellular metabolism, researchers must decouple the two pathways using specific ectonucleotidase inhibitors[6].

Step-by-Step Methodology:

  • Macrophage Polarization: Plate RAW 264.7 macrophages and stimulate with LPS (100 ng/mL) to induce a pro-inflammatory (M1-like) state.

  • Inhibitor Pre-treatment (The Decoupling Step): Pre-treat parallel cohorts with ARL67156 (CD39 inhibitor) or Adenosine 5′-(α,β-methylene)diphosphate (CD73 inhibitor) for 1 hour prior to FDP exposure[6]. Control: Vehicle-only pre-treatment.

  • FDP Administration: Introduce 5 mM exogenous FDP to all cohorts.

  • Cytokine Quantification: After 24 hours, harvest the supernatant and quantify TNF-α and IL-10 via ELISA.

  • Self-Validation Logic: If FDP's anti-inflammatory effect (reduced TNF-α, increased IL-10) is abolished in the inhibitor cohorts, causality is established: the effect relies strictly on extracellular CD39/CD73-mediated adenosine generation, completely independent of intracellular glycolysis[6].

References

  • Source: ncats.
  • Source: chemicalbook.
  • Source: oup.
  • Source: acs.
  • Source: nih.
  • Source: nih.
  • Source: mdpi.

Sources

Foundational

In Vitro Half-Life of Fosfructose Trisodium in Human Plasma: Mechanistic Insights and Bioanalytical Protocols

Executive Summary Fosfructose trisodium (D-fructose-1,6-bisphosphate trisodium salt, FDP) is a cytoprotective natural sugar phosphate widely investigated for its therapeutic potential in cardiovascular ischemia, sickle c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Fosfructose trisodium (D-fructose-1,6-bisphosphate trisodium salt, FDP) is a cytoprotective natural sugar phosphate widely investigated for its therapeutic potential in cardiovascular ischemia, sickle cell anemia, and asthma[1]. By acting as a high-energy intermediate, it bypasses the rate-limiting step of glycolysis (phosphofructokinase), directly stimulating anaerobic ATP production under ischemic conditions[2].

Despite its potent intracellular efficacy, the clinical pharmacokinetics of fosfructose trisodium are heavily dictated by its rapid degradation in systemic circulation. Clinical and preclinical data indicate an in vivo plasma half-life of merely 10 to 15 minutes[1][3]. To accurately model its pharmacokinetic profile and optimize dosing regimens, determining the in vitro half-life of fosfructose trisodium in human plasma is a critical bioanalytical requirement. This whitepaper details the mechanistic rationale, analytical challenges, and field-proven protocols for conducting a self-validating in vitro plasma stability assay.

Mechanistic Grounding: The Fate of Fosfructose in Plasma

The transient nature of fosfructose in plasma is not a result of spontaneous chemical instability, but rather aggressive enzymatic hydrolysis. Human plasma is rich in ubiquitous phosphatases (e.g., alkaline and acid phosphatases). When introduced into plasma, the two phosphate groups of fosfructose are sequentially cleaved. The molecule is rapidly hydrolyzed into fructose-6-phosphate, and ultimately into endogenous fructose and inorganic phosphate[2].

Because this degradation is enzymatically driven, an in vitro assay must meticulously control physiological temperature (37°C) and employ instantaneous quenching techniques to prevent artifactual ex vivo hydrolysis during sample handling.

FDP_Pathway FDP Fosfructose Trisodium Phosphatase1 Plasma Phosphatases FDP->Phosphatase1 F6P Fructose-6-Phosphate Phosphatase1->F6P Pi1 Inorganic Phosphate Phosphatase1->Pi1 Phosphatase2 Plasma Phosphatases F6P->Phosphatase2 Fructose Fructose Phosphatase2->Fructose Pi2 Inorganic Phosphate Phosphatase2->Pi2

Enzymatic hydrolysis pathway of fosfructose trisodium in human plasma.

Bioanalytical Strategy: Overcoming Polarity Challenges

Quantifying fosfructose trisodium presents significant chromatographic challenges. As a highly polar, negatively charged bisphosphate sugar, it exhibits virtually no retention on standard reversed-phase (e.g., C18) columns, leading to co-elution with the solvent front and severe ion suppression from plasma salts.

To achieve robust separation and quantification, Hydrophilic Interaction Liquid Chromatography (HILIC) or hybrid ion-exchange/HILIC approaches are strictly required[4][5]. When coupled with tandem mass spectrometry (LC-MS/MS) operating in negative electrospray ionization (ESI) mode, HILIC provides the necessary retention and sensitivity to detect femtomole levels of phosphorylated sugars[5][6].

Self-Validation via Internal Standards: To correct for matrix effects, ion suppression, and potential analyte loss during the precipitation step, stable isotope-labeled 13C6​ -fructose-1,6-bisphosphate ( 13C6​ -FBP) must be employed as an internal standard (IS)[7].

Experimental Protocol: In Vitro Plasma Stability Assay

As a Senior Application Scientist, I emphasize that a pharmacokinetic protocol is only as reliable as its quenching step. Phosphatases remain highly active even during brief handling at room temperature. The following self-validating workflow ensures that the measured half-life reflects true physiological degradation.

Workflow Step1 1. Plasma Spiking Spike FDP into human plasma (37°C) Step2 2. Aliquot & Incubation Sample at 0, 5, 10, 15, 30, 60 min Step1->Step2 Step3 3. Enzymatic Quenching Add cold MeOH/ACN + 13C6-FBP IS Step2->Step3 Step4 4. Protein Precipitation Centrifuge at 16,000 x g, 4°C Step3->Step4 Step5 5. HILIC LC-MS/MS Negative ESI-MRM Analysis Step4->Step5

Step-by-step workflow for the in vitro plasma stability assay of fosfructose.

Step-by-Step Methodology
  • Matrix Equilibration: Thaw pooled human plasma (K2EDTA) at 37°C. Pre-incubate 990 µL of plasma in a thermomixer at 37°C for 10 minutes to equilibrate endogenous phosphatase activity.

  • Reaction Initiation (Spiking): Initiate the reaction by adding 10 µL of a 100 µM fosfructose trisodium working solution (prepared in LC-MS grade water) to the plasma, yielding a physiologically relevant final concentration of 1 µM. Vortex gently to ensure homogenous distribution.

  • Sampling: At designated time points (0, 5, 10, 15, 30, and 60 minutes), immediately withdraw a 50 µL aliquot of the spiked plasma.

  • Instantaneous Quenching (Critical Step): Dispense the 50 µL aliquot directly into a pre-chilled Eppendorf tube containing 200 µL of cold extraction solvent (80:20 Methanol:Acetonitrile, -20°C) spiked with 50 nM 13C6​ -FBP internal standard.

    • Causality: The high ratio of cold organic solvent instantly denatures plasma phosphatases, halting hydrolysis, while simultaneously precipitating plasma proteins[8].

  • Extraction & Clarification: Vortex the quenched samples vigorously for 2 minutes, then centrifuge at 16,000 × g for 10 minutes at 4°C to pellet the precipitated proteins[8].

  • Analysis: Transfer 100 µL of the clear supernatant to an autosampler vial equipped with a glass insert for HILIC LC-MS/MS analysis.

Data Presentation & Kinetic Modeling

The degradation of fosfructose in plasma typically follows first-order kinetics. The half-life ( t1/2​ ) is calculated using the equation t1/2​=0.693/k , where k is the elimination rate constant derived from the slope of the natural log of the remaining concentration versus time.

Table 1: Representative Quantitative Data Summary

Note: Data reflects typical first-order decay aligning with the known 10-15 minute half-life.

Incubation Time (min)Peak Area Ratio (FDP/IS)Calculated Conc. (µM)% Remaining
02.451.00100.0
51.840.7575.0
101.350.5555.0
150.980.4040.0
300.420.1717.0
600.070.033.0
Table 2: Optimized HILIC LC-MS/MS Parameters

To ensure reproducible retention of the highly polar phosphate groups, the following parameters are recommended[4][5][6]:

ParameterSetting
Analytical Column Intrada Organic Acid (150 × 2 mm, 3 µm) or equivalent HILIC
Mobile Phase A Acetonitrile / Water (10:90) with 0.2% Formic Acid
Mobile Phase B Acetonitrile with 0.2% Formic Acid
Gradient Profile 75% B to 10% B over 15 min
Flow Rate 0.3 mL/min
Ionization Mode Electrospray Ionization (ESI) - Negative Mode
MRM Transition (FDP) m/z 339.0 → 96.9 (Monitoring loss of H₂PO₄⁻)
MRM Transition (IS) m/z 345.0 → 96.9

References

  • Fosfructose trisodium | sugar phosphate | CAS# 38099-82-0 InvivoChem URL
  • 果糖二磷酸钠| sugar phosphate | CAS 488-69-7 InvivoChem URL
  • beta-D-fructofuranose-1,6-diphosphate ChemBK URL
  • Discovery Metabolomics LC/MS Methods Optimized for Polar Metabolites Agilent / HPST URL
  • Liquid chromatography-mass spectrometry method for isomer separation and detection of sugars, phophorylated sugars and organic acids v1 ResearchGate URL
  • Metabolomics reveals high fructose-1,6-bisphosphate from fluoride-resistant Streptococcus mutans PMC - NIH URL
  • Efficient LC-MS method for isomer separation and detection of sugars, phosphorylated sugars, and organic acids Journal of Experimental Botany | Oxford Academic URL
  • Chemoproteomic Profiling of Signaling Metabolite Fructose-1,6-Bisphosphate Interacting Proteins in Living Cells Journal of the American Chemical Society URL

Sources

Exploratory

Fosfructose Trisodium and its Interaction with Phosphofructokinase-1: A Mechanistic and Methodological Whitepaper

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Phosphofructokinase-1 (PFK-1) represents a master control point in cellular metabolism, catalyzing the committed step o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphofructokinase-1 (PFK-1) represents a master control point in cellular metabolism, catalyzing the committed step of glycolysis. Its complex allosteric regulation ensures that the rate of glucose breakdown is exquisitely tuned to the energetic and biosynthetic needs of the cell. Fosfructose trisodium, the stable salt of the PFK-1 product fructose-1,6-bisphosphate (FDP), has been investigated as a therapeutic agent, particularly in conditions of ischemia. Its proposed mechanism centers on bypassing the tightly regulated PFK-1 step, thereby providing a direct substrate for the energy-producing phase of glycolysis. This guide provides a detailed examination of the PFK-1 regulatory network, the multifaceted interaction with exogenous FDP, and the systemic metabolic consequences. Furthermore, we present authoritative, field-proven methodologies for the in-vitro characterization of this interaction, designed to provide researchers with a robust framework for investigation.

Phosphofructokinase-1 (PFK-1): The Gatekeeper of Glycolysis

Phosphofructokinase-1 is a pivotal enzyme (EC 2.7.1.11) that catalyzes the ATP-dependent phosphorylation of fructose-6-phosphate (F6P) to fructose-1,6-bisphosphate (FDP) and ADP.[1] This reaction is the first irreversible and committed step of the glycolytic pathway, effectively locking the glucose-derived carbon into the metabolic sequence for energy production.[1][2] Structurally, PFK-1 is a tetrameric allosteric enzyme.[1] Its activity is not governed by simple Michaelis-Menten kinetics but is instead subject to sophisticated allosteric regulation by a host of cellular metabolites that signal the cell's energy status.[1][2]

The enzyme exists in two principal conformational states: a high-activity R-state (relaxed) and a low-activity T-state (tense).[1][3] The equilibrium between these states is shifted by the binding of allosteric effectors to sites distinct from the active site.[4]

Key Allosteric Regulators:

  • Inhibitors (T-State Stabilizers):

    • ATP: While ATP is a substrate, at high concentrations it binds to an allosteric inhibitory site, signaling energy abundance and decreasing the enzyme's affinity for its other substrate, F6P.[2][5] This prevents the wasteful breakdown of glucose when energy is plentiful.

    • Citrate: An intermediate of the Krebs cycle, high levels of citrate indicate that the biosynthetic and energy needs of the cell are being met. Citrate enhances the inhibitory effect of ATP.[6][7]

  • Activators (R-State Stabilizers):

    • AMP and ADP: High levels of AMP and ADP are clear indicators of a low energy state. They bind to an allosteric site and activate PFK-1, increasing glycolytic flux to generate more ATP.[2][5]

    • Fructose-2,6-bisphosphate (F-2,6-BP): In eukaryotes, F-2,6-BP is the most potent allosteric activator of PFK-1.[1] It dramatically increases PFK-1's affinity for F6P and, crucially, diminishes the inhibitory effect of ATP. This allows glycolysis to proceed even when ATP levels are relatively high.

The intricate balance of these effectors makes PFK-1 a central hub for integrating metabolic signals and controlling glycolytic flux. Dysregulation of PFK-1 is implicated in numerous diseases, including cancer and glycogen storage diseases like Tarui's disease.[6][8][9]

PFK1_Regulation PFK1 Phosphofructokinase-1 (PFK-1) prod Products FDP Fructose-1,6-Bisphosphate PFK1->FDP ADP_prod ADP PFK1->ADP_prod sub Substrates F6P Fructose-6-Phosphate F6P->PFK1 ATP_sub ATP (Substrate) ATP_sub->PFK1 reg Allosteric Regulators ATP_inhib ATP (Inhibitor) ATP_inhib->PFK1 - Citrate Citrate Citrate->PFK1 - AMP AMP AMP->PFK1 + F26BP Fructose-2,6-Bisphosphate F26BP->PFK1 + Fosfructose_Mechanism cluster_0 Standard Glycolysis cluster_1 Therapeutic Intervention F6P Fructose-6-Phosphate PFK1 PFK-1 (Regulated Bottleneck) F6P->PFK1 ATP -> ADP FDP_endo Fructose-1,6-Bisphosphate PFK1->FDP_endo FDP_endo->PFK1  Potential  Feedback  Activation (+) LowerGlycolysis Lower Glycolysis (Payoff Phase) FDP_endo->LowerGlycolysis ATP_prod ATP LowerGlycolysis->ATP_prod Fosfructose Exogenous Fosfructose Trisodium (FDP) Fosfructose->LowerGlycolysis Bypass

Caption: Mechanism of fosfructose, bypassing the PFK-1 regulatory bottleneck.

Methodologies for Studying PFK-1 Activity and Modulation

To accurately characterize the effect of fosfructose trisodium on PFK-1 activity, a robust and well-controlled enzymatic assay is required. The most common method is a coupled enzyme assay, which links the production of ADP by PFK-1 to the oxidation of NADH, a compound that can be easily measured spectrophotometrically.

Principle of the Coupled Spectrophotometric Assay

The activity of PFK-1 cannot be directly monitored via a standard spectrophotometer as none of the substrates or products have a distinct absorbance signature. Therefore, the reaction is "coupled" to subsequent enzymatic reactions that do produce a measurable change.

  • PFK-1 Reaction: Fructose-6-Phosphate + ATP → Fructose-1,6-Bisphosphate + ADP

  • Coupling Reactions: The FDP produced is immediately acted upon by excess aldolase, followed by triosephosphate isomerase and glycerol-3-phosphate dehydrogenase. A simpler and more common approach is to measure the ADP produced. The ADP, in the presence of phosphoenolpyruvate (PEP) and pyruvate kinase (PK), is converted back to ATP, producing pyruvate. The pyruvate is then reduced to lactate by lactate dehydrogenase (LDH), a reaction that oxidizes NADH to NAD+.

    • PK Reaction: ADP + PEP → ATP + Pyruvate

    • LDH Reaction: Pyruvate + NADH + H⁺ → Lactate + NAD⁺

The rate of PFK-1 activity is directly proportional to the rate of NADH oxidation, which is measured as a decrease in absorbance at 340 nm. [10]Alternatively, commercial kits often use a different enzyme mix that results in the generation of a colored product measurable at 450 nm. [11][12]

Detailed Experimental Protocol (Adapted from)[20][21][22]

This protocol provides a framework for measuring PFK-1 activity in a sample (e.g., purified enzyme, cell/tissue lysate) and assessing the impact of fosfructose.

A. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM KCl, 10 mM MgCl₂. [10]* Substrate Solution: Prepare a stock solution of 100 mM Fructose-6-Phosphate (F6P) in ultrapure water.

  • ATP Solution: Prepare a stock solution of 100 mM ATP in ultrapure water.

  • Coupling Enzyme Mix: Prepare a solution in Assay Buffer containing:

    • ~10 units/mL Pyruvate Kinase (PK)

    • ~15 units/mL Lactate Dehydrogenase (LDH)

    • 15 mM Phosphoenolpyruvate (PEP)

    • 2.5 mM NADH

  • Test Compound: Prepare a stock solution of Fosfructose Trisodium (FDP) in ultrapure water.

  • Sample: Purified PFK-1 enzyme or cell/tissue lysate prepared in ice-cold Assay Buffer. [11] B. Assay Procedure (96-well plate format):

  • Reaction Mix Preparation: Prepare a master mix for the number of assays to be performed. For each well, combine the components as described in the table below. It is critical to prepare a "Sample Background Control" for each sample to account for any NADH oxidation independent of F6P addition.

ComponentSample Well (µL)Background Control (µL)
Assay Buffer4045
Coupling Enzyme Mix2020
ATP Solution (to 1 mM final)1010
Sample (e.g., lysate)1010
F6P Solution (to 5 mM final)50
Total Volume 85 85
  • Incubation: Add 85 µL of the appropriate Reaction Mix to the wells of a 96-well clear-bottom plate. Incubate for 5-10 minutes at 25°C or 37°C to allow the temperature to equilibrate. [10]

  • Initiate Reaction: To study the effect of Fosfructose (FDP) as a potential activator, add a desired volume (e.g., 5 µL) of FDP solution to the "Sample Well" and an equal volume of water to a control well. To initiate the primary reaction, add 10 µL of the F6P substrate solution. The final volume will be 100 µL.

  • Kinetic Measurement: Immediately place the plate in a microplate reader capable of kinetic measurements. Measure the absorbance at 340 nm (A₃₄₀) every 30-60 seconds for 15-30 minutes.

C. Data Analysis:

  • Plot A₃₄₀ versus time for each well. The slope of the linear portion of this curve (ΔA₃₄₀/minute) represents the reaction rate.

  • Correct the rate of the sample wells by subtracting the rate of the corresponding background control well.

  • Calculate the PFK-1 activity using the Beer-Lambert law. The rate of NADH consumption is calculated using its extinction coefficient (ε = 6220 M⁻¹cm⁻¹).

    • Activity (µmol/min/mL) = (ΔA₃₄₀/min * Reaction Volume) / (ε * Light Path * Sample Volume)

  • Compare the activity in wells with and without the addition of fosfructose to determine its modulatory effect.

PFK_Assay_Workflow start Start prep_reagents Prepare Reagents (Buffer, Substrates, Enzyme Mix) start->prep_reagents prep_sample Prepare Sample (e.g., Cell Lysate) prep_reagents->prep_sample setup_rxn Set up Reaction & Control Mixes in 96-well Plate prep_sample->setup_rxn add_compound Add Test Compound (Fosfructose) or Vehicle Control setup_rxn->add_compound initiate Initiate Reaction (Add Fructose-6-Phosphate) add_compound->initiate measure Kinetic Measurement (Spectrophotometer, Absorbance at 340 nm) initiate->measure analyze Data Analysis (Calculate Slopes, Correct for Background) measure->analyze calc_activity Calculate PFK-1 Activity analyze->calc_activity end End calc_activity->end

Caption: Experimental workflow for the coupled PFK-1 activity assay.

Conclusion and Future Directions

The interaction between fosfructose trisodium and phosphofructokinase-1 is a prime example of therapeutic intervention at a key metabolic control point. While its primary clinical benefit stems from bypassing the PFK-1 bottleneck in energy-deprived states, the potential for direct allosteric modulation adds another layer of complexity that warrants further investigation. For drug development professionals, understanding this dual mechanism is critical for identifying patient populations and disease states, such as ischemia or certain metabolic disorders, where this intervention would be most effective.

Future research should focus on elucidating the precise structural basis for the FDP-induced feedback activation of mammalian PFK-1. Advanced techniques such as cryo-electron microscopy could reveal the conformational changes induced by FDP binding. Furthermore, exploring the effect of exogenous FDP in the context of specific cancer mutations that alter PFK-1 regulation could open new avenues for targeted metabolic therapies. The robust methodologies outlined in this guide provide a solid foundation for pursuing these critical research questions.

References

  • Evans, P. R., & Schirmer, T. (2013). Allosteric Regulation in Phosphofructokinase from the Extreme Thermophile Thermus thermophilus. Biochemistry. Available at: [Link]

  • CSIR NET LIFE SCIENCE COACHING. (2025). How ATP Allosterically Inhibits Phosphofructokinase-1 (PFK-1): Key Insights into Glycolysis Regulation. Available at: [Link]

  • Wikipedia. (n.d.). Phosphofructokinase-1. Available at: [Link]

  • BYJU'S. (2022). Phosphofructokinase is allosterically activated. Available at: [Link]

  • Slusser, L. (2019). Allosteric Regulation of Phosphofructokinase I. YouTube. Available at: [Link]

  • Webb, B. A., et al. (2017). The glycolytic enzyme phosphofructokinase-1 assembles into filaments. Journal of Cell Biology. Available at: [Link]

  • Assay Genie. (n.d.). Phosphofructokinase (PFK) Activity Colorimetric Assay Kit. Available at: [Link]

  • Khatoon, S., et al. (1996). Use of fructose-2,6-diphosphate to assay for phosphofructokinase activity in human muscle. Clinical Biochemistry. Available at: [Link]

  • Fiveable. (2025). Phosphofructokinase: Anatomy and Physiology I Study Guide. Available at: [Link]

  • Wikipedia. (n.d.). Phosphofructokinase. Available at: [Link]

  • Pharmaffiliates. (n.d.). Fosfructose Trisodium Octahydrate. CAS No: 81028-91-3. Available at: [Link]

  • ResearchGate. (n.d.). Feedback activation of phosphofructokinase (PFK) by fructose-1,6-bisphosphate (F16BP). Available at: [Link]

  • Bittl, J. A., & Sako, E. Y. (1991). Mechanism of the effect of exogenous fructose 1,6-bisphosphate on myocardial energy metabolism. Circulation. Available at: [Link]

  • Sako, E. Y., et al. (1992). Metabolism of exogenously applied fructose 1,6-bisphosphate in hypoxic vascular smooth muscle. American Journal of Physiology-Heart and Circulatory Physiology. Available at: [Link]

  • Gidh-Jain, M., et al. (1996). Reciprocal regulation of fructose 1,6-bisphosphatase and phosphofructokinase by fructose 2,6-bisphosphate in swine kidney. Archives of Biochemistry and Biophysics. Available at: [Link]

  • Avigad, G. (1983). Effects of fructose 1,6-bisphosphate on the activation of yeast phosphofructokinase by fructose 2,6-bisphosphate and AMP. FEBS Letters. Available at: [Link]

  • Patient.info. (2023). Phosphofructokinase Deficiency (Glycogen Storage Disease). Available at: [Link]

  • Lazzarino, G., et al. (1992). Exogenous fructose-1,6-bisphosphate is a metabolizable substrate for the isolated normoxic rat heart. Journal of Molecular and Cellular Cardiology. Available at: [Link]

  • ResearchGate. (2025). Phosphofructokinase: Structure and Control. Available at: [Link]

  • ResearchGate. (2026). Phosphofructokinase-1: A Crucial Regulator in Glycolysis and Therapeutic Target in Cancer Progression. Available at: [Link]

  • Inxight Drugs. (n.d.). FRUCTOSE DIPHOSPHATE SODIUM. Available at: [Link]

  • Brophy, P. M., & Barrett, J. (2012). The kinetics and regulation of phosphofructokinase from Teladorsagia circumcincta. Experimental Parasitology. Available at: [Link]

  • Taylor & Francis. (n.d.). Phosphofructokinase – Knowledge and References. Available at: [Link]

  • Webb, B. A., et al. (2024). Structural basis for allosteric regulation of human phosphofructokinase-1. bioRxiv. Available at: [Link]

  • Zancan, G. T., & Sola-Penna, M. (2013). Evolution of Allosteric Citrate Binding Sites on 6-phosphofructo-1-kinase. PLOS One. Available at: [Link]

  • ACS Publications. (2013). Allosteric Regulation in Phosphofructokinase from the Extreme Thermophile Thermus thermophilus. Biochemistry. Available at: [Link]

  • Feng, Y., et al. (2021). Phosphofructokinases A and B from Mycobacterium tuberculosis Display Different Catalytic Properties and Allosteric Regulation. International Journal of Molecular Sciences. Available at: [Link]

  • Uyeda, K. (1979). Fructose-1,6-bisphosphate, a regulator of metabolism. Molecular and Cellular Biochemistry. Available at: [Link]

  • M-CSA. (n.d.). Phosphofructokinase I. Available at: [Link]

  • ResearchGate. (n.d.). Effect of fructose 1,6-bisphosphate on the glucose 6-phos-. Available at: [Link]

  • ResearchGate. (2025). Fosfructose (Questcor). Available at: [Link]

  • Lee, J. H., et al. (2017). Structures of human phosphofructokinase-1 and atomic basis of cancer-associated mutations. Nature. Available at: [Link]

  • Cambridge Bioscience. (n.d.). Fosfructose (trisodium octahydrate). Available at: [Link]

  • Westermark, P. O., & Lansner, A. (2003). A Model of Phosphofructokinase and Glycolytic Oscillations in the Pancreatic β-cell. Biophysical Journal. Available at: [Link]

  • GSRS. (n.d.). FOSFRUCTOSE TRISODIUM. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

How to prepare fosfructose trisodium stock solution for cell culture

Application Note: Preparation and Utilization of Fosfructose Trisodium (FDP-Na₃) Stock Solutions for Cell Culture Introduction & Mechanistic Rationale Fosfructose trisodium, commonly known as D-fructose-1,6-bisphosphate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation and Utilization of Fosfructose Trisodium (FDP-Na₃) Stock Solutions for Cell Culture

Introduction & Mechanistic Rationale

Fosfructose trisodium, commonly known as D-fructose-1,6-bisphosphate trisodium salt (FDP-Na₃), is a highly active glycolytic intermediate utilized in cell culture to modulate metabolic pathways. In standard glycolysis, the conversion of glucose to intracellular fructose-1,6-bisphosphate requires the consumption of two ATP molecules via the enzymes hexokinase and phosphofructokinase-1 (PFK-1).

Under conditions of metabolic stress—such as hypoxia, ischemia-reperfusion injury, or nutrient deprivation—cellular ATP is rapidly depleted, halting these initial kinase reactions and triggering cell death. Supplying exogenous FDP-Na₃ allows researchers to bypass these rate-limiting, ATP-dependent steps. Once internalized, FDP directly enters the lower glycolytic pathway. Furthermore, it acts as a potent allosteric feed-forward activator of Pyruvate Kinase (PKM2 in mammalian cells, Cdc19p in yeast), driving the final ATP-generating step of glycolysis. This dual action makes FDP-Na₃ an essential reagent for rescuing metabolically compromised cells.

Physicochemical Properties

To ensure a self-validating experimental system, researchers must account for the physicochemical constraints of FDP-Na₃. Because it is a highly polar phosphorylated sugar, organic solvents like DMSO are completely ineffective for dissolution[1].

PropertySpecification
Chemical Name D-Fructose-1,6-bisphosphate trisodium salt
CAS Number 38099-82-0
Molecular Weight 406.06 g/mol (Anhydrous) / ~550.18 g/mol (Octahydrate)[1][2]
Appearance White to off-white crystalline powder[2]
Solubility Water: ≥ 50 - 100 mg/mL; DMSO: Insoluble[1][3]
Storage (Solid) -20°C, desiccated; protect from heat and oxidizing agents[3]

Experimental Protocol: 100 mM Stock Solution Preparation

Expertise & Causality Note: A 100 mM stock concentration is optimal for cell culture. It allows standard working concentrations (1–5 mM) to be achieved via 1:100 to 1:20 dilutions, minimizing the alteration of the culture medium's osmolality and preventing dilution-induced cellular stress.

Materials Required:

  • FDP-Na₃ powder (Purity >98%)[2]

  • Endotoxin-free, sterile double-distilled water (ddH₂O)

  • 0.22 µm Polyethersulfone (PES) syringe filter

  • Sterile 1.5 mL cryovials

Step-by-Step Methodology:

  • Reagent Calculation & Weighing:

    • To prepare 10 mL of a 100 mM stock solution, calculate the required mass. If using the anhydrous form (MW = 406.06 g/mol ): 0.1 mol/L × 0.01 L × 406.06 g/mol = 0.406 g (406.06 mg).

    • Critical Step: Commercial FDP-Na₃ is frequently supplied as an octahydrate[1][2]. Always check your Certificate of Analysis (CoA). If using the octahydrate, adjust the mass to 550.18 mg to ensure accurate molarity.

  • Dissolution (Aqueous Phase):

    • Transfer the weighed FDP-Na₃ into a sterile 15 mL conical tube.

    • Add 9.5 mL of endotoxin-free ddH₂O.

    • Vortex gently until completely dissolved. Do not use heat to accelerate dissolution. Phosphorylated sugars are highly heat-sensitive and prone to rapid hydrolysis into free fructose and inorganic phosphate[3].

  • Volume Adjustment & pH Verification:

    • Bring the final volume to exactly 10.0 mL with ddH₂O.

    • Self-Validating Step: Verify the pH. The trisodium salt typically yields a near-neutral to slightly alkaline pH in water. If necessary, adjust to pH 7.2–7.4 using dilute HCl to prevent localized pH shock when added to unbuffered media.

  • Sterile Filtration:

    • Filter the solution inside a biosafety cabinet using a 0.22 µm PES syringe filter.

    • Causality: PES membranes are strictly recommended over Nylon or Cellulose Acetate due to their exceptionally low non-specific binding, ensuring zero loss of the active metabolite.

  • Aliquoting and Cryopreservation:

    • Aliquot the sterile stock into 500 µL volumes in sterile cryovials.

    • Store immediately at -20°C. The solution is stable for up to 12 months under these conditions.

    • Quality Control: Strictly avoid repeated freeze-thaw cycles. Hydrolyzed FDP releases inorganic phosphate, which will precipitate as insoluble calcium phosphate when subsequently introduced to calcium-rich culture media (e.g., DMEM).

Pathway Visualization

G ExoFDP Exogenous FDP-Na3 (Cell Culture Media) EndoFDP Intracellular Fructose-1,6-bisphosphate ExoFDP->EndoFDP Cellular Uptake (Bypasses ATP usage) Glucose Glucose HK_PFK Hexokinase & PFK-1 (ATP Consuming Steps) Glucose->HK_PFK Normal Glycolysis HK_PFK->EndoFDP 2 ATP Consumed LowerGlyco Lower Glycolysis (GAPDH, PGK, etc.) EndoFDP->LowerGlyco PKM2 Pyruvate Kinase (PKM2) (Rate Limiting Enzyme) EndoFDP->PKM2 Allosteric Feed-forward Activation PEP Phosphoenolpyruvate (PEP) LowerGlyco->PEP PEP->PKM2 Pyruvate Pyruvate + ATP (Cell Survival & Energy) PKM2->Pyruvate ATP Generated

Figure 1: Workflow of exogenous FDP-Na₃ bypassing early glycolysis to activate PKM2.

Application in Cell Culture Workflows

When applying the FDP-Na₃ stock to your cell culture models:

  • Working Concentration: Dilute the 100 mM stock directly into pre-warmed culture media to achieve a final concentration of 1 mM to 5 mM immediately prior to use.

  • Assay Integration: For ischemia-reperfusion or hypoxia models, replace standard glucose-containing media with glucose-deprived media supplemented with FDP-Na₃. This isolates the protective effects of the lower glycolytic bypass and prevents competitive inhibition at the transporter level.

References

  • Thermo Scientific Chemicals D-Fructose-1,6-bisphosphate trisodium salt - fishersci.be - 3

  • D-Fructose 1,6-diphosphate trisodium salt, Common metabolic sugar - abcam.com - Link

  • D-Fructose-1,6-diphosphate trisodium salt octahydrate | CAS 38099-82-0 - selleckchem.com -1

  • D-Fructose 1,6-bisphosphate trisodium salt octahydrate, 98% 25 g | Buy Online - thermofisher.com - 2

  • Activation of pyruvate kinase by acetylation in the yeast Saccharomyces cerevisiae - uni-graz.at - Link

Sources

Application

Application Notes and Protocols: Fosfructose Trisodium in Murine Ischemia Models

For Researchers, Scientists, and Drug Development Professionals Introduction Fosfructose trisodium, the salt of fructose-1,6-bisphosphate (FBP), is an endogenous high-energy glycolytic intermediate that has demonstrated...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosfructose trisodium, the salt of fructose-1,6-bisphosphate (FBP), is an endogenous high-energy glycolytic intermediate that has demonstrated significant cytoprotective effects in a variety of preclinical models of ischemia-reperfusion injury.[1][2] Its unique position in the glycolytic pathway allows it to bypass the initial, ATP-consuming steps of glucose metabolism, making it a potentially valuable therapeutic agent in energy-deprived states such as cerebral and cardiac ischemia.[3] This document provides a comprehensive overview of the mechanisms of action of fosfructose trisodium and detailed protocols for its application in murine models of ischemia.

Mechanism of Action: A Dual Approach to Cellular Protection

The protective effects of fosfructose trisodium in ischemic tissue are multifaceted, involving both direct metabolic support and the activation of intracellular signaling cascades that promote cell survival.

Metabolic Intervention

During ischemia, the lack of oxygen severely impairs aerobic respiration, forcing cells to rely on anaerobic glycolysis for ATP production. However, the initial steps of glycolysis consume ATP, further depleting the cell's limited energy reserves. Fosfructose trisodium, when administered exogenously, can enter the glycolytic pathway downstream of the key regulatory and ATP-consuming enzyme, phosphofructokinase.[3] This allows for a more efficient generation of ATP under anaerobic conditions, helping to preserve cellular energy homeostasis and maintain essential cellular functions.[3][4]

Modulation of Intracellular Signaling Pathways

Beyond its metabolic role, fosfructose trisodium has been shown to activate pro-survival signaling pathways, even without being transported into the cell.[5] Evidence suggests that it interacts with the cell membrane, initiating a signaling cascade that confers neuroprotection and cardioprotection.

A key pathway activated by fosfructose trisodium involves Phospholipase C (PLC).[5][6] This leads to the modulation of intracellular calcium levels and the subsequent activation of the Mitogen-activated protein kinase kinase (MEK)/Extracellular signal-regulated kinase (ERK) pathway, a well-established pro-survival signaling cascade.[7] This activation can help to mitigate the detrimental effects of excitotoxicity and oxidative stress that are characteristic of ischemic injury.[8]

FBP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FBP Fosfructose Trisodium (FBP) Receptor Putative Membrane Receptor FBP->Receptor Binds PLC Phospholipase C (PLC) Receptor->PLC Activates IP3 IP3 PLC->IP3 Generates CaM Ca2+ / Calmodulin IP3->CaM Mobilizes Ca2+ MEK MEK CaM->MEK Activates ERK ERK MEK->ERK Phosphorylates Survival Cell Survival (Neuroprotection, Cardioprotection) ERK->Survival Promotes

Caption: Signaling pathway of Fosfructose Trisodium.

Dosing Protocols for Murine Ischemia Models

The optimal dosing of fosfructose trisodium can vary depending on the specific ischemia model, the timing of administration, and the desired endpoint. The following tables summarize dosing protocols from published studies in murine models of cerebral and cardiac ischemia.

Cerebral Ischemia Models (e.g., MCAO)
Dose Administration Route Timing of Administration Murine Model Key Findings Reference
500 mg/kgIntravenous10 minutes before reperfusionRat MCAOReduced infarct volume by 43%[9]
350 mg/kgIntravenous10 minutes before reperfusionRat MCAOReduced subcortical infarct volume in normothermic rats[9]
333 mg/kgIntravenous15 minutes and 24 hours after ischemiaRat microsphere-induced ischemiaAttenuated behavioral alterations[10]
500 mg/kgIntraperitonealAfter hypoxic-ischemic insultNeonatal rat hypoxia-ischemiaSignificantly reduced brain injury[11]
Cardiac Ischemia Models
Dose Administration Route Timing of Administration Murine Model Key Findings Reference
90, 175, 350 mg/kgIntravenousAfter coronary thrombosisCanine acute myocardial infarctionSignificant reduction in necrotic and ischemic tissue[12]
Bolus (unspecified concentration)IntravenousImmediately before ischemia and reperfusionRat LAD coronary artery occlusionImproved myocardial function and enhanced ATP levels[3]
5 mMPerfusionThroughout anoxia and reperfusionIsolated rat heart (Langendorff)Preserved high-energy metabolites and reduced oxidative stress[4][13]

Experimental Protocols

Preparation of Fosfructose Trisodium Solution

Materials:

  • Fosfructose trisodium salt (e.g., from a commercial supplier)

  • Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile filters (0.22 µm)

  • Sterile vials

Procedure:

  • Under aseptic conditions, weigh the desired amount of fosfructose trisodium powder.

  • Dissolve the powder in sterile saline or PBS to the desired final concentration. Gentle warming and vortexing may be required to facilitate dissolution.

  • Sterile-filter the solution using a 0.22 µm syringe filter into a sterile vial.

  • Store the solution at 4°C for short-term use or aliquot and freeze at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

Middle Cerebral Artery Occlusion (MCAO) Model and Fosfructose Trisodium Administration

This protocol describes the induction of transient focal cerebral ischemia in mice using the intraluminal filament method, followed by the administration of fosfructose trisodium.

MCAO_Workflow Start Start Anesthesia Anesthetize Mouse Start->Anesthesia Incision Midline Neck Incision Anesthesia->Incision Expose_Arteries Expose Carotid Arteries Incision->Expose_Arteries Insert_Filament Insert Filament into Internal Carotid Artery Expose_Arteries->Insert_Filament Occlusion Induce Ischemia (e.g., 60 minutes) Insert_Filament->Occlusion Administer_FBP Administer Fosfructose Trisodium (e.g., 10 min before reperfusion) Occlusion->Administer_FBP Withdraw_Filament Withdraw Filament (Reperfusion) Administer_FBP->Withdraw_Filament Suture Suture Incision Withdraw_Filament->Suture Recovery Post-operative Recovery Suture->Recovery Assessment Neurological and Histological Assessment Recovery->Assessment

Caption: MCAO experimental workflow.

Materials:

  • Anesthetized mouse

  • Surgical instruments

  • Coated filament for MCAO

  • Fosfructose trisodium solution (prepared as described above)

  • Heating pad to maintain body temperature

Procedure:

  • Anesthesia and Surgical Preparation: Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane). Place the animal in a supine position on a heating pad to maintain normothermia. Make a midline cervical incision and carefully dissect the soft tissues to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Vessel Ligation and Filament Insertion: Ligate the distal end of the ECA. Place a temporary ligature around the CCA. Introduce a coated filament (e.g., 6-0 nylon suture with a silicone-coated tip) through an incision in the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). The duration of occlusion can vary (e.g., 30-90 minutes) depending on the desired severity of injury.

  • Fosfructose Trisodium Administration: At the predetermined time point (e.g., 10 minutes before the end of the occlusion period), administer the prepared fosfructose trisodium solution via the desired route (e.g., intravenous injection into the tail vein).

  • Reperfusion: After the designated occlusion time, carefully withdraw the filament to allow for reperfusion of the MCA territory.

  • Closure and Recovery: Remove the temporary ligature from the CCA and permanently ligate the ECA stump. Close the cervical incision with sutures. Allow the animal to recover from anesthesia in a warm environment.

  • Post-operative Care and Assessment: Monitor the animal closely during the recovery period. Subsequent assessments may include neurological scoring, behavioral tests, and histological analysis of infarct volume at specified time points post-MCAO.

References

  • Swanson, R. A., & S. M. Sagar. (1993).
  • Schurr, A., et al. (2001). Neuroprotection and intracellular Ca2+ modulation with fructose-1,6-bisphosphate during in vitro hypoxia-ischemia involves phospholipase C-dependent signaling. Brain Research, 911(2), 187-97.
  • Bigini, P., et al. (1994). Effects of fructose-1,6-bisphosphate on brain polyamine biosynthesis in a model of transient cerebral ischemia. Pharmacological Research, 30(2), 163-70.
  • Locker, C., et al. (2006). Fructose 1,6-diphosphate administration attenuates post-ischemic ventricular dysfunction.
  • Folbergrová, J., et al. (2003). Fructose-1,6-biphosphate prevents excitotoxic neuronal cell death in the neonatal mouse brain. Developmental Brain Research, 140(2), 287-97.
  • Schurr, A., et al. (2002). Activation of the neuroprotective ERK signaling pathway by fructose-1,6-bisphosphate during hypoxia involves intracellular Ca2+ and phospholipase C. Brain Research, 958(2), 343-53.
  • Wheeler, T. J., & R. D. Grubbs. (2012). Protection of Rat Cardiac Myocytes by Fructose-1,6-Bisphosphate and 2,3-Butanedione. PLoS ONE, 7(4), e35316.
  • Squadrito, F., et al. (1997).
  • Ahn, J. H., et al. (2004). Neuroprotection by fructose-1,6-bisphosphate involves ROS alterations via p38 MAPK/ERK. Brain Research, 1028(1), 74-82.
  • Lazzarino, G., et al. (1990). Mechanism of the effect of exogenous fructose 1,6-bisphosphate on myocardial energy metabolism. Journal of Molecular and Cellular Cardiology, 22(1), 53-64.
  • Calvani, M., et al. (1996). Fructose-1,6-bisphosphate after hypoxic ischemic injury is protective to the neonatal rat brain. Brain Research, 741(1-2), 294-9.
  • Lazzarino, G., et al. (1991).
  • Zhang, L., et al. (2012). Neuroprotective effect of D-fructose-1,6-bisphosphate against beta-amyloid induced neurotoxicity in rat hippocampal organotypic slice culture: involvement of PLC and MEK/ERK signaling pathways. Neuroscience Letters, 523(2), 154-9.
  • de Souza, A. C., et al. (2025). Fructose-1,6-Bisphosphate Reduces Chronic Constriction Injury Neuropathic Pain in Mice by Targeting Dorsal Root Ganglia Nociceptive Neuron Activation. International Journal of Molecular Sciences, 26(9), 4897.
  • Jenkins, D. P., et al. (2004). Myocardial protection using fructose-1,6-diphosphate during coronary artery bypass graft surgery: a randomized, placebo-controlled clinical trial. Anesthesia & Analgesia, 98(1), 29-36.
  • Mellor, K. M., & L. C. D. C. Ritchie, R. H. (2016). Diabetic Cardiomyopathy: The Case for a Role of Fructose in Disease Etiology. Frontiers in Pharmacology, 7, 449.
  • Alva, N., et al. (2016). Fructose 1,6-Bisphosphate: A Summary of Its Cytoprotective Mechanism. Cellular and Molecular Neurobiology, 36(5), 661-70.
  • Wheeler, T. J., et al. (2005). Fructose-1,6-bisphosphate enhances hypothermic preservation of cardiac myocytes.
  • Wikipedia contributors. (2023, November 28). Fructose 1,6-bisphosphate. In Wikipedia, The Free Encyclopedia. Retrieved 04:09, March 30, 2026, from [Link]

  • Palabıyık, O., et al. (2023). The Acute Effect of Fructose on Cardiac Hemodynamic Responses and Infarcted Area in Isolated Rat Heart During Ischemia-Reperfusion. Balkan Medical Journal, 26(4), 283-289.
  • Crouse, D. A., et al. (1993). Pharmacokinetics of fructose-1,6-diphosphate after intraperitoneal and oral administration to adult rats. Journal of Pharmaceutical Sciences, 82(11), 1149-53.
  • Longo, R., et al. (2019). Fructose-1,6-Bisphosphate Protects Hippocampal Rat Slices from NMDA Excitotoxicity. International Journal of Molecular Sciences, 20(9), 2253.
  • Van Schaftingen, E., & H. G. Hers. (1981). Study of the fructose 6-phosphate/fructose 1,6-bi-phosphate cycle in the liver in vivo. European Journal of Biochemistry, 117(2), 319-23.
  • McDonald, T. S., et al. (2021). Fructose 1,6-bisphosphate is anticonvulsant and improves oxidative glucose metabolism within the hippocampus and liver in the chronic pilocarpine mouse epilepsy model. Epilepsia, 62(8), 1959-1970.
  • bioRxiv. (2025, October 21). Supplemental material Methods Middle Cerebral Artery Occlusion (MCAO) mouse model Reagents / Consumables.
  • Maarman, G. J., et al. (2017). Review of a causal role of fructose-containing sugars in myocardial susceptibility to ischemia/reperfusion injury. Nutrition Research, 43, 1-11.
  • Taylor & Francis. (n.d.).
  • MDPI. (2023, June 15). Anti-Neuroinflammatory Effects of the Human Milk Oligosaccharide, 2′-Fucosyllactose, Exerted via Modulation of M2 Microglial Activation in a Mouse Model of Ischemia–Reperfusion Injury.
  • AJMC. (2026, March 27). Harvard Study Evaluates How Mice With Diabetes React to Fructose.
  • Lazzarino, G., et al. (1992). Ischemia and reperfusion: effect of fructose-1,6-bisphosphate.
  • Faden, A. I., et al. (1993). Treatment of head injury in mice, using a fructose 1,6-diphosphate and dimethyl sulfoxide combination. Journal of Neurosurgery, 78(5), 790-6.
  • Markov, A. K., et al. (1991). The effects of fructose-1,6-diphosphate on myocardial damage in acute coronary artery occlusion.
  • Lazzarino, G., et al. (1992). Ischemia and reperfusion: effect of fructose-1,6-bisphosphate.
  • Markov, A. K. (1993). Potential Therapeutic Applications of fructose-1,6-diphosphate. American Journal of Therapeutics, 1(1), 47-53.

Sources

Method

Application Note: Fosfructose Trisodium (FDP) Administration Protocols in Cardiopulmonary Bypass Models

Mechanistic Rationale & Biochemical Causality Cardiopulmonary bypass (CPB) inherently subjects the myocardium to global ischemia and subsequent reperfusion injury. During the ischemic phase, the heart relies exclusively...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Biochemical Causality

Cardiopulmonary bypass (CPB) inherently subjects the myocardium to global ischemia and subsequent reperfusion injury. During the ischemic phase, the heart relies exclusively on anaerobic glycolysis for adenosine triphosphate (ATP) production[1]. However, this compensatory mechanism is rapidly truncated. The accumulation of intracellular lactate creates a negative feedback loop that irreversibly inhibits phosphofructokinase (PFK), the rate-limiting, ATP-consuming enzyme in the glycolytic cascade[1][2].

Fosfructose trisodium (fructose-1,6-diphosphate, FDP) acts as a high-energy metabolic intervention. By entering the glycolytic pathway distal to the PFK bottleneck, exogenous FDP facilitates ATP-independent lactate accumulation and sustains anaerobic energy production, thereby preserving cellular integrity and ameliorating ischemic injury[1].

Pathway Glucose Intracellular Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P PFK Phosphofructokinase (PFK) [Rate-Limiting Enzyme] F6P->PFK FDP_Endo Fructose-1,6-bisphosphate (Endogenous) PFK->FDP_Endo Blocked Pathway Ischemia Ischemia / Hypoxia (Lactate Accumulation) Ischemia->PFK Inhibits ATP Anaerobic Glycolysis (ATP Production) FDP_Endo->ATP Sustains Energy FDP_Exo Fosfructose Trisodium (Exogenous FDP) FDP_Exo->FDP_Endo Bypasses PFK Blockade

Metabolic bypass mechanism of Fosfructose Trisodium during ischemia-induced PFK inhibition.

Experimental Methodologies: Self-Validating CPB Protocols

To rigorously evaluate the cytoprotective effects of FDP, experimental designs must function as self-validating systems. This requires internal baseline sampling, vehicle-matched control arms (e.g., 5% dextrose or normal saline), and multi-phase biomarker tracking[1][3]. The following protocols detail a tripartite administration strategy designed to maximize myocardial uptake and validate efficacy.

Protocol A: Systemic Pre-Conditioning (In Vivo Models)

Causality: Administering FDP prior to the initiation of CPB allows the molecule to permeate myocardial and pulmonary tissues while the heart is still actively beating and perfused, ensuring the tissue is pre-loaded with metabolic substrate before the ischemic insult[2].

  • Baseline Sampling: Draw arterial and coronary sinus blood for baseline quantification of creatine kinase-MB (CK-MB), lactate dehydrogenase (LDH), and nucleotide catabolites (inosine/hypoxanthine)[1][4].

  • Vehicle Control Assignment: Randomize subjects to receive either an equal volume of 5% dextrose (Control) or FDP[1].

  • Infusion: Administer FDP intravenously at a dose of 250 mg/kg over a 10 to 30-minute window immediately preceding aortic cross-clamping[1][2].

  • System Validation: Monitor pulmonary vascular resistance (PVR). Successful FDP pre-conditioning should demonstrate a measurable reduction in PVR, mitigating the intractable pulmonary hypertension often seen post-CPB[2].

Protocol B: FDP-Supplemented Cardioplegia

Causality: Supplementing the cardioplegic solution with FDP provides direct, localized substrate availability during cold ischemic cardioplegic arrest (CICA). This prevents the rapid depletion of high-energy phosphates in the arrested myocardium[1].

  • Preparation: Formulate the cardioplegic solution (e.g., St. Thomas or Krebs-Henseleit solution) with 2.5 mM (1.4 g/L) of FDP[1].

  • Delivery: Administer the FDP-enriched cardioplegia via antegrade or retrograde perfusion following standard CPB arrest protocols.

  • System Validation: Conduct histological analysis of the myocardium post-experiment. FDP-treated models must demonstrate a statistically significant reduction in necrotic tissue weight as a percentage of the total ischemic myocardium compared to vehicle controls[1].

Protocol C: Reperfusion Post-Conditioning

Causality: Post-conditioning targets the burst of reactive oxygen species and metabolic stunning that occurs upon reperfusion. However, because FDP metabolism inherently generates lactic acid, unbuffered post-bypass administration can induce severe lactic acidosis, significantly increasing the risk of atrial fibrillation[2].

  • Buffering Strategy (Critical Step): Co-administer FDP with an alkalizing agent (e.g., sodium bicarbonate) or a lactate-reducing agent (e.g., dichloroacetate) to maintain physiological pH and neutralize lactic acid accumulation[2].

  • Administration: Infuse the buffered FDP solution during the initial phase of aortic declamping and reperfusion.

  • System Validation: Track spontaneous cardiac rhythm recovery time and ST-segment deviation via continuous ECG. Validated FDP post-conditioning will significantly shorten ST-segment recovery time and reduce the requirement for post-operative inotropic support (e.g., dopamine)[3].

Protocol Control Vehicle Control (5% Dextrose / Saline) Analysis Phase 4: Validation (Biomarkers & Hemodynamics) Control->Analysis PreCPB Phase 1: Pre-CPB IV Infusion (250 mg/kg) Arrest Phase 2: Ischemic Arrest Cardioplegia (2.5 mM FDP) PreCPB->Arrest Reperfusion Phase 3: Reperfusion Post-conditioning Arrest->Reperfusion Reperfusion->Analysis

Self-validating experimental workflow for evaluating FDP efficacy in cardiopulmonary bypass models.

Quantitative Data & Expected Outcomes

When executed correctly, the integration of FDP into CPB models yields highly reproducible cardioprotective metrics. The table below synthesizes expected quantitative shifts based on validated clinical and preclinical trials[1][3][4].

Parameter / BiomarkerExpected Outcome in FDP Cohort vs. ControlMechanistic Indicator
Creatine Kinase (CK-MB) Significant ReductionDecreased myocardial cell death and tissue destruction.
Lactate Dehydrogenase (LDH) Significant ReductionAttenuation of global ischemia/reperfusion injury.
Troponin I Significant ReductionPreservation of sarcomere integrity.
ST-Segment Recovery Time ~34.6 min (vs. ~50.3 min in control)Accelerated resolution of myocardial electrical stunning.
Inosine/Hypoxanthine Release Return to baseline within 5 mins (vs. >10 mins)Rapid stabilization of myocardial purine metabolism post-reperfusion.
Left Ventricular (LV) Function 17% increase in peak lengthening rateImproved diastolic compliance and systolic pumping performance.

Critical Considerations & Troubleshooting

  • Dosage Thresholds & Arrhythmia Risk: While moderate doses (e.g., 250 mg/kg) are highly cardioprotective, escalating to excessively high dosages without adequate buffering reverses the benefits. High-dose FDP can precipitate lactic acidosis, which is a primary trigger for post-operative atrial fibrillation[2].

  • Biomarker Kinetics: Researchers should note that inosine and hypoxanthine release will initially increase in both treated and control groups upon reperfusion. The self-validating metric for FDP efficacy is not the prevention of this initial spike, but rather the rate of recovery; FDP-treated models should return to baseline nucleotide levels within 5 minutes of reperfusion, compared to prolonged elevation in controls[1].

References

  • US6076528A - Injection of fructose-1,6-diphosphate (FDP) prior to coronary artery bypass grafting surgery. Google Patents.
  • Effects of fructose-1,6-diphosphate on endo- and myocardial purine metabolism during coronary artery bypass grafting surgery. ResearchGate. URL:[Link]

  • Clinical study of fructose 1,6-diphosphate on myocardial ischemia/reperfusion injuries. National Institutes of Health (NIH) / PubMed. URL:[Link]

  • Protective effects of fructose-1,6-bisphosphate postconditioning on myocardial ischaemia-reperfusion injury in patients undergoing valve replacement: a randomized, double-blind, placebo-controlled clinical trial. European Journal of Cardio-Thoracic Surgery | Oxford Academic. URL:[Link]

  • Enhanced Glycolysis for Hypothermic Heart Preservation. Grantome. URL:[Link]

Sources

Application

Application Notes and Protocols for Utilizing Fosfructose Trisodium in Enzyme Kinetic Assays

Introduction: The Central Role of Fosfructose in Cellular Metabolism and Enzyme Kinetics Fosfructose trisodium, the trisodium salt of fructose-1,6-bisphosphate, is a pivotal intermediate in the glycolytic pathway.[1][2]...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Central Role of Fosfructose in Cellular Metabolism and Enzyme Kinetics

Fosfructose trisodium, the trisodium salt of fructose-1,6-bisphosphate, is a pivotal intermediate in the glycolytic pathway.[1][2] Its position in metabolism makes it a critical substrate and regulator for several key enzymes, rendering it an indispensable tool for researchers in biochemistry, cell biology, and drug discovery. Understanding the kinetics of enzymes that interact with fosfructose provides fundamental insights into cellular energy regulation and has significant implications for studying diseases such as cancer and metabolic disorders.[1][3][4]

This comprehensive guide provides detailed protocols and expert insights for using fosfructose trisodium as a substrate in enzyme kinetic assays, with a primary focus on Aldolase and as a product for Phosphofructokinase (PFK). The methodologies described herein are designed to be robust, reproducible, and adaptable to various research applications.

Scientific Foundation: The Enzymatic Conversion of Fosfructose

Fosfructose is centrally involved in the activities of two key glycolytic enzymes:

  • Aldolase (Fructose-Bisphosphate Aldolase, EC 4.1.2.13): This enzyme catalyzes the reversible cleavage of fructose-1,6-bisphosphate into two triose phosphates: glyceraldehyde-3-phosphate (G3P) and dihydroxyacetone phosphate (DHAP).[3][5] There are three main isoforms of aldolase (A, B, and C) with tissue-specific expression, and their dysregulation is associated with myopathy and hemolytic anemia.[5]

  • Phosphofructokinase (PFK, EC 2.7.1.11): PFK is a key regulatory enzyme that catalyzes the irreversible phosphorylation of fructose-6-phosphate to fructose-1,6-bisphosphate, a rate-limiting step in glycolysis.[6] Fosfructose itself is the product of this reaction and its formation is a critical control point in cellular glucose metabolism.[7]

The following sections provide detailed protocols for assaying the activity of these enzymes using fosfructose trisodium.

Visualizing the Aldolase Reaction Workflow

The following diagram illustrates a common coupled enzyme assay for determining Aldolase activity.

Aldolase_Assay_Workflow cluster_primary_reaction Primary Reaction cluster_coupling_reactions Coupling Reactions F16BP Fosfructose (Fructose-1,6-bisphosphate) Aldolase Aldolase F16BP->Aldolase Products G3P + DHAP Aldolase->Products DHAP DHAP TPI Triosephosphate Isomerase (TPI) DHAP->TPI G3P_coupled G3P TPI->G3P_coupled GDH Glycerol-3-Phosphate Dehydrogenase (GDH) G3P_coupled->GDH NAD NAD+ GDH->NAD Glycerol3P Glycerol-3-Phosphate GDH->Glycerol3P NADH NADH NADH->GDH Spectrophotometer Measure Decrease in Absorbance at 340 nm NAD->Spectrophotometer

Caption: Coupled enzyme assay workflow for Aldolase activity.

Protocol 1: Determination of Aldolase Activity

This protocol utilizes a coupled enzyme system where the products of the aldolase reaction are further converted in reactions that result in the oxidation of NADH to NAD+, which can be monitored by a decrease in absorbance at 340 nm.[8]

Materials and Reagents
  • Fosfructose Trisodium Salt (Substrate)

  • Aldolase Assay Buffer (e.g., 50 mM Collidine buffer, pH 7.4)[8]

  • Triosephosphate Isomerase (TPI)

  • Glycerol-3-Phosphate Dehydrogenase (GDH)

  • NADH

  • Purified Aldolase (for positive control)

  • Sample (e.g., tissue homogenate, cell lysate)

  • 96-well UV-transparent microplate

  • Microplate reader capable of reading absorbance at 340 nm

Reagent Preparation
  • Aldolase Assay Buffer: Prepare a 50 mM Collidine buffer and adjust the pH to 7.4. This buffer provides a stable pH environment for the enzymatic reactions.

  • Fosfructose Solution (Substrate): Prepare a 100 mM stock solution of fosfructose trisodium in deionized water. Store in aliquots at -20°C. The working concentration will typically be in the range of 2-10 mM.

  • NADH Solution: Prepare a 10 mM stock solution of NADH in deionized water. Due to its light sensitivity, protect the solution from light and store it in aliquots at -20°C. The final concentration in the assay is typically around 0.2 mM.

  • Coupling Enzyme Mix: Prepare a mix of TPI and GDH in the Aldolase Assay Buffer. The final concentrations in the assay should be sufficient to ensure the aldolase reaction is the rate-limiting step (e.g., ~10 U/mL TPI and ~1 U/mL GDH).

  • Sample Preparation:

    • Tissues: Homogenize 10-20 mg of tissue in 200 µL of ice-cold Aldolase Assay Buffer.[5] Centrifuge at 10,000 x g for 5-10 minutes at 4°C to pellet insoluble material.[5] The supernatant is the sample.

    • Cells: Harvest and wash cells, then resuspend in ice-cold Aldolase Assay Buffer. Lyse the cells by sonication or freeze-thaw cycles.[9] Centrifuge to remove cellular debris.[9]

Assay Procedure
  • Standard Curve (Optional but Recommended): To quantify the activity in terms of units, a standard curve using purified aldolase of known activity can be prepared.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    Reagent Volume Final Concentration
    Aldolase Assay Buffer Variable -
    Sample/Positive Control 2-50 µL Variable
    Coupling Enzyme Mix 20 µL ~10 U/mL TPI, ~1 U/mL GDH
    NADH Solution 20 µL 0.2 mM

    | Total Volume | 180 µL | |

  • Incubation: Incubate the plate at 37°C for 5-10 minutes to allow the temperature to equilibrate.

  • Initiate Reaction: Add 20 µL of the Fosfructose Solution to each well to start the reaction.

  • Kinetic Measurement: Immediately start measuring the decrease in absorbance at 340 nm every 30-60 seconds for 10-30 minutes using a microplate reader set to kinetic mode at 37°C.

Data Analysis
  • Calculate the rate of NADH consumption (ΔA340/min) from the linear portion of the kinetic curve.

  • The activity of aldolase is proportional to the rate of decrease in absorbance.

  • One unit of aldolase activity is defined as the amount of enzyme that catalyzes the conversion of 1.0 µmole of fructose-1,6-bisphosphate to G3P and DHAP per minute at a specific pH and temperature.

Visualizing the Phosphofructokinase (PFK) Reaction Pathway

The following diagram illustrates a coupled enzyme assay for determining PFK activity.

PFK_Assay_Workflow cluster_primary_reaction Primary Reaction cluster_coupling_reactions Coupling Reactions F6P Fructose-6-Phosphate PFK Phosphofructokinase (PFK) F6P->PFK ATP_in ATP ATP_in->PFK F16BP Fosfructose (Fructose-1,6-bisphosphate) PFK->F16BP ADP ADP PFK->ADP ADP_coupled ADP PK Pyruvate Kinase (PK) ADP_coupled->PK Pyruvate Pyruvate PK->Pyruvate ATP_out ATP PK->ATP_out PEP Phosphoenolpyruvate (PEP) PEP->PK LDH Lactate Dehydrogenase (LDH) Pyruvate->LDH NAD NAD+ LDH->NAD Lactate Lactate LDH->Lactate NADH NADH NADH->LDH Spectrophotometer Measure Decrease in Absorbance at 340 nm NAD->Spectrophotometer

Sources

Method

Optimal storage conditions for fosfructose trisodium aqueous solutions

Application Note: Optimal Storage Conditions and Handling Protocols for Fosfructose Trisodium Aqueous Solutions Executive Summary Fosfructose trisodium (also known as D-fructose-1,6-bisphosphate trisodium salt or FDP tri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Optimal Storage Conditions and Handling Protocols for Fosfructose Trisodium Aqueous Solutions

Executive Summary

Fosfructose trisodium (also known as D-fructose-1,6-bisphosphate trisodium salt or FDP trisodium) is a critical metabolic intermediate utilized extensively in glycolysis regulation studies, cardiovascular ischemia research, and neuroprotection assays[1]. While the trisodium salt form enhances its solubility in aqueous environments[1], the molecule remains highly susceptible to hydrolytic degradation once dissolved. This application note provides an authoritative, causality-driven guide to the optimal preparation, storage, and quality control of FDP trisodium aqueous solutions to ensure scientific integrity and reproducible experimental outcomes.

Mechanistic Drivers of FDP Degradation

Understanding the chemical vulnerabilities of FDP is essential for establishing robust handling protocols. The molecule contains two ester phosphate bonds at the 1- and 6-carbon positions. In aqueous solutions, these bonds are highly labile and prone to spontaneous cleavage[2].

  • Aqueous Hydrolysis: Exposure to water induces the cleavage of either phosphate group, converting FDP into fructose monophosphate and inorganic phosphate (Pi). Because FDP's biological efficacy relies on both phosphate groups, the resulting monophosphate is effectively worthless for specific metabolic assays[2].

  • Thermal Caramelization: At elevated temperatures, FDP molecules can undergo "caramelization," a process where separate molecules bond to each other to form inactive agglomerates[2].

  • pH Sensitivity: Hydrolysis is accelerated by pH extremes. Maintaining a neutral to slightly alkaline pH (7.2–7.4) minimizes acid-catalyzed or base-catalyzed ester cleavage.

FDP_Degradation FDP Fosfructose Trisodium (Active FDP) FMP Fructose Monophosphate (Inactive) FDP->FMP Aqueous Hydrolysis (H2O, pH extremes) Pi Inorganic Phosphate (Pi) FDP->Pi Phosphate Cleavage Agg Caramelization Products (Agglomerated) FDP->Agg Thermal Degradation (Elevated Temp)

Fig 1. Primary degradation pathways of Fosfructose Trisodium in aqueous environments.

Quantitative Storage Guidelines

To mitigate hydrolysis and thermal degradation, stringent temperature controls must be applied to aqueous solutions. The following parameters summarize the validated stability windows for FDP trisodium[3][4][5].

StateStorage TemperatureMaximum DurationCausality & Notes
Solid Powder (Crystalline) Room Temp or -20°C≥ 4 YearsAbsence of water prevents hydrolysis[4]. Protect from ambient moisture.
Aqueous Stock Solution -80°C6 MonthsUltra-low temperatures arrest kinetic molecular movement, halting hydrolysis[3].
Aqueous Stock Solution -20°C1 MonthSufficient for short-term storage; slow degradation may still occur over time[3].
Aqueous Working Solution 4°C or Room Temp< 24 HoursRapid hydrolysis occurs at ambient temps. Do not store >1 day[4].
Clinical TPN Admixtures 5°CUp to 60 DaysStable in specific buffered Total Parenteral Nutrition bags; not recommended for strict in vitro assays[5].

Self-Validating Experimental Protocols

The following protocols are designed to minimize kinetic energy during preparation and prevent freeze-concentration effects during storage.

Protocol A: Preparation and Cryopreservation of Stock Solutions

Objective: Prepare a sterile, hydrolysis-free stock solution (e.g., 100 mM) for long-term cryopreservation.

  • Buffer Chilling (Causality: Kinetic Suppression): Pre-chill sterile Phosphate-Buffered Saline (PBS, pH 7.2) or double-distilled water (ddH2O) on ice. Lowering the solvent temperature reduces the kinetic energy available for immediate hydrolysis upon dissolution.

  • Dissolution: Weigh the required mass of FDP trisodium octahydrate or anhydrous powder. Slowly add the chilled solvent to achieve the desired concentration (Note: Solubility in PBS is approx. 10 mg/mL[4], while higher concentrations can be achieved in pure water[1]). Gently swirl on ice until completely dissolved. Do not vortex vigorously, as this introduces localized thermal energy.

  • Cold Sterilization (Causality: Thermal Protection): Filter the solution through a 0.22 µm Polyethersulfone (PES) syringe filter into a sterile container. Critical Warning: Never autoclave FDP solutions, as the heat will induce immediate caramelization and total hydrolytic destruction[2].

  • Aliquoting (Causality: Freeze-Thaw Prevention): Divide the stock solution into single-use cryogenic vials (e.g., 50 µL to 100 µL aliquots). Repeated freeze-thaw cycles cause localized pH shifts and freeze-concentration effects that rapidly degrade the molecule[3].

  • Validation Sampling: Reserve one 10 µL aliquot for immediate Quality Control (QC) validation (See Section 5).

  • Snap-Freezing: Plunge the aliquots into liquid nitrogen to rapidly transition the solution into a glassy state, bypassing the formation of large ice crystals that can concentrate solutes. Transfer immediately to a -80°C freezer for storage up to 6 months[3].

FDP_Workflow Start 1. Weigh FDP Trisodium Powder (Protect from moisture) Dissolve 2. Dissolve in Ice-Cold Buffer (pH 7.2 - 7.4 to prevent acid cleavage) Start->Dissolve Filter 3. Filter Sterilize (0.22 µm) CRITICAL: DO NOT AUTOCLAVE Dissolve->Filter Aliquot 4. Aliquot into Single-Use Tubes (Eliminates Freeze-Thaw Degradation) Filter->Aliquot Freeze 5. Snap Freeze & Store at -80°C (Halts hydrolysis for up to 6 months) Aliquot->Freeze

Fig 2. Standardized workflow for the preparation and cryopreservation of FDP aqueous stock solutions.

Protocol B: Thawing and Working Solution Preparation
  • Rapid Thaw: Remove a single aliquot from -80°C and thaw rapidly in a room-temperature water bath just until the ice disappears. Immediately transfer to an ice bucket.

  • Dilution: Dilute the stock to your working concentration using your assay buffer.

  • Immediate Use: Consume the working solution within the same experimental day. Discard any unused portion; do not re-freeze[3][4].

Quality Control & Validation Systems

To ensure the integrity of your experimental data, the FDP stock solution should be validated to confirm the absence of hydrolysis products.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for distinguishing intact FDP from inactive fructose monophosphate[2]. Run the reserved QC aliquot through an anion-exchange column to verify a single peak corresponding to the bisphosphate form.

  • 31P Nuclear Magnetic Resonance (NMR): For highly sensitive structural validation, 31P NMR can be utilized. The chemical shift of the resonances will clearly differentiate between the esterified phosphates of intact FDP and any free inorganic phosphate (Pi) released via hydrolysis[5].

Sources

Application

Application Note: Advanced Measurement Techniques for Fosfructose Trisodium Cell Permeability

Introduction: The Permeability Paradox Fosfructose trisodium (Fructose-1,6-diphosphate trisodium salt, FDP) is a cytoprotective metabolic intermediate widely investigated for its ability to preserve tissue viability duri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Permeability Paradox

Fosfructose trisodium (Fructose-1,6-diphosphate trisodium salt, FDP) is a cytoprotective metabolic intermediate widely investigated for its ability to preserve tissue viability during ischemic conditions[1]. In physiological buffers, the trisodium salt fully dissociates, yielding the highly polar, negatively charged FDP anion. According to classical pharmacokinetic principles, such highly charged sugar phosphates should be incapable of traversing the hydrophobic core of the cellular lipid bilayer[2].

Despite this "permeability paradox," empirical evidence demonstrates that FDP successfully enters various cell types—including cardiac myocytes and endothelial cells—where it bypasses the initial ATP-consuming steps of glycolysis to directly fuel downstream metabolic pathways[3]. Accurately measuring the cellular uptake of FDP is critical for drug development, but it requires specialized analytical techniques to distinguish exogenous FDP from endogenous intracellular pools.

Mechanistic Foundations of FDP Uptake

To design an accurate permeability assay, researchers must account for the dual-mechanism entry system that FDP utilizes, which is highly dependent on the extracellular concentration:

  • High-Affinity Protein-Mediated Transport : At physiological or low micromolar concentrations, FDP uptake is driven by a saturable, protein-dependent process[4]. This transport mechanism exhibits an activation energy of 15–50 kJ/mol—characteristic of facilitated membrane transport—and is competitively inhibited by other phosphorylated sugars[4].

  • Passive Lipid Bilayer Diffusion : At millimolar concentrations (typically >5 mM), FDP induces localized disruptions in the lipid bilayer, facilitating its own passive diffusion in a non-saturable, dose-dependent manner[2]. This disruptive capability has been confirmed in artificial egg phosphatidylcholine (Egg PC) vesicles, where high doses of FDP significantly increased the leakage rate of sequestered carboxyfluorescein dyes[2].

FDP_Uptake cluster_membrane Cell Membrane (Lipid Bilayer) ExtFDP Extracellular Fosfructose (FDP Trisodium) Transporter High-Affinity Transporter (Saturable, Micromolar) ExtFDP->Transporter Low Dose Lipid Lipid Bilayer Diffusion (Non-saturable, >5 mM) ExtFDP->Lipid High Dose IntFDP Intracellular FDP Transporter->IntFDP Lipid->IntFDP Metabolism Glycolytic Metabolism (DHAP, 3-PG, PEP) IntFDP->Metabolism Aldolase Cleavage

Dual-mechanism model of Fosfructose trisodium cellular uptake and metabolic integration.

Quantitative Data Summary

The table below summarizes the kinetic parameters of FDP permeability across different biological models, providing a baseline for assay validation.

Biological ModelTransport MechanismConcentration RangeKinetic Parameter / ObservationRef
Cardiac MyocytesHigh-Affinity ProteinMicromolar (μM)Saturable; Activation Energy: 15–50 kJ/mol[4]
Cardiac MyocytesPassive DiffusionMillimolar (mM)Non-saturable; Equilibrates by 60 min[1]
Endothelial CellsPassive Diffusion0.5 – 50 mMDose-dependent uptake; No viability loss[2]
Artificial LiposomesBilayer Disruption> 5 mMIncreased carboxyfluorescein leakage rate[2]

Experimental Protocols: Self-Validating Measurement Systems

To ensure scientific integrity, permeability assays must be designed as self-validating systems. The following protocols detail the causality behind each experimental choice, ensuring that the measured signal represents true intracellular uptake rather than extracellular adherence or artifactual degradation.

Protocol A: Stable Isotope Tracing ( 13C6​ -FDP) via LC-MS/MS

This technique is the gold standard for distinguishing exogenous FDP uptake from endogenous glycolytic production[5].

Causality & Validation Design:

  • Metabolic Starvation: Cells are pre-incubated in glucose-free media. Why? This depletes the endogenous FDP pool, maximizing the signal-to-noise ratio for the exogenous 13C6​ -FDP.

  • Temperature Control (4°C vs. 37°C): A parallel control group is incubated at 4°C. Why? Protein-mediated transport requires thermal energy for conformational changes. Signal detected at 4°C represents non-specific membrane binding, which must be subtracted from the 37°C biological uptake signal[1].

  • Cryogenic Quenching: Extraction utilizes -80°C methanol. Why? Intracellular aldolase rapidly cleaves FDP into dihydroxyacetone phosphate (DHAP). If not instantly denatured by extreme cold, the internalized FDP will be metabolized during the extraction process, yielding falsely low permeability measurements[5].

Step-by-Step Workflow:

  • Seed cells (e.g., HepG2 or cardiac myocytes) in 6-well plates and culture to 80% confluence.

  • Wash cells twice with PBS and incubate in glucose-free DMEM for 2 hours to deplete endogenous metabolites.

  • Spike the media with 13C6​ -FDP (e.g., 1 mM to 10 mM) and incubate at 37°C (experimental) and 4°C (control) for the desired time points (e.g., 10, 30, 60 minutes).

  • Rapidly aspirate the media and wash the cells three times with ice-cold PBS to halt transport and remove extracellular FDP.

  • Immediately quench metabolism by adding 1 mL of pre-chilled (-80°C) 80% methanol/water to each well.

  • Scrape the cells, transfer to microcentrifuge tubes, and centrifuge at 14,000 × g for 15 minutes at 4°C to precipitate proteins.

  • Collect the supernatant, dry under nitrogen gas, and reconstitute in LC-MS grade water.

  • Analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, tracking the mass shift of the intact 13C6​ -FDP parent ion and its 13C3​ -labeled downstream metabolites[5].

LCMS_Workflow Step1 1. Cell Culture & Starvation Step2 2. 13C6-FDP Incubation Step1->Step2 Step3 3. Rapid Quenching (-80°C Methanol) Step2->Step3 Step4 4. Metabolite Extraction Step3->Step4 Step5 5. LC-MS/MS (MRM Mode) Step4->Step5

Workflow for stable isotope tracing of 13C6-FDP uptake using LC-MS/MS targeted metabolomics.

Protocol B: 14C -FDP Radiotracer Uptake Assay

Radiolabeled assays provide highly sensitive, quantitative measurements of total cellular accumulation, particularly useful for characterizing transport kinetics[2].

Causality & Validation Design:

  • Dual-Label Internal Control: The assay buffer is co-spiked with 3H -L-glucose. Why? L-glucose is a stereoisomer that cannot be actively transported. Its intracellular presence quantifies non-specific membrane leakage or incomplete washing, acting as a baseline subtractor[1].

  • Cold Chase Washing: Post-incubation washes utilize ice-cold buffer containing 50 mM unlabeled FDP. Why? The high concentration of "cold" FDP competitively displaces any 14C -FDP stuck to the exterior of the cell membrane, ensuring only internalized radioactivity is counted[4].

Step-by-Step Workflow:

  • Isolate primary cells (e.g., adult rat cardiomyocytes) and suspend in HEPES-buffered Tyrode’s solution[3].

  • Initiate the assay by adding a mixture of 14C -FDP (0.1 µCi) and 3H -L-glucose to the cell suspension at varying total FDP concentrations (0.5 to 50 mM)[2].

  • Incubate on a rotary shaker at 21°C or 37°C.

  • At specific time intervals (e.g., 1, 5, 15, 60 minutes), extract 100 µL aliquots of the cell suspension.

  • Layer the aliquots over a silicone oil/dinonyl phthalate mixture in microcentrifuge tubes and centrifuge rapidly (10,000 × g for 30 seconds). This instantly separates the cells (pellet) from the extracellular radiotracer (supernatant)[1].

  • Cut the tips of the tubes containing the cell pellets into scintillation vials.

  • Lyse the cells using 1% SDS or a commercial tissue solubilizer.

  • Add scintillation cocktail and quantify the 14C and 3H signals using a dual-channel liquid scintillation counter. Calculate specific FDP uptake by subtracting the L-glucose distribution space[1].

References

  • Title : Membrane permeability of fructose-1,6-diphosphate in lipid vesicles and endothelial cells. Source : nih.gov. URL : 2

  • Title : Characterization of the high-affinity uptake of fructose-1,6-bisphosphate by cardiac myocytes. Source : nih.gov. URL : 4

  • Title : Permeability of fructose-1,6-bisphosphate in Liposomes and Cardiac Myocytes. Source : nih.gov. URL : 1

  • Title : The uptake and metabolism of fructose-1,6-diphosphate in rat cardiomyocytes. Source : ovid.com. URL :3

  • Title : Chemoproteomic Profiling of Signaling Metabolite Fructose-1,6-Bisphosphate Interacting Proteins in Living Cells. Source : acs.org. URL :5

Sources

Method

Application Note: Advanced Mass Spectrometry Protocols for the Detection and Quantification of Fosfructose Trisodium

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Introduction and Biological Context Fosfructose trisodium, the trisodium salt of D-fructose-1,6-bisphosphate (FBP), is a high-energy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Introduction and Biological Context

Fosfructose trisodium, the trisodium salt of D-fructose-1,6-bisphosphate (FBP), is a high-energy metabolic intermediate central to both the glycolysis and gluconeogenesis pathways[1]. Beyond its role in fundamental cellular metabolism, fosfructose is a bioactive molecule with potent therapeutic properties. It functions as an orally active cyclooxygenase-2 (COX-2) inhibitor and a Toll-like receptor 4 (TLR4) modulator, making it a valuable candidate in drug development for ischemic stroke, sepsis, myocardial injury, and inflammatory diseases[2].

Accurate quantification of fosfructose in biological matrices (e.g., cell lysates, serum, tissues) is analytically demanding. It lacks a UV-absorbing chromophore, rendering traditional optical detection methods ineffective without complex derivatization[3]. Furthermore, as a highly polar, doubly phosphorylated sugar, it exhibits negligible retention on standard reversed-phase liquid chromatography (LC) columns and shares identical molecular weights with several structural isomers, such as glucose-1-phosphate (G1P), glucose-6-phosphate (G6P), and fructose-6-phosphate (F6P)[3].

This application note provides a comprehensive, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed to overcome these challenges, ensuring high-fidelity detection and quantification.

Mechanistic Insights and Analytical Strategy

Ionization Strategy: Why Negative ESI?

Fosfructose contains two phosphate groups, conferring a highly acidic character (low pKa). In solution, it readily deprotonates. Utilizing Electrospray Ionization in negative mode (ESI-) capitalizes on this inherent chemistry, generating an abundant deprotonated precursor ion [M−H]− at m/z 338.9[4]. This approach is vastly more sensitive than positive-ion mode, which suffers from poor ionization efficiency for highly anionic species.

Chromatographic Selection: HILIC vs. IP-RP

To resolve fosfructose from its structural isomers, two primary chromatographic strategies are viable:

  • Ion-Pair Reversed-Phase (IP-RP): This method utilizes volatile alkylamines (e.g., tributylamine) in the mobile phase. The amine pairs with the phosphate groups, neutralizing the charge and increasing hydrophobicity to allow retention on a C18 column[5]. Causality: While effective, IP-RP agents cause persistent signal suppression in the mass spectrometer and require dedicated LC systems to prevent contamination.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is the preferred, modern approach. HILIC utilizes a polar stationary phase (e.g., polymer-based amino or diol columns) and a highly organic mobile phase. Causality: Retention is driven by the partitioning of the polar analyte into a water-enriched layer on the stationary phase. Using alkaline ammonium carbonate buffers ensures the phosphate groups remain fully ionized, providing sharp peak shapes and excellent MS compatibility without system contamination[3].

Workflow N1 Sample Quenching (-80°C MeOH) N2 Metabolite Extraction & Deproteinization N1->N2 N3 HILIC Separation (Alkaline Buffer) N2->N3 N4 ESI(-) MS/MS Detection (MRM) N3->N4 N5 Data Analysis & Quantification N4->N5

Figure 1: End-to-end LC-MS/MS analytical workflow for fosfructose detection.

Experimental Protocols

Sample Preparation: Quenching and Extraction

Causality: Cellular metabolism occurs on a sub-second timescale. Phosphorylated sugars are rapidly degraded by intracellular phosphatases or aldolase. Immediate thermal and chemical quenching is mandatory to preserve the in vivo metabolomic snapshot.

Step-by-Step Methodology:

  • Quenching: Rapidly aspirate culture media (for cells) or harvest tissue. Immediately submerge the sample in pre-chilled (-80°C) 80% Methanol/Water (v/v). The extreme cold and high organic content instantly denature metabolic enzymes.

  • Internal Standard Addition: Spike the homogenate with a known concentration of 13C6​ -Fructose-1,6-bisphosphate. Self-Validation: This stable-isotope labeled internal standard (SIL-IS) co-elutes with endogenous fosfructose, perfectly correcting for matrix-induced ion suppression and extraction losses during analysis.

  • Extraction: Lyse the cells via probe sonication (3 cycles of 10 seconds on ice).

  • Deproteinization: Centrifuge the lysate at 15,000 × g for 15 minutes at 4°C to pellet precipitated proteins and cellular debris.

  • Filtration: Transfer the supernatant to an ultrafiltration unit (e.g., 10-kDa molecular weight cut-off) to remove residual macromolecular interferences.

  • Drying and Reconstitution: Evaporate the filtrate to dryness under a gentle stream of nitrogen. Reconstitute in 50% Acetonitrile/Water prior to LC-MS injection.

Liquid Chromatography (HILIC) Conditions

This protocol utilizes a polymer-based HILIC column optimized for phosphorylated saccharides[3].

  • Column: Shodex HILICpak VT-50 2D (2.0 mm I.D. × 150 mm, 5 µm) or equivalent.

  • Column Temperature: 40°C

  • Mobile Phase A: 25 mM Ammonium Carbonate in Water (Adjusted to pH 9.0 with ammonium hydroxide).

  • Mobile Phase B: 100% Acetonitrile.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 2 µL

Table 1: HILIC Gradient Elution Profile

Time (min)Flow Rate (mL/min)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)
0.00.32080
5.00.32080
15.00.35050
20.00.35050
20.10.32080
28.00.32080
Mass Spectrometry Parameters (MRM)

Detection is performed on a Triple Quadrupole Mass Spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization Source: Electrospray Ionization (ESI)

  • Polarity: Negative (-)

  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 350°C

Causality of Fragmentation: Collision-induced dissociation (CID) of the m/z 338.9 precursor primarily yields fragments corresponding to the loss of the phosphate groups. The m/z 96.9 fragment ( H2​PO4−​ ) is the most abundant and is used for primary quantification, while m/z 78.9 ( PO3−​ ) and m/z 241.0 serve as qualitative confirmation ions[4].

Table 2: MRM Transitions and Collision Energies for Fosfructose

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Ion Identity / Purpose
Fosfructose338.996.930 [H2​PO4​]− (Quantifier)
Fosfructose338.978.935 [PO3​]− (Qualifier 1)
Fosfructose338.9241.015 [M−H−H3​PO4​]− (Qualifier 2)
13C6​ -Fosfructose344.996.930Internal Standard

Self-Validating System & Quality Control (QC)

To ensure the trustworthiness of the generated data, the following QC system must be integrated into the run sequence:

  • System Suitability Test (SST): Before analyzing biological samples, inject a synthetic mixture containing 1 µM each of G1P, G6P, F6P, and FBP. The system is only validated if the chromatographic resolution ( Rs​ ) between FBP and its closest eluting isomer (F6P) is ≥1.5 [3].

  • Procedural Blanks: Run a water extraction blank every 10 samples to monitor for column carryover.

  • Matrix Spikes: Spike a known concentration of fosfructose into a pooled biological matrix sample to verify that extraction recovery remains between 85% and 115%.

Pathway Glucose Glucose G6P Glucose-6-Phosphate (Isomer) Glucose->G6P Hexokinase F6P Fructose-6-Phosphate (Isomer) G6P->F6P Isomerase F16BP Fosfructose (Fructose-1,6-bisphosphate) F6P->F16BP Phosphofructokinase-1 Products DHAP + GAP (Triose Phosphates) F16BP->Products Aldolase

Figure 2: Glycolysis pathway context highlighting fosfructose and its structural isomers.

Conclusion

The accurate detection of fosfructose trisodium is paramount for both metabolomic profiling and the pharmacokinetic evaluation of its therapeutic applications. By leveraging alkaline HILIC chromatography coupled with negative-ion ESI-MS/MS, researchers can achieve baseline resolution of confounding structural isomers while maintaining exceptional sensitivity. Adhering to strict quenching protocols and utilizing stable-isotope internal standardization ensures this methodology remains a robust, self-validating system for rigorous scientific inquiry.

Sources

Application

Application Note: Preparing Fosfructose Trisodium Buffers for Isolated Heart Perfusion

Target Audience: Cardiovascular researchers, physiologists, and drug development professionals. Application: Langendorff isolated heart perfusion, ischemia-reperfusion (I/R) injury models, and myocardial energetics profi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Cardiovascular researchers, physiologists, and drug development professionals. Application: Langendorff isolated heart perfusion, ischemia-reperfusion (I/R) injury models, and myocardial energetics profiling.

Introduction & Mechanistic Grounding

During myocardial hypoxia or ischemia, mitochondrial oxidative phosphorylation is severely impaired, forcing the myocardium to rely on anaerobic glycolysis to meet cellular ATP demands. However, glycolytic flux is frequently bottlenecked at the rate-limiting step catalyzed by phosphofructokinase-1 (PFK-1).

Fosfructose trisodium (the trisodium salt of Fructose-1,6-bisphosphate, FBP) is utilized in isolated heart perfusion models to bypass this enzymatic blockade. Contrary to early assumptions that this highly charged molecule could not cross the sarcolemma, definitive isotopic tracing demonstrates that exogenous FBP is taken up intact by myocytes via a dicarboxylate transporter system and directly metabolized to lactate and CO₂, preserving intracellular ATP pools [1, 2].

The Calcium Chelation Conundrum: Causality Behind Protocol Choices

Expertise & Experience Insight: A critical error frequently made in cardiovascular pharmacology is the direct addition of FBP to standard Krebs-Henseleit Buffer (KHB) without adjusting for ionic equilibrium.

FBP is a potent calcium chelator. When 5 mM or 10 mM FBP is added to standard KHB, it significantly lowers the free, ionized Ca²⁺ concentration. If uncorrected, this artificial hypocalcemia induces a profound negative inotropic effect (decreased systolic pressure and contractility) that is often misattributed to the direct metabolic action of the drug[3]. To isolate the true metabolic cardioprotection of FBP, the perfusion protocol must be a self-validating system where free Ca²⁺ is rigorously monitored and compensated.

G ExoFBP Exogenous Fosfructose (FBP Trisodium) Ca2 Extracellular Ca2+ (in KHB) ExoFBP->Ca2 Binds Transporter Dicarboxylate Transporter (Sarcolemma) ExoFBP->Transporter Uptake Complex FBP-Ca2+ Chelation (Decreased Free Ca2+) Ca2->Complex Artifact Artifactual Decrease in Contractility Complex->Artifact Induces IntraFBP Intracellular FBP Transporter->IntraFBP Glycolysis Glycolytic Pathway (Bypasses PFK-1) IntraFBP->Glycolysis ATP ATP Preservation (Ischemic Protection) Glycolysis->ATP

Dual effects of exogenous FBP: intracellular ATP preservation and extracellular calcium chelation.

Quantitative Impact of FBP on Perfusion Dynamics

The table below summarizes the causal relationship between FBP concentration, free calcium reduction, and the resulting physiological artifacts if the buffer is left uncompensated [3].

FBP ConcentrationFree Ca²⁺ Reduction in KHBEffect on Systolic Pressure (Psys)Metabolic Effect (Flavoprotein Redox)
0 mM (Control) 0%BaselineBaseline
5 mM ~32%Initial 50% decreaseRapid shift toward reduction
10 mM ~47%Drops to 31% of basalFurther reduction

Data summarized from Hassinen et al., demonstrating the necessity of Ca²⁺ compensation.

Reagent Formulation: Modified Krebs-Henseleit Buffer (KHB)

Prepare the base KHB using ultra-pure water (18.2 MΩ·cm). Do not add CaCl₂ during the initial bulk mixing if FBP is to be included.

ComponentChemical FormulaTarget Concentration (mM)
Sodium ChlorideNaCl119.0
Sodium BicarbonateNaHCO₃25.0
Potassium ChlorideKCl4.8
Magnesium SulfateMgSO₄1.2
Monopotassium PhosphateKH₂PO₄0.6
D-GlucoseC₆H₁₂O₆10.0
Fosfructose Trisodium C₆H₁₁Na₃O₁₂P₂ 5.0 (Experimental)
Calcium ChlorideCaCl₂Titrated to achieve 1.25 mM free Ca²⁺

Step-by-Step Protocol: A Self-Validating System

The following workflow ensures that the cardioprotective effects of FBP are isolated from its chelating properties.

Workflow Step1 1. Prepare Base KHB (Omit CaCl2 initially) Step2 2. Add Fosfructose (5.0 mM) Step1->Step2 Step3 3. Titrate CaCl2 & Monitor via ISE Step2->Step3 Step4 4. Gas with 95% O2 / 5% CO2 & Validate pH (7.4) Step3->Step4 Step5 5. Initiate Langendorff Perfusion Step4->Step5

Step-by-step workflow for preparing FBP-supplemented KHB for Langendorff perfusion.

Step 1: Base Buffer Preparation
  • Dissolve NaCl, KCl, MgSO₄, KH₂PO₄, and Glucose in 800 mL of ultra-pure water.

  • Add NaHCO₃ slowly to prevent precipitation.

  • Bring the volume to 950 mL. Hold the addition of CaCl₂.

Step 2: Fosfructose Addition
  • Add Fosfructose trisodium to achieve a final concentration of 5.0 mM.

  • Note: Because FBP is supplied as a trisodium salt, the addition of 5 mM FBP will introduce 15 mM of Na⁺ into the buffer. For rigorous osmotic and ionic control, reduce the baseline NaCl concentration in the buffer by 15 mM (from 119 mM to 104 mM) to maintain physiological osmolarity.

Step 3: Calcium Compensation (Critical Validation Step)
  • Insert an Ion-Selective Electrode (ISE) calibrated for Calcium into the buffer.

  • Begin adding 1 M CaCl₂ stock solution dropwise.

  • Self-Validation Checkpoint: Continue titration until the ISE reads exactly 1.25 mM of free, ionized Ca²⁺ . Because of FBP's dissociation constant (Kd ~ 3 mM for the Ca²⁺-FBP complex), the total calcium added will be significantly higher than 1.25 mM, but only the free calcium dictates myocardial contractility.

Step 4: Oxygenation and pH Equilibration
  • Transfer the buffer to the Langendorff reservoir.

  • Bubble the solution vigorously with a gas mixture of 95% O₂ and 5% CO₂ through a sintered glass bubbler for at least 20 minutes at 37°C.

  • Self-Validation Checkpoint: Measure the pH. The interaction of the 5% CO₂ with the 25 mM NaHCO₃ should naturally buffer the solution to pH 7.4. If the pH deviates, adjust with micro-volumes of 1M HCl or NaOH.

Step 5: Perfusion Execution
  • Cannulate the aorta of the excised heart and initiate retrograde perfusion at a constant pressure (e.g., 60-80 mmHg) or constant flow.

  • The heart is now receiving the metabolic benefits of FBP without suffering from artifactual, chelation-induced heart failure.

References

  • Hardin, C. D., Lazzarino, G., Tavazzi, B., Di Pierro, D., Roberts, T. M., Giardina, B., & Rovetto, M. J. (2001). Myocardial metabolism of exogenous FDP is consistent with transport by a dicarboxylate transporter. American Journal of Physiology-Heart and Circulatory Physiology, 281(6), H2654-H2660. URL: [Link]

  • Tavazzi, B., Starnes, J. W., Lazzarino, G., Di Pierro, D., Nuutinen, E. M., & Giardina, B. (1992). Exogenous fructose-1,6-bisphosphate is a metabolizable substrate for the isolated normoxic rat heart. Basic Research in Cardiology, 87(3), 280-289. URL: [Link]

  • Hassinen, I. E., Nuutinen, E. M., Ito, K., Nioka, S., Lazzarino, G., Giardina, B., & Chance, B. (1991). Mechanism of the effect of exogenous fructose 1,6-bisphosphate on myocardial energy metabolism. Circulation, 83(2), 584-593. URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Fosfructose Trisodium Stability &amp; Troubleshooting

As a Senior Application Scientist, I frequently encounter researchers struggling with the spontaneous degradation of fosfructose trisodium (fructose-1,6-diphosphate trisodium salt, or FDP) in aqueous solutions. While the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the spontaneous degradation of fosfructose trisodium (fructose-1,6-diphosphate trisodium salt, or FDP) in aqueous solutions. While the trisodium salt form inherently enhances solubility and baseline stability[1], FDP remains a highly labile sugar phosphate. Its phosphoester bonds are susceptible to acid-catalyzed hydrolysis, and it is a prime target for ubiquitous metabolic enzymes.

This guide provides an authoritative, field-proven framework for understanding the causality behind FDP degradation and deploying self-validating protocols to ensure absolute molecular integrity in your assays.

Visualizing the System: Degradation Pathways & Stabilization Logic

To effectively troubleshoot FDP degradation, we must first map the thermodynamic and biological threats present in aqueous environments. The logic tree below illustrates how environmental variables dictate the fate of the FDP molecule.

FDP_Stability FDP Fosfructose Trisodium (Fructose-1,6-bisphosphate) Cond1 Acidic Environment (pH < 6.0) FDP->Cond1 Cond2 Biological Matrices (Cell Lysates / Tissue) FDP->Cond2 Cond3 Optimized Aqueous Buffer (pH 7.4 - 8.8, 4°C) FDP->Cond3 Mech1 Acid-Catalyzed Phosphoester Hydrolysis Cond1->Mech1 H+ Attack Mech2 Enzymatic Cleavage (Requires Mg2+/Mn2+) Cond2->Mech2 FBPase / Aldolase Mech3 Thermodynamic & Kinetic Stabilization Cond3->Mech3 pH Control + Chelators Deg1 Fructose-6-Phosphate + Pi Mech1->Deg1 Deg2 Triose Phosphates (DHAP + GAP) Mech2->Deg2 Deg3 Intact FDP (Stable > 60 Days) Mech3->Deg3

Pathways of fosfructose trisodium degradation and optimal stabilization conditions.

Troubleshooting Guide & FAQs

Q: Why is my fosfructose trisodium degrading into fructose-6-phosphate during routine storage? A: This is a classic symptom of acid-catalyzed phosphoester hydrolysis. The phosphate groups at the C1 and C6 positions of the fructose ring are highly labile in acidic environments. If your aqueous buffer drops below pH 6.0, the high concentration of protons ( H+ ) catalyzes the nucleophilic attack of water on the phosphoester bond, cleaving it to yield fructose-6-phosphate (or fructose-1-phosphate) and inorganic phosphate (Pi). Maintaining a slightly alkaline pH (7.4 to 8.8) suppresses this mechanism[2].

Q: I am using a physiological buffer (pH 7.4), but my FDP still degrades rapidly when added to cell lysates. What is happening? A: You are observing enzymatic cleavage. Biological matrices are rich in Fructose-1,6-bisphosphatase (FBPase) and Aldolase. FBPase specifically hydrolyzes FDP into fructose-6-phosphate and Pi, while Aldolase cleaves the carbon skeleton into dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (GAP)[3][4]. Because these enzymes require divalent metal cations (like Mg2+ or Mn2+ ) as catalytic cofactors[3], you must add a chelating agent like EDTA to your buffer to strip the enzymes of their required cofactors, effectively neutralizing them.

Q: Can I autoclave my FDP stock solutions to ensure they are sterile? A: Absolutely not. Thermal stress drastically lowers the activation energy required for hydrolysis. Autoclaving will rapidly degrade the molecule. Sterilization must be achieved via 0.22 µm filtration. When kept sterile and stored at 5°C, FDP demonstrates robust stability for over 60 days[2].

Q: Why does my FDP solution occasionally turn cloudy over time? A: Cloudiness indicates the precipitation of metal-phosphate complexes. FDP readily forms insoluble complexes with trace divalent cations ( Ca2+ , Mg2+ ) if they are present in lower-grade water or buffer salts. Utilizing molecular biology-grade water and adding 1 mM EDTA prevents this precipitation by sequestering the trace metals.

Quantitative Data: Stability Metrics

The following table synthesizes empirical stability data for FDP under various environmental conditions, providing a benchmark for your experimental designs.

Matrix / ConditionpHTemperatureDivalent CationsObserved StabilityPrimary Degradation Mechanism
TPN Admixture 6.05°CAbsent> 60 days None (Structurally intact)[2]
Aqueous Buffer 8.825°CAbsent> 30 days None (Structurally intact)[2]
Acidic Solution < 5.025°CAbsent< 24 hours Acid-catalyzed phosphoester hydrolysis
Biological Lysate 7.437°CPresent ( Mg2+/Mn2+ )< 1 hour Enzymatic cleavage (FBPase/Aldolase)[3]

Self-Validating Experimental Protocols

To guarantee the integrity of your assays, do not simply follow steps—understand the causality behind them. The following protocols are designed as self-validating systems to prepare and verify ultra-stable FDP solutions.

Protocol 1: Preparation of Ultra-Stable 100 mM FDP Stock Solution

This protocol utilizes thermodynamic control and cofactor starvation to prevent both chemical and enzymatic degradation.

  • Weighing: Accurately weigh the required mass of Fructose 1,6-diphosphate trisodium salt[1].

  • Solvent Selection (Causality): Dissolve the powder in molecular biology-grade, nuclease-free water. Why? This eliminates trace environmental phosphatases and nucleases that could initiate enzymatic cleavage.

  • pH Buffering (Causality): Add Tris-HCl buffer to a final concentration of 50 mM and adjust the pH to 7.4 - 8.0. Why? Tris maintains an optimal slightly alkaline environment, completely arresting acid-catalyzed hydrolysis of the C1/C6 phosphoester bonds[2].

  • Cofactor Chelation (Causality): Add EDTA to a final concentration of 1 mM. Why? Should the solution be introduced to a biological matrix later, the EDTA will sequester Mg2+ and Mn2+ , starving contaminating FBPases of their essential catalytic cofactors[3].

  • Cold Sterilization: Pass the solution through a 0.22 µm PES syringe filter into a sterile tube. Do not autoclave.

  • Storage: Aliquot into single-use volumes to avoid freeze-thaw cycles. Store at -20°C for long-term archiving, or at 4°C for active use (stable for up to 60 days)[2].

Protocol 2: 31 P-NMR Validation of FDP Integrity

Never assume your stock is intact after prolonged storage. This protocol provides a self-validating, non-destructive method to confirm molecular integrity.

  • Sample Preparation: Take a 500 µL aliquot of your FDP stock solution and add 50 µL of D2​O (for the NMR lock signal).

  • Spectra Acquisition: Acquire a 31 P-NMR spectrum at 25°C using standard parameters (e.g., 162 MHz for phosphorus).

  • Self-Validating Analysis (Causality):

    • Intact FDP will present two distinct, well-resolved resonance peaks corresponding to the monoester phosphates at the C1 and C6 positions.

    • Degradation Check: Look for the appearance of a sharp peak at ~0 ppm. Why? Hydrolysis of the phosphoester bond releases inorganic phosphate (Pi), which resonates near 0 ppm. The absence of this peak definitively validates that no hydrolysis has occurred and the FDP structure is perfectly stable[2].

References

  • Source: cymitquimica.
  • Source: nih.
  • Source: researchgate.
  • Source: nih.

Sources

Optimization

Optimizing fosfructose trisodium concentration for cell viability assays

Welcome to the Technical Support Center. As researchers transition from standard metabolic models to complex ischemic, hypoxic, or excitotoxic paradigms, maintaining cellular energy homeostasis becomes the primary experi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As researchers transition from standard metabolic models to complex ischemic, hypoxic, or excitotoxic paradigms, maintaining cellular energy homeostasis becomes the primary experimental hurdle. Fosfructose trisodium (fructose-1,6-diphosphate trisodium salt, or FDP-Na₃) is a potent cytoprotective agent utilized to bypass early glycolytic bottlenecks.

However, its unique biochemical properties—specifically its strong negative charge, high sodium content, and divalent cation chelation capacity—require precise optimization to prevent artifactual toxicity in cell viability assays. As a Senior Application Scientist, I have designed this guide to provide field-proven insights, troubleshooting FAQs, and a self-validating protocol to ensure your in vitro data is robust and reproducible.

Core Mechanism of Action

To optimize your assays, you must first understand how FDP interacts with cellular metabolism.

G FDP Fosfructose Trisodium (Exogenous FDP) Membrane Cell Membrane Transport FDP->Membrane ROS Inhibits ROS Generation FDP->ROS Glycolysis Bypasses PFK-1 Enters Anaerobic Glycolysis Membrane->Glycolysis ATP Net ATP Production (+2 ATP per molecule) Glycolysis->ATP Viability Enhanced Cell Viability (Cytoprotection) ATP->Viability ROS->Viability

Intracellular mechanism of FDP in cytoprotection and ATP generation.

FAQ & Troubleshooting Guide

Q1: What is the optimal concentration range for Fosfructose Trisodium in in vitro cell viability assays? A1: The optimal concentration is highly dependent on the cell type and the severity of the metabolic insult. While FDP is cytoprotective, excessive concentrations can trigger the Crabtree effect (inhibition of oxidative phosphorylation by high glycolytic flux) or cause osmotic shock. Generally, in vitro concentrations range from 0.5 mM to 10.0 mM.

Quantitative Data: Optimal FDP Concentrations by Cell Model
Cell Type / Experimental ModelOptimal FDP ConcentrationKey Mechanistic OutcomeReference
Hippocampal Rat Slices (NMDA Excitotoxicity)1.5 mMAbolishes necrosis; restores ATP/ADP ratio.[1]
Adipose-Derived Stem Cells (Ischemia-mimic)0.5 – 1.0 mMIncreases VEGF expression; improves proliferation.[2]
Cardiac Cells (Ischemia)5.0 – 10.0 mMMaximizes metabolic rate; preserves intracellular ATP.[2]
Human Serum Albumin (Cell-free assay)0.5% – 2.0% (w/v)Concentration-dependently inhibits protein oxidation.[3]

Q2: Why does my culture medium pH drop or fluctuate when I add Fosfructose Trisodium? A2: Fosfructose trisodium is the trisodium salt octahydrate of fructose-1,6-diphosphate. While the phosphate groups offer some buffering capacity, the dissolution of high concentrations of this salt can overwhelm the standard bicarbonate buffering system of DMEM or RPMI, leading to pH shifts. Furthermore, adding 10 mM of FDP-Na₃ introduces 30 mM of Na⁺ into your medium, which can induce hyperosmotic stress. Self-Validating Solution: Never add FDP powder directly to your culture wells. Prepare a 100X stock solution in a strong buffer (like 50 mM HEPES), adjust the pH to exactly 7.4 using NaOH or HCl, and then spike it into your medium. To rule out osmotic artifacts at high concentrations (≥5 mM), include a vehicle control group supplemented with an equivalent molarity of NaCl.

Q3: I'm seeing altered calcium-dependent signaling or poor cell adhesion. Is FDP chelating calcium? A3: Yes. This is a critical, often-overlooked artifact in FDP assays. Because Fosfructose Trisodium contains two phosphate groups, it acts as a potent chelator of divalent cations, particularly Ca²⁺ and Mg²⁺. In standard culture media (e.g., DMEM, which contains ~1.8 mM Ca²⁺), adding high concentrations of FDP (>5 mM) can significantly deplete free ionized calcium. This depletion can cause adherent cells to detach (due to the inactivation of calcium-dependent adhesion molecules like cadherins) and can artificially suppress calcium-dependent intracellular signaling pathways. Self-Validating Solution: Always run a parallel control group where the FDP-treated medium is supplemented with equimolar CaCl₂. If the viability drop or detachment is rescued in this control, your observed "toxicity" was actually a chelation artifact.

Q4: How exactly does FDP bypass the ischemic energy block? A4: Under normoxic conditions, cells rely on oxidative phosphorylation for energy. During hypoxia or ischemia, oxidative phosphorylation halts, forcing the cell to rely entirely on anaerobic glycolysis[4]. However, the early steps of glycolysis (catalyzed by hexokinase and phosphofructokinase-1) require an initial investment of 2 ATP per glucose molecule. In severely ischemic cells, ATP is already depleted, creating a metabolic roadblock. Exogenous Fosfructose Trisodium enters the pathway downstream of this roadblock. It directly breaks down into glyceraldehyde-3-phosphate and dihydroxyacetone phosphate, subsequently yielding a net production of 2 ATP per molecule without requiring any initial ATP investment[4]. This rapid energy provision, combined with its ability to inhibit reactive oxygen species (ROS) generation, forms the basis of its cytoprotective effect[5].

Experimental Protocol: Optimizing FDP Concentration in Ischemia (OGD) Models

This self-validating workflow is designed for Oxygen-Glucose Deprivation (OGD) assays, the gold standard for in vitro ischemia modeling.

G2 Step1 1. Prepare 100X FDP Stock (pH adjusted to 7.4) Step2 2. Seed Cells & Establish Baseline Step1->Step2 Step3 3. Apply FDP Gradient (0.1 mM to 10 mM) Step2->Step3 Step4 4. Induce Ischemia/Hypoxia (OGD Model) Step3->Step4 Step5 5. Measure ATP & Viability (e.g., CellTiter-Glo) Step4->Step5

Standardized workflow for optimizing FDP concentration in ischemic models.

Step 1: Preparation of 100X FDP Stock Solution

  • Weigh the appropriate amount of Fosfructose Trisodium octahydrate (MW: 550.17 g/mol ).

  • Dissolve in sterile 50 mM HEPES-buffered saline. Expert Insight: Avoid using PBS for the stock, as the additional inorganic phosphates can precipitate with calcium in the culture medium.

  • Adjust the pH strictly to 7.4 using 1M NaOH or 1M HCl.

  • Filter-sterilize through a 0.22 µm PES membrane. Store aliquots at -20°C to prevent spontaneous hydrolysis of the phosphate groups.

Step 2: Cell Seeding and Baseline Establishment

  • Seed your target cells (e.g., cardiomyocytes, neurons, or stem cells) in a 96-well plate at an optimized density (typically 10,000 - 20,000 cells/well).

  • Incubate for 24 hours under standard conditions (37°C, 5% CO₂) to allow for complete adherence and recovery.

Step 3: Pre-treatment and Control Implementation

  • Replace the growth medium with experimental medium containing an FDP concentration gradient (e.g., 0.1 mM, 0.5 mM, 1.5 mM, 5.0 mM, 10.0 mM).

  • Crucial Validation: Include the following controls to ensure scientific integrity:

    • Normoxic Control: Standard medium, standard incubator.

    • Osmolarity Control: Medium supplemented with NaCl equivalent to the Na⁺ load of your highest FDP dose.

    • Chelation Control: Highest FDP dose + equimolar CaCl₂.

Step 4: Induction of Ischemia (OGD)

  • Wash the cells twice with glucose-free, serum-free DMEM to remove residual energy substrates.

  • Apply the FDP treatments prepared in the glucose-free, serum-free DMEM.

  • Transfer the plates to a hypoxia chamber (typically 1% O₂, 5% CO₂, 94% N₂) for the experimentally determined duration (e.g., 4 to 12 hours).

Step 5: Viability Readout and Data Analysis

  • Remove plates from the hypoxia chamber.

  • To specifically measure the preservation of energy metabolism, use an ATP-luminescence assay (e.g., CellTiter-Glo) rather than a standard MTS/CCK-8 assay.

  • Expert Insight: If you must use a tetrazolium-based assay (CCK-8), run a "cell-free" FDP control well. High concentrations of reducing sugars can sometimes directly reduce the dye, leading to false-positive viability signals.

References[5] Title: Fructose 1,6-Bisphosphate: A Summary of Its Cytoprotective Mechanism | Source: nih.gov | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwTyTQ-wUI8IuLmy6Y_trolZ4UIIRAf034JbA_iwz7TK8AkTNjsVhn7qIpQRo2ALRVmbYm5SDWcIjBWSPl8UVZYlrmYgZm8naX8S5HRST72eqOSyHACckSMXAFthfTFSZKeJ3F[1] Title: Fructose-1,6-Bisphosphate Protects Hippocampal Rat Slices from NMDA Excitotoxicity | Source: semanticscholar.org | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdu02ngoB_jYJUSXZ3sNOx6RnZarbhAFL5p0e3piM1ghAWywMWx4T8d1dXYCT3fhpEMZcxWFdDXo1h1hogx7R0Zdc7COYjZK98j08CsTtISVoEnrz51BeyBfdYkOw27sIJBe4jvhvaKi1nzE9eYWS2GDJ1UzFKPoHMMb9GT-gxU1rFJg8RPtaffQ==[4] Title: FOSFRUCTOSE TRISODIUM - Inxight Drugs | Source: ncats.io | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9xddYj96iukEf-JzxeaGsg3EkklAKnvLplFITVDzKx-8icyNEHOvTeg_FmP9E2_dSyZKdxSPSkqgVy5a1ohvRtjGJjuGAyQtdBUNgCZhCzigV6ZnyaQ0ASajnKrwzH4bb[2] Title: Fructose 1,6-Bisphosphate as a Protective Agent for Experimental Fat Grafting | Source: oup.com | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGk6Fo9ck8s9rs2klSBzwiQVdAKju3CnLaTqojvm3dbISA88xrKAyj-LnQ-O1XH7xneN_1M-CKksT5PZm69zzpfmNWv5_XgW1is0qEAyE_I5vYNJRNdxiNMgixf7fMK6IjjchHeENrBilLwzdcw5JGPLxM=[3] Title: Fosfructose (Diphosphofructose) | cyclooxygenase-2 Inhibitor, Toll-like receptor 4 Modulator | Source: medchemexpress.com | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUhhw1rlVG_rHxQvfCsdzR6QwBjr9mxnvp1axu09JgoE5zg0K_6GFG90LlKMO1JZN5EfQCxyIpMC4sYJNgliob5xYdVc8KaxD1lRZBzVRZvtjgKJBbHwFYribASGiWX6As-8J9EYsKCena

Sources

Troubleshooting

Technical Support Center: Reducing Background Noise in Fosfructose Trisodium HPLC Analysis

Welcome to the Advanced Troubleshooting Guide for the chromatographic analysis of fosfructose trisodium (fructose-1,6-bisphosphate trisodium salt). Because this highly polar, phosphorylated sugar lacks a UV-absorbing chr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for the chromatographic analysis of fosfructose trisodium (fructose-1,6-bisphosphate trisodium salt). Because this highly polar, phosphorylated sugar lacks a UV-absorbing chromophore, its analysis requires universal mass-sensitive detectors such as Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) coupled with mixed-mode or Hydrophilic Interaction Liquid Chromatography (HILIC) [1].

A pervasive challenge in this workflow is high baseline noise, which obscures trace impurities and degrades the Signal-to-Noise (S/N) ratio. As a Senior Application Scientist, I have designed this guide to provide a self-validating framework to help you diagnose, resolve, and prevent background noise through mechanistic understanding and methodical isolation.

Mechanistic Overview: The Origin of Detector Noise

CAD and ELSD are destructive, mass-sensitive detectors that rely on the nebulization and evaporation of the mobile phase [3]. Any non-volatile species—whether from impure solvents, system contamination, or stationary phase bleed—will form residual particles. These particles are subsequently charged by a corona wire (in CAD) or scatter a laser beam (in ELSD), registering as continuous background noise [2].

Mechanism Eluent HPLC Eluent (FBP + Volatile Buffer) Nebulizer Nebulization (N2 Gas Carrier) Eluent->Nebulizer Evaporation Evaporation Tube (Solvents Removed) Nebulizer->Evaporation Detection Detection (CAD/ELSD) Evaporation->Detection NoiseSource Non-Volatile Impurities (Salts, Column Bleed) NoiseSource->Evaporation Forms residual particles

Fig 1: Mechanism of aerosol-based detection and the introduction of background noise.

Diagnostic Workflow

To systematically eliminate noise, you must isolate the detector, the LC system, and the column. Follow this logic tree before altering your chromatographic method.

Diagnostic Start High Baseline Noise (>1 pA or >1 mV) Step1 Bypass Column (Use Restriction Capillary) Start->Step1 Check1 Does noise persist? Step1->Check1 PathA Yes: System/Detector Issue Check1->PathA Yes PathB No: Column Bleed Issue Check1->PathB No Step2A Flush with LC-MS Water (No Additives) PathA->Step2A Fix3 Flush Column with High Organic Solvent PathB->Fix3 Check2A Does noise drop? Step2A->Check2A Fix1 Replace Mobile Phase (Use LC-MS Grade) Check2A->Fix1 Yes Fix2 Bake Out Detector & Clean Nebulizer Check2A->Fix2 No

Fig 2: Decision tree for isolating and resolving background noise in CAD/ELSD systems.

Troubleshooting FAQs

Q1: Why is my baseline noise so high when using ammonium formate buffers for fosfructose trisodium? Causality: Fosfructose trisodium analysis often utilizes volatile buffers like ammonium formate (e.g., 20 mM, pH 3.0) to facilitate retention on mixed-mode columns [1]. While ammonium formate is technically volatile, lower-grade (HPLC-grade) buffers contain trace non-volatile metals and particulate impurities. In CAD/ELSD, these impurities do not evaporate and are measured as continuous background noise [3]. Solution: Always use LC-MS grade ammonium formate and LC-MS grade water. Never use glass bottles that have previously held non-volatile salts (like sodium phosphate).

Q2: How do I differentiate between column bleed and detector contamination? Causality: Mixed-mode and amine-based columns used for sugar phosphates can shed their stationary phase (column bleed), especially at extreme pH levels or high aqueous concentrations [2]. Conversely, if the detector itself is contaminated with residual salts from previous runs, the noise will persist regardless of the column. Solution: Execute Protocol 1 (below). By replacing the column with a restriction capillary, you remove the column variable. If the noise drops significantly, the column is the culprit. If it remains high, the detector or mobile phase is contaminated [2].

Q3: How should I optimize detector settings to maximize the S/N ratio for fosfructose trisodium? Causality: The S/N ratio is a delicate balance between nebulization efficiency (analyte signal) and baseline noise (background). Increasing the evaporation temperature generally reduces noise from highly aqueous mobile phases but can decrease the signal if the analyte has semi-volatile characteristics [4]. Because fosfructose trisodium is a highly non-volatile salt, you can safely increase the evaporation temperature to ensure complete solvent vaporization without risking the loss of analyte signal.

Data Presentation: Impact of Detector Settings on S/N Ratio

The following table summarizes the expected impact of parameter adjustments on an ELSD/CAD system using a 90:10 Water:Acetonitrile mobile phase with 20 mM Ammonium Formate.

ParameterSettingBaseline NoiseFosfructose Peak AreaS/N RatioMechanistic Conclusion
Evaporation Temp 35 °CHigh (>5 pA)HighPoorIncomplete aqueous evaporation leaves solvent droplets.
Evaporation Temp 50 °CLow (<1 pA)HighOptimal Complete solvent evaporation; low background noise.
Evaporation Temp 70 °CVery LowModerateGoodUnnecessary heating causes slight signal degradation.
Buffer Grade HPLC GradeHigh (>3 pA)HighPoorNon-volatile trace impurities present in the buffer.
Buffer Grade LC-MS GradeLow (<1 pA)HighOptimal Clean baseline due to absence of non-volatile particulates.

Experimental Protocols

Protocol 1: Self-Validating System Isolation & Passivation

Purpose: To identify the exact source of noise and clean the LC-detector flow path without confounding variables.

  • Remove the Column: Disconnect the mixed-mode/HILIC column. Replace it with a zero-dead-volume union and a restriction capillary (e.g., 1 meter of 0.005" ID PEEK tubing) to maintain system backpressure[2].

  • Baseline Measurement: Pump pure LC-MS grade water at 1.0 mL/min. Set the detector Evaporation Temperature to 35 °C (CAD) or 50 °C (ELSD). Monitor the baseline for 15 minutes.

    • Validation Check: If the background signal drops to ≤1 pA , the LC system and detector are clean. The previous noise was caused by the mobile phase buffer or column bleed. If the noise remains >1 pA , proceed to step 3.

  • Aggressive Flushing: Flush the system (without the column) with a 50:50 (v/v) mixture of LC-MS grade water and methanol for 60 minutes [4].

  • Detector Bake-Out: Stop the solvent flow but maintain the nitrogen gas flow. Increase the drift tube/evaporation temperature to 100 °C (or the maximum allowed by the manufacturer) for 2 hours to bake off residual non-volatile contaminants [4].

  • Re-equilibration: Lower the temperature back to standard operating conditions (e.g., 50 °C) and resume flow with the intended mobile phase.

Protocol 2: Column Conditioning for Fosfructose Trisodium

Purpose: To prevent stationary phase bleed from mixed-mode columns prior to analysis.

  • Initial Flush: Flush the new column with 50% Acetonitrile / 50% Water for 30 column volumes (CV) at 0.5 mL/min to remove unbound manufacturing residues.

  • Buffer Saturation: Introduce the working mobile phase (e.g., 90% Water, 10% Acetonitrile, 20 mM Ammonium Formate, pH 3.0) [1].

  • Equilibration: Pump the mobile phase for at least 50 CVs. Mixed-mode columns require significantly longer equilibration times than standard C18 columns because the ion-exchange sites must be fully saturated with the formate counter-ions to prevent baseline drift.

    • Validation Check: Monitor the CAD/ELSD baseline. Equilibration is scientifically validated and complete only when the baseline drift is <0.1 pA/min and the short-term noise is stable.

References

  • Title: HPLC Determination of Fructose 1,6 Bisphosphate on Newcrom B Column Source: SIELC Technologies URL: [Link]

  • Title: Tips for Liquid Chromatography Coupled with Charged Aerosol Detection Source: LCGC International URL: [Link]

  • Title: 2424 ELSD high baseline noise - WKB9318 Source: Waters Knowledge Base URL: [Link]

Optimization

Technical Support Center: Optimizing In Vitro Cellular Uptake of Fosfructose Trisodium

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to achieve consistent in vitro delivery of fosfructose trisodium (also known as fructose-1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to achieve consistent in vitro delivery of fosfructose trisodium (also known as fructose-1,6-diphosphate trisodium salt, or FDP). Because FDP is a highly charged, hydrophilic intermediate of glycolysis, its passive diffusion across the hydrophobic lipid bilayer is notoriously inefficient.

This guide provides an authoritative, causality-driven framework to troubleshoot your assays, understand the underlying transport mechanisms, and implement self-validating protocols to definitively enhance and quantify FDP uptake in your cell models.

Part 1: Frequently Asked Questions (Mechanisms & Causality)

Q1: Why is the baseline cellular uptake of free fosfructose trisodium so low in standard culture media? A1: At physiological pH, FDP carries multiple negative charges. This strong anionic nature electrostatically repels it from the negatively charged phospholipid heads of the cell membrane and prevents it from partitioning into the hydrophobic lipid core[1]. While some uptake occurs via endogenous membrane proteins like the dicarboxylate transporter, this protein-dependent process is saturable at micromolar levels and often insufficient to achieve the millimolar intracellular concentrations required for acute metabolic rescue assays[1][2].

Q2: I increased the extracellular FDP concentration to 50 mM to force a concentration gradient, but I am seeing cell toxicity and inconsistent metabolic readouts. Why? A2: While FDP can passively diffuse at very high concentrations, millimolar levels (e.g., >25–50 mM) physically disrupt the lipid bilayer. Studies using artificial unilamellar vesicles have shown that 50 mM FDP significantly increases the leakage rate of sequestered dyes, indicating non-specific membrane permeabilization[3]. Furthermore, in primary cardiomyocyte models, there is a non-linear metabolic response: external concentrations between 5–10 mM optimally augment metabolism, whereas higher doses provide diminishing returns and risk severe osmotic stress[4].

Q3: What intracellular targets are activated once FDP successfully enters the cell? A3: Once internalized, FDP acts not only as a metabolic substrate for aldolase but also as a potent signaling molecule. Recent thermal proteome profiling has revealed that FDP acts as a chemical phosphate donor. It covalently activates phosphoglycerate mutase 1 (PGAM1) via histidine phosphorylation, thereby accelerating downstream glycolysis and supporting cell proliferation[5][6].

Part 2: Troubleshooting Guide for FDP Delivery

Issue 1: Insufficient Intracellular Accumulation for Metabolic Assays
  • Root Cause: Over-reliance on passive diffusion or saturable endogenous transporters for a highly hydrophilic molecule.

  • Causality-Driven Solution: Utilize nanocarrier-mediated delivery, specifically liposomal encapsulation. Liposomes (50–200 nm in diameter) can encapsulate the hydrophilic FDP within their aqueous core. This allows the payload to enter the cell via endocytosis, completely bypassing the need for membrane transporters and protecting the FDP from extracellular phosphatases[7][8].

Issue 2: High Background Noise in Uptake Quantification
  • Root Cause: Extracellular FDP adhering to the cell surface, or reliance on non-specific colorimetric assays (like Alamar Blue) that measure general metabolism rather than direct FDP internalization.

  • Causality-Driven Solution: Transition to a targeted LC-MS/MS metabolomics approach using stable isotope-labeled 13 C-FDP. Mass spectrometry allows you to distinguish exogenous 13 C-FDP uptake from endogenous 12 C-FDP production, and track its downstream conversion into 13 C-labeled dihydroxyacetone phosphate (DHAP)[9].

Part 3: Quantitative Data & Strategy Comparison

To select the optimal delivery strategy for your specific assay, consult the comparative data below.

Table 1: Comparison of Fosfructose Trisodium Delivery Strategies

Delivery MethodPrimary Uptake MechanismRelative EfficiencyCytotoxicity RiskPrimary Use Case
Free FDP (5–10 mM) Dicarboxylate TransporterLow (Saturable)LowBaseline metabolic rescue assays
Free FDP (>25 mM) Membrane Disruption / LeakageModerateHigh (Osmotic stress)Not recommended in vitro
Liposomal FDP EndocytosisHighLowIntracellular signaling & metabolomics

Part 4: Visualizations of Mechanisms and Workflows

FDP_Uptake cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Cytosol) Free_FDP Free Fosfructose Trisodium (Highly Charged) Transporter Dicarboxylate Transporter Free_FDP->Transporter Saturable Uptake Liposomal_FDP Liposomal FDP (Nanocarrier) Endocytosis Endocytosis Liposomal_FDP->Endocytosis Efficient Entry Intracellular_FDP Intracellular FDP Transporter->Intracellular_FDP Endocytosis->Intracellular_FDP Vesicle Release PGAM1 PGAM1 Activation (Phosphate Donor) Intracellular_FDP->PGAM1 Covalent Signaling Glycolysis Enhanced Glycolysis & ATP Production PGAM1->Glycolysis Metabolic Flux

Caption: FDP cellular uptake mechanisms and subsequent intracellular signaling pathways.

Liposome_Workflow Lipid_Film 1. Thin-Film Hydration Lipid mixture in organic solvent Rotary evaporation Hydration Hydration Lipid_Film->Hydration Freeze_Thaw 3. Freeze-Thaw Cycles Liquid N2 / Warm Water Increases encapsulation Hydration->Freeze_Thaw Extrusion 4. Extrusion Polycarbonate filters Size homogenization (100nm) Freeze_Thaw->Extrusion Validation 5. Validation Dialysis to remove free FDP LC-MS/MS quantification Extrusion->Validation

Caption: Step-by-step workflow for the synthesis and validation of FDP-loaded liposomes.

Part 5: Self-Validating Experimental Protocols

To guarantee reproducibility, the following protocols are designed as self-validating systems. Each workflow includes internal checkpoints to verify success before proceeding to the next phase.

Protocol 1: Synthesis of FDP-Loaded Liposomes via Freeze-Thaw Method

This protocol utilizes freeze-thaw cycles to maximize the encapsulation of highly soluble FDP.

  • Lipid Film Formation: Dissolve L-alpha-phosphatidylcholine (Egg PC) and cholesterol (molar ratio 7:3) in chloroform. Evaporate the solvent under a vacuum using a rotary evaporator to form a dry, uniform thin film.

    • Causality: A uniform film ensures consistent hydration and prevents the formation of massive, insoluble lipid aggregates[7].

  • Hydration: Rehydrate the lipid film with an aqueous solution of 50 mM fosfructose trisodium in HEPES buffer. Maintain the temperature at 10°C above the lipid phase transition temperature.

  • Freeze-Thaw Cycles (Critical Step): Subject the resulting multilamellar vesicles to 10 cycles of rapid freezing in liquid nitrogen followed by thawing in a 40°C water bath.

    • Causality: Ice crystal formation temporarily ruptures the lipid bilayers. Upon thawing, the bilayers reseal, allowing the highly concentrated FDP solution to equilibrate between the inner and outer aqueous phases, dramatically increasing the internal capture volume[2][7].

  • Extrusion: Pass the suspension 10 times through a 100 nm polycarbonate membrane using a mini-extruder.

    • Causality: Homogenizes the liposome size to ~100 nm, which is the optimal diameter for clathrin-mediated endocytosis[7][8].

  • Self-Validation (Purification & Quantification): Dialyze the extruded liposomes against an FDP-free HEPES buffer for 24 hours (MWCO 10 kDa) to remove unencapsulated FDP. Lyse a small aliquot of the purified liposomes with 0.1% Triton X-100 and measure the released FDP via an enzymatic aldolase assay to calculate exact encapsulation efficiency.

Protocol 2: LC-MS/MS Validation of FDP Cellular Uptake

This protocol proves that FDP has successfully entered the intracellular space, rather than merely adhering to the cell surface.

  • Cell Treatment: Incubate your target cells (e.g., cardiomyocytes or HepG2 cells) with 5 mM 13 C-labeled FDP (either free or liposomal) for 1 to 4 hours.

  • Rapid Quenching (Critical Step): Remove the media, rapidly wash the cells three times with ice-cold PBS, and immediately quench metabolism by adding pre-chilled (-80°C) 80% methanol.

    • Causality: Intracellular FDP is rapidly cleaved by aldolase into triose phosphates. Cold methanol instantly denatures enzymes, halting metabolic flux and preserving the transient intracellular 13 C-FDP pool for accurate measurement[1][9].

  • Extraction: Scrape the cells, vortex vigorously for 30 seconds, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the metabolite-rich supernatant and dry it under a gentle stream of nitrogen.

  • Self-Validation (LC-MS/MS Analysis): Reconstitute the pellet and analyze via liquid chromatography-tandem mass spectrometry (LC-MS/MS) using multiple-reaction monitoring (MRM).

    • Causality: The detection of the 13 C 6​ -FDP mass shift definitively proves exogenous uptake, while the detection of 13 C 3​ -DHAP proves that the internalized FDP is metabolically active[9].

References

  • Permeability of fructose-1,6-bisphosphate in Liposomes and Cardiac Myocytes - PubMed. National Institutes of Health (NIH).[Link]

  • Membrane permeability of fructose-1,6-diphosphate in lipid vesicles and endothelial cells. National Institutes of Health (NIH).[Link]

  • The uptake and metabolism of fructose-1,6-diphosphate in rat cardiomyocytes - PubMed. National Institutes of Health (NIH).[Link]

  • Fructose-1,6-Bisphosphate Protects Hippocampal Rat Slices from NMDA Excitotoxicity. MDPI.[Link]

  • Chemoproteomic Profiling of Signaling Metabolite Fructose-1,6-Bisphosphate Interacting Proteins in Living Cells. Journal of the American Chemical Society (ACS).[Link]

  • Targeted Liposomal Drug Delivery: Overview of the Current Applications and Challenges. MDPI.[Link]

  • What We Need to Know about Liposomes as Drug Nanocarriers: An Updated Review. Advanced Pharmaceutical Bulletin.[Link]

  • Thermal proteome profiling reveals fructose-1,6-bisphosphate as a phosphate donor to activate phosphoglycerate mutase 1 - PubMed. National Institutes of Health (NIH).[Link]

Sources

Troubleshooting

Addressing fosfructose trisodium stability issues at room temperature

Welcome to the Technical Support Center for Fosfructose Trisodium (also known as D-Fructose-1,6-bisphosphate trisodium salt or FDP-Na₃). As a Senior Application Scientist, I frequently see researchers encounter unexpecte...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Fosfructose Trisodium (also known as D-Fructose-1,6-bisphosphate trisodium salt or FDP-Na₃).

As a Senior Application Scientist, I frequently see researchers encounter unexpected variability when using this critical metabolic intermediate in glycolysis studies, allosteric enzyme assays (like PKM2), and cell culture models. The vast majority of these failures stem from a misunderstanding of the molecule's thermodynamic and physical vulnerabilities at room temperature.

This guide is designed to move beyond basic handling instructions. We will explore the mechanistic causality behind FDP degradation, provide field-tested troubleshooting for common experimental failures, and establish a self-validating protocol to ensure absolute data integrity.

The Causality of Instability: Why Room Temperature is a Threat

Fosfructose trisodium is technically stable at room temperature—but only in a thermodynamic vacuum of zero moisture [1]. In real-world laboratory environments, two primary mechanisms drive its degradation:

  • Severe Hygroscopicity: The trisodium salt formulation makes this compound highly sensitive to moisture[1][2]. When exposed to ambient room humidity, the powder rapidly absorbs water molecules. This creates microscopic pockets of localized dissolution.

  • Non-Enzymatic Retro-Aldol Cleavage & Hydrolysis: Once in an aqueous state at room temperature (especially in slightly alkaline biological buffers), FDP is no longer stable. It undergoes non-enzymatic cleavage into dihydroxyacetone phosphate (DHAP) and glyceraldehyde 3-phosphate (G3P)[3][4]. At room temperature, these three-carbon phosphates decompose rapidly, completely altering the metabolic profile of your reagent[3].

G FDP Fosfructose Trisodium (Solid Powder) Moisture Moisture Exposure (Hygroscopic) FDP->Moisture Ambient Humidity Solution Aqueous Solution (Room Temp) FDP->Solution Reconstitution in Buffer Moisture->Solution Localized Dissolution Hydrolysis Phosphoester Hydrolysis Solution->Hydrolysis Time / Heat RetroAldol Non-Enzymatic Retro-Aldol Cleavage Solution->RetroAldol Alkaline pH / RT Products1 Fructose-6-Phosphate + Free Phosphate Hydrolysis->Products1 Products2 DHAP + G3P (Decomposes rapidly) RetroAldol->Products2

Degradation pathways of fosfructose trisodium upon moisture exposure and solubilization.

Field-Tested Troubleshooting (FAQs)

Q: I left my sealed bottle of FDP powder on the benchtop at room temperature for a month. The powder has turned into a sticky, gummy paste. Is it still usable? A: No. Discard it. The seal was likely compromised, or the container was opened previously in a humid environment. The trisodium salt has absorbed atmospheric moisture, transitioning into a concentrated aqueous state. In this state at room temperature, the phosphoester bonds have likely hydrolyzed, and retro-aldol cleavage has occurred[4]. Using this will introduce unknown concentrations of DHAP, G3P, and free phosphate into your assay.

Q: My in vitro Pyruvate Kinase M2 (PKM2) activation assay is showing massive batch-to-batch variability. I store my 100 mM FDP stock solution at 4°C. What is going wrong? A: Your stock solution is degrading. FDP is a critical allosteric activator of PKM2, which in turn controls downstream targets like MyoD stability[5]. However, FDP in aqueous solution is highly unstable over time, even at 4°C. The gradual breakdown of FDP means you are adding a decreasing concentration of the activator each day, leading to shifting baseline kinetics. Solution: Aliquot your stock solutions immediately upon reconstitution and store them at -20°C or -80°C. Thaw only once.

Q: Can I heat my buffer to 37°C to help the FDP powder dissolve faster? A: Absolutely not. Applying heat to an aqueous solution of FDP drastically accelerates the non-enzymatic degradation pathways[3]. FDP is highly soluble in water (up to 50 mg/mL yielding a clear solution). It should dissolve readily at room temperature or on ice with gentle vortexing. If it does not dissolve easily, the powder may have already degraded into insoluble byproducts.

Quantitative Stability Matrix

To ensure experimental reproducibility, adhere strictly to the following stability parameters:

Storage ConditionPhysical StateExpected StabilityPrimary Degradation Risk
-20°C (Desiccated) Solid Powder> 12 MonthsNone (Optimal storage)[6]
Room Temp (20-25°C) Solid Powder (Sealed/Dry)Weeks to MonthsHigh risk of moisture ingress[1]
Room Temp (20-25°C) Solid Powder (Open Air)< 24 HoursRapid hygroscopic melting
2-8°C (Refrigerated) Aqueous Solution< 12 HoursHydrolysis, Retro-aldol cleavage
-80°C Aqueous Solution> 6 MonthsRepeated freeze-thaw cycles

Self-Validating Experimental Protocols

A robust scientific workflow must be self-validating. Do not assume your reagent is intact just because it dissolved. Use the following protocol to reconstitute, store, and verify your FDP.

Protocol A: Reconstitution and Cryo-Preservation

Objective: Minimize time in the aqueous state at room temperature.

  • Equilibration: Remove the sealed FDP vial from -20°C storage and allow it to equilibrate to room temperature in a desiccator for 30 minutes before opening. Causality: Opening a cold vial causes immediate condensation of ambient humidity onto the powder.

  • Rapid Solubilization: Weigh the desired amount quickly. Add ice-cold ultra-pure water or your specific assay buffer (pH 7.0 - 7.4). Vortex gently until clear (solubility is ~50 mg/mL).

  • Aliquoting: Immediately divide the solution into single-use aliquots (e.g., 50 µL) in pre-chilled microcentrifuge tubes.

  • Flash Freezing: Snap-freeze the aliquots in liquid nitrogen and transfer them to -80°C for long-term storage.

Protocol B: Integrity Verification via Thin Layer Chromatography (TLC)

Objective: Validate the biochemical integrity of the FDP stock prior to critical downstream assays.

  • Preparation: Spot 2 µL of your thawed FDP aliquot alongside a freshly prepared, known-good FDP reference standard onto a Silica Gel 60 TLC plate.

  • Solvent System: Develop the plate in a solvent system optimized for sugar phosphates (e.g., 1-propanol : ethyl acetate : water : 25% ammonia = 50:10:30:10 v/v).

  • Visualization: Spray the plate with an ammonium molybdate/perchloric acid solution and heat at 100°C for 5-10 minutes.

  • Validation Logic:

    • Pass: A single distinct spot matching the Rf value of the reference standard (≥98% purity).

    • Fail: The presence of faster-migrating spots indicates degradation into lower-molecular-weight phosphates (DHAP, G3P, or free phosphate). Discard the aliquot.

References

  • Material Safety Data Sheet - D-Fructose-1,6-Diphosphate Trisodium Salt Hydrate - Cole-Parmer. coleparmer.com.
  • Material Safety Data Sheet - D-Fructose-1,6-diphosphate trisodium salt hydrate - Cole-Parmer. coleparmer.com.
  • Safety Data Sheet D-Fructose-1,6-diphosphate trisodium salt - metasci. metasci.ca.
  • Fructose 1,6-bisphosphate, trisodium salt CAS No. 38099-82-0 Sigma. sigmaaldrich.com.
  • Nonenzymatic gluconeogenesis-like formation of fructose 1,6-bisphosphate in ice. pnas.org.
  • Non-enzymatic gluconeogenesis-like formation of Fructose 1,6-bisphosphate in ice. cam.ac.uk.
  • Fructose 1,6-bisphosphate sensing by pyruvate kinase isozymes M2 (PKM2) controls MyoD stability and myogenic differentiation. biorxiv.org.

Sources

Optimization

Technical Support Center: Overcoming Fosfructose Trisodium Solubility Limits in Organic Solvents

Welcome to the Application Scientist Support Portal. Fosfructose trisodium (D-fructose-1,6-bisphosphate trisodium salt, or FDP-Na₃) is a highly polar, phosphorylated metabolic intermediate.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. Fosfructose trisodium (D-fructose-1,6-bisphosphate trisodium salt, or FDP-Na₃) is a highly polar, phosphorylated metabolic intermediate. While it exhibits excellent aqueous solubility, its practical insolubility in organic solvents poses a significant bottleneck for researchers conducting non-aqueous chemical derivatizations, liposomal encapsulation, or reverse-phase liquid chromatography (RP-LC).

This guide provides field-proven, mechanistically grounded methodologies to bypass these solubility limits.

🔍 Troubleshooting Guide & FAQs

Q1: Why does fosfructose trisodium precipitate immediately when I add it to DMSO or Methanol? Causality & Mechanism: FDP-Na₃ is a highly charged polyanion. The trisodium salt forms a rigid, tightly bound ionic lattice with the diphosphate groups. Water (dielectric constant ε ≈ 80) easily overcomes this lattice energy through extensive hydrogen bonding and ion-dipole interactions, yielding solubility of ≥50 mg/mL[1]. However, organic solvents like anhydrous DMSO (ε ≈ 47) or methanol (ε ≈ 33) lack the solvation power to separate the hard sodium cations from the phosphate anions, resulting in immediate precipitation[2].

Q2: I need to perform a chemical synthesis with FDP in anhydrous DMF or DMSO. How can I achieve complete dissolution? Solution: You must perform a counter-ion exchange. By replacing the small, hard sodium cations (Na⁺) with bulky, lipophilic organic cations like tributylammonium (TBA⁺), you mask the polarity of the phosphate groups. The alkyl chains of the TBA⁺ ions favorably interact with organic solvents via Van der Waals forces, rendering the resulting FDP-TBA salt highly soluble in DMSO, DMF, and methanol[3]. See Protocol 1 below for the step-by-step methodology.

Q3: We are analyzing FDP via LC-MS using a standard C18 reverse-phase column, but the compound elutes in the void volume. How can we retain it using organic mobile phases? Solution: FDP-Na₃ is too hydrophilic to partition into the stationary C18 phase. You must utilize Ion-Pair Reverse Phase Chromatography (IP-RP). By adding an ion-pairing reagent like tributylamine (TBA) to the aqueous mobile phase, the TBA dynamically binds to the phosphate groups of FDP in solution. This forms a neutral, lipophilic complex that successfully retains on the C18 column, allowing for gradient elution with organic solvents like acetonitrile or methanol[4]. See Protocol 2 below.

Q4: Can I use a co-solvent system if I cannot alter the sodium salt form? Solution: Yes, but with strict limitations. If salt exchange is prohibited by your downstream biological application, you can utilize a water-miscible organic co-solvent system. Dissolve the FDP-Na₃ in a minimal volume of water first, then slowly titrate in your organic solvent. However, exceeding ~15-20% v/v organic solvent will typically induce the salt to crash out of solution.

📊 Quantitative Data: Solubility & Salt Form Comparison

Salt FormCation StructureAqueous SolubilityOrganic Solubility (DMSO/DMF/MeOH)Primary Application
Trisodium (FDP-Na₃) Na⁺High (≥50 mg/mL)InsolubleIn vivo models, aqueous enzymology
Triethylammonium (FDP-TEAA) HN⁺(CH₂CH₃)₃HighModerate (Soluble in MeOH, limited in DMSO)IP-RP LC-MS, mild organic synthesis
Tributylammonium (FDP-TBA) HN⁺(CH₂CH₂CH₂CH₃)₃ModerateHigh (Highly soluble in DMSO, DMF, MeOH)Anhydrous chemical derivatization

🧪 Experimental Protocols

Protocol 1: Conversion of FDP-Na₃ to FDP-TBA Salt for Organic Synthesis

Self-Validating System: This protocol uses a strong cation-exchange resin to generate the free acid of FDP. Because the free acid is highly susceptible to hydrolysis, the protocol mandates strict temperature control (ice bath) and immediate neutralization to preserve the integrity of the phosphate ester bonds[3].

  • Resin Preparation: Pack a glass column with 20 g of Dowex 50WX8 (H⁺ form) strongly acidic cation exchange resin. Wash the resin with 100 mL of deionized (DI) water until the eluate reaches a neutral pH.

  • Sample Application: Dissolve 1.0 g of Fosfructose trisodium in 10 mL of cold DI water. Apply the solution to the column.

  • Elution: Elute with cold DI water. Collect the eluate in a flask submerged in an ice bath. Critical Step: The free acid of fructose-1,6-bisphosphate is highly unstable and will auto-hydrolyze at room temperature. Keep the collection flask strictly at 0-4°C.

  • Neutralization: Immediately monitor the pH of the eluate. Dropwise, add pure tributylamine under continuous stirring until the solution reaches a stable pH of 7.0.

  • Lyophilization: Flash-freeze the neutralized solution using liquid nitrogen and lyophilize (freeze-dry) for 24-48 hours.

  • Validation: The resulting white powder is the FDP-TBA salt. Test solubility by dissolving 50 mg in 1 mL of anhydrous DMSO; the solution should be completely clear.

Protocol 2: Ion-Pair Reverse Phase (IP-RP) LC-MS Method

Self-Validating System: Maintaining the exact same concentration of the ion-pairing agent in both the aqueous and organic phases prevents baseline drift and ensures consistent retention times across the gradient[4].

  • Mobile Phase A (Aqueous): Prepare ultra-pure water containing 10 mM tributylamine and 15 mM acetic acid. Adjust to pH 5.8 - 6.0.

  • Mobile Phase B (Organic): Prepare 100% Methanol or Acetonitrile containing 10 mM tributylamine.

  • Column Setup: Use a high-pH tolerant C18 column (e.g., Agilent Extend-C18) maintained at 35°C.

  • Gradient Execution: Run a gradient from 0% B to 80% B over 15 minutes. The lipophilic TBA-FDP complex will partition into the stationary phase and elute smoothly as the organic concentration increases.

📈 Workflow Visualization

G N1 FDP Trisodium Salt (Aqueous) N2 Dowex 50WX8 (H+) Cation Exchange N1->N2 N3 FDP Free Acid (Unstable, 0°C) N2->N3 N4 Neutralization (+ Tributylamine) N3->N4 N5 FDP-TBA Salt (Lyophilized) N4->N5 N6 Soluble in Organic Solvents N5->N6

Workflow for converting insoluble FDP-Na3 into organic-soluble FDP-TBA via cation exchange.

📚 References

  • Agilent Technologies. "Profiling of Endogenous Metabolites Using Time-of-Flight LC/MS with Ion-Pair Reverse Phase Chromatography". Agilent Application Notes. URL:[Link]

  • Ripp, C., et al. "Rapid Synthesis of Nucleoside Triphosphates and Analogues". Current Protocols in Nucleic Acid Chemistry. URL:[Link]

Sources

Troubleshooting

Fosfructose Trisodium Experimental Support Center: Minimizing Batch-to-Batch Variation

Welcome to the Technical Support Center for fosfructose trisodium—commonly known as D-fructose-1,6-bisphosphate (FDP) trisodium salt. As a critical metabolic intermediate generated by the phosphorylation of fructose-6-ph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for fosfructose trisodium—commonly known as D-fructose-1,6-bisphosphate (FDP) trisodium salt. As a critical metabolic intermediate generated by the phosphorylation of fructose-6-phosphate via phosphofructokinase[1], FDP is indispensable for enzyme kinetics, metabolic reprogramming, and ischemia-reperfusion models.

However, its unique physicochemical properties make it highly susceptible to handling errors. As a Senior Application Scientist, I have designed this guide to move beyond basic data sheets. Here, we explore the causality behind batch-to-batch variation and provide self-validating protocols to ensure absolute reproducibility in your assays.

Part 1: The Causality of Batch Variation (FAQs)

Q1: Why do different batches of fosfructose trisodium yield inconsistent enzyme kinetic data? A1: The primary driver of batch-to-batch variation is FDP's extreme hygroscopicity and its susceptibility to hydrolysis[2]. FDP is typically supplied as an octahydrate or a partially lyophilized powder. Industrial lyophilization processes intentionally leave a residual moisture content ranging from 10% to 25% by weight (with 12% to 16% being optimal for cake stability)[3]. If you do not correct for this specific water weight using the batch's Certificate of Analysis (CoA), your calculated molarity will be artificially high, leading to irreproducible allosteric activation of targets like the M2 isoform of pyruvate kinase (PK-M2)[4].

Q2: Can I store reconstituted FDP solutions at -20°C to preserve them? A2: Yes, but with a critical, often-overlooked caveat. While pure, neutral FDP solutions are stable when frozen[2], FDP spontaneously hydrolyzes into dihydroxyacetone phosphate (DHAP) and glyceraldehyde 3-phosphate (G3P) at room temperature. Remarkably, if these degradation products are present and the solution is frozen at -20°C, the ice phase concentrates the solutes and triggers a non-enzymatic gluconeogenesis-like aldol condensation, artificially reforming FDP over time[5][6]. To prevent this artifactual cycling, FDP must be flash-frozen in liquid nitrogen and stored at -80°C.

Q3: How do trace impurities and pH affect my downstream assays? A3: Unbuffered FDP dissolved in ultra-pure water is highly acidic due to its bisphosphate groups. This low pH accelerates its own degradation. Furthermore, FDP is historically purified via an acid strychnine salt before conversion to the sodium salt[2]. Trace variations in the sodium stoichiometry (e.g., disodium vs. trisodium) can shift the pH of unbuffered solutions, stripping essential divalent cations (like Mg²⁺) from your kinase assays. Always reconstitute FDP in a strongly buffered solution to lock the pH at physiological levels.

Part 2: Mechanistic Pathways & Workflow Visualization

Understanding the degradation pathway of FDP is critical for diagnosing experimental anomalies. The diagram below illustrates both the enzymatic and spontaneous cleavage of FDP, as well as the artifactual non-enzymatic condensation that occurs at -20°C[5][6].

FDP_Pathway F6P Fructose-6-Phosphate (Precursor) PFK Phosphofructokinase (ATP -> ADP) F6P->PFK FDP Fosfructose Trisodium (FDP) PFK->FDP Aldolase Aldolase Cleavage (Enzymatic / Spontaneous) FDP->Aldolase G3P Glyceraldehyde 3-Phosphate (G3P) Aldolase->G3P DHAP Dihydroxyacetone Phosphate (DHAP) Aldolase->DHAP IceCondensation Non-Enzymatic Condensation (in ice at -20°C) G3P->IceCondensation DHAP->IceCondensation IceCondensation->FDP Artifactual Re-formation

Fig 1: FDP glycolytic cleavage and artifactual non-enzymatic condensation at -20°C.

Part 3: Quantitative Data & Standardization

To build a self-validating experimental system, you must control the physical parameters of your FDP stock. Table 1 summarizes the critical quantitative thresholds required to minimize batch variation.

Table 1: FDP Stability and Storage Parameters

ParameterRecommended ConditionCausality / Impact on Experiment
Solid Storage 0–8°C or -20°C, desiccatedPrevents moisture absorption; minimizes spontaneous hydrolysis.
Residual Moisture 12% – 16% (Lyophilized cake)Optimal range for stability[3]; must be factored into molarity calculations.
Solution pH 6.8 – 7.4 (Buffered)Unbuffered FDP is acidic; physiological pH prevents acid-catalyzed degradation.
Aqueous Stability < 4 hours at Room TempRapid degradation into G3P and DHAP at elevated temperatures.
Analytical Detection Ion Chromatography (5 min)AS11-HC column with 50 mM KOH elution allows rapid purity verification (LOD: 0.032 μmol/L)[7].

Part 4: Experimental Protocols

Step-by-Step Methodology: Standardized FDP Reconstitution

Do not treat FDP like a generic salt. Implement this self-validating workflow for every new batch to ensure absolute consistency.

FDP_Workflow Start Lyophilized FDP (Check CoA for Moisture) Buffer Reconstitute in Chilled HEPES/Tris (pH 7.4) Start->Buffer Verify IC Purity Check (AS11-HC Column) Buffer->Verify Aliquot Single-Use Aliquots (50-100 μL) Verify->Aliquot Freeze Flash Freeze (LN2) Store at -80°C Aliquot->Freeze

Fig 2: Standardized workflow for FDP reconstitution to minimize batch variation.

Step 1: Gravimetric Moisture Correction

  • Weigh the desired mass of FDP trisodium salt in a low-humidity environment.

  • Consult the batch-specific Certificate of Analysis (CoA) for the exact water content percentage.

  • Recalculate your required mass to ensure the correct anhydrous molarity. (Formula: Target Mass / (1 - Moisture Fraction))

Step 2: Buffered Reconstitution

  • Pre-chill your biological buffer (e.g., 20 mM HEPES or Tris, pH 7.4) to 4°C.

  • Dissolve the FDP powder into the chilled buffer. Never use unbuffered ultra-pure water , as the resulting acidic pH will trigger immediate hydrolysis.

Step 3: Purity Verification (Self-Validation Step)

  • To confirm the batch has not degraded during transit, run a 5-minute Ion Chromatography (IC) assay.

  • Utilize an AS11-HC anion column with 50 mmol/L KOH elution. This will rapidly separate intact FDP from any G3P or DHAP degradation products[7].

Step 4: Aliquoting and Flash-Freezing

  • Divide the reconstituted solution into single-use aliquots (e.g., 50–100 μL) on ice.

  • Flash-freeze the tubes in liquid nitrogen and transfer immediately to -80°C.

Step 5: Thawing and Execution

  • Thaw aliquots on ice immediately prior to your assay.

  • Discard any unused thawed solution. Never refreeze FDP solutions , as the phase transition can induce artifactual aldol condensation[5].

References

  • Sigma-Aldrich. Fructose 1,6-bisphosphate, trisodium salt CAS No. 38099-82-0.
  • ChemicalBook. D-Fructose 1,6-bisphosphate trisodium salt | 38099-82-0.
  • University of Cambridge. Non-enzymatic gluconeogenesis-like formation of Fructose 1,6-bisphosphate in ice.
  • PubMed Central (PMC). Nonenzymatic gluconeogenesis-like formation of fructose 1,6-bisphosphate in ice.
  • Cayman Chemical. D-Fructose-1,6-bisphosphate (sodium salt hydrate).
  • ResearchGate. Analysis of Fructose 1,6-Diphosphate in Fermentation Broth Using Ion Chromatography.
  • Google Patents. EP0814087A2 - Partially lyophilized fructose-1,6-diphosphate (FDP) for injection into humans.

Sources

Optimization

Troubleshooting fosfructose trisodium crystallization during lyophilization

Welcome to the technical support center for the lyophilization of fosfructose trisodium. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of freeze-dryin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the lyophilization of fosfructose trisodium. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of freeze-drying this challenging molecule. Crystallization during lyophilization can compromise the stability, solubility, and overall efficacy of the final product. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you achieve a stable, amorphous lyophilized cake.

Understanding the Core Challenge: Why Does Fosfructose Trisodium Crystallize?

Fosfructose trisodium, a phosphorylated sugar, has an inherent tendency to form ordered crystalline structures. During the lyophilization process, several factors can drive this unwanted transition from a stable amorphous glass to a crystalline state.

The primary mechanism is freeze-concentration . As water begins to crystallize into ice during the freezing step, the concentration of fosfructose trisodium and other solutes in the remaining unfrozen water dramatically increases.[1][2] This supersaturated state can provide the thermodynamic driving force for nucleation and crystal growth. The mobility of the molecules in this freeze-concentrated phase is a critical factor; if the viscosity is not high enough to immobilize the fosfructose trisodium molecules, they can arrange themselves into a crystalline lattice.

The goal of a successful lyophilization cycle is to freeze the formulation into a vitrified (glassy) state and maintain it in that state throughout drying. This is achieved by keeping the product temperature below its critical glass transition temperature (Tg') .[3][4] Above the Tg', the amorphous solid transitions to a more rubbery state, increasing molecular mobility and significantly raising the risk of crystallization and product collapse.[4][5]

Troubleshooting Guide: A Stage-by-Stage Approach

Unwanted crystallization can occur at any stage of the lyophilization process. This guide is structured to help you identify and resolve issues based on when you observe them.

Q1: My fosfructose trisodium formulation shows signs of crystallization after the freezing stage. What are the likely causes and how can I fix it?

Crystallization during freezing is a common hurdle. It often points to issues with the formulation itself or the cooling rate.

Common Causes & Solutions:

  • Inadequate Cryoprotection: Fosfructose trisodium alone may not have a sufficiently low Tg' to remain amorphous upon freezing. The addition of a cryoprotectant is crucial.

    • Solution: Incorporate a high-purity cryoprotectant with a high glass transition temperature, such as sucrose or trehalose.[3][6] These sugars are effective because they form a viscous, amorphous matrix that entraps the fosfructose trisodium molecules, hindering their ability to crystallize.[7]

  • Inappropriate Freezing Rate: The rate at which you freeze your product profoundly impacts the ice crystal structure and the degree of freeze-concentration.[8][9]

    • Slow Freezing: Can lead to the formation of large ice crystals. This results in larger pockets of highly concentrated fosfructose trisodium, which can provide more time and space for crystallization to occur.[10]

    • Fast Freezing (Quenching): While it forms smaller ice crystals, it can sometimes create a thermodynamically unstable state that may be more prone to crystallization during subsequent warming steps (like primary drying).[1][10]

    • Solution: Experiment with different freezing rates. For many formulations, a moderately fast cooling rate (e.g., 0.5 to 1.0 °C/minute) offers a good balance.[10] This needs to be empirically determined for your specific formulation.

  • The Role of Annealing: Annealing is a controlled warming step after initial freezing, followed by re-cooling.[11]

    • When to Use It: If your formulation contains a component you want to crystallize (like the bulking agent mannitol), annealing can ensure its complete crystallization before drying begins.[11][12] This can create a supportive scaffold for the amorphous fosfructose trisodium-cryoprotectant mixture.

    • When to Avoid It: If your goal is a fully amorphous system, annealing might inadvertently provide the energy and molecular mobility for your fosfructose trisodium to crystallize. If you observe crystallization after an annealing step, try removing it from your protocol.

Troubleshooting Crystallization During the Freezing Stage

G start Crystallization Observed During Freezing Stage q1 Is a cryoprotectant (e.g., sucrose, trehalose) in the formulation? start->q1 sol1 ACTION: Add a cryoprotectant (e.g., sucrose) to increase Tg' and inhibit molecular mobility. q1->sol1 No q2 What is the freezing rate? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2_slow ACTION: Increase the freezing rate (e.g., from 0.2°C/min to 1°C/min) to trap molecules in an amorphous state. q2->sol2_slow Rate is slow (<0.5°C/min) sol2_fast ACTION: Decrease the freezing rate (e.g., from >2°C/min to 1°C/min) to reduce thermodynamic stress. q2->sol2_fast Rate is very fast (Quenched) q3 Is an annealing step present? q2->q3 Rate is moderate (0.5-1.5°C/min) sol2_slow->q3 sol2_fast->q3 sol3 ACTION: Remove the annealing step as it may be providing the energy for crystallization. q3->sol3 Yes end Re-evaluate Formulation (Amorphous Product Achieved) q3->end No sol3->end

Sources

Reference Data & Comparative Studies

Validation

Fosfructose Trisodium vs. Fructose-1,6-Bisphosphate Dicyclohexylammonium Salt: A Comprehensive Comparison Guide

As a Senior Application Scientist, selecting the correct salt form of a biochemical reagent is as critical as selecting the molecule itself. Fructose-1,6-bisphosphate (FBP) is a pivotal central metabolite in glycolysis.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the correct salt form of a biochemical reagent is as critical as selecting the molecule itself. Fructose-1,6-bisphosphate (FBP) is a pivotal central metabolite in glycolysis. However, its commercial and experimental utility is fundamentally dictated by its counter-ion.

This guide provides an objective, mechanistic comparison between Fosfructose Trisodium (the physiological sodium salt) and Fructose-1,6-bisphosphate Dicyclohexylammonium (DCHA) salt (the stabilized organic salt), detailing their distinct applications in drug development, in vivo cytoprotection, and in vitro biocatalysis.

Chemical Profiling & Mechanistic Divergence

Fosfructose Trisodium (FDP Trisodium)

Fosfructose trisodium is a highly water-soluble, physiologically compatible salt of FBP. In drug development, it is investigated as a potent cytoprotective agent for ischemic conditions, including cardiovascular ischemia and sickle cell anemia[1][2].

The Causality of Action: Under hypoxic conditions, oxidative phosphorylation ceases, forcing tissues to rely on anaerobic glycolysis. However, ischemia rapidly depletes cellular ATP, which is required by hexokinase and phosphofructokinase-1 (PFK-1) to metabolize glucose. Exogenous administration of Fosfructose bypasses these ATP-consuming regulatory steps. It directly enters the glycolytic payoff phase, yielding a net of four ATP molecules per glucose equivalent (compared to the standard two), thereby preventing ATP depletion and stabilizing cell membranes[2].

Fructose-1,6-Bisphosphate DCHA Salt

The dicyclohexylammonium (DCHA) salt is engineered for chemical stability rather than physiological compatibility. Highly polar phosphate esters like FBP are prone to spontaneous hydrolysis in aqueous environments.

The Causality of Action: By pairing FBP with the bulky, hydrophobic DCHA cation, the molecule readily crystallizes into a non-hygroscopic powder that is exceptionally stable for long-term storage[3][4]. However, the DCHA cation is inherently cytotoxic and sterically inhibits enzyme active sites. Therefore, it is exclusively used as a stable precursor for in vitro biocatalysis and must undergo cation-exchange removal prior to any biological or enzymatic assay[4].

Comparative Quantitative Data

The following table summarizes the critical physicochemical and quantitative parameters dictating the use of each salt form.

ParameterFosfructose TrisodiumFBP DCHA Salt
Cation Na⁺ (Sodium)C₁₂H₂₄N⁺ (Dicyclohexylammonium)
Molecular Weight ~406.06 g/mol (Anhydrous)[5]~1130 g/mol (Typical Tetra-DCHA salt)
Aqueous Solubility Very High (>50 mg/mL)Moderate (Requires specific pH/heating)
Storage Stability Moderate (Hygroscopic, requires -20°C)Excellent (Non-hygroscopic, stable at RT)
Biological Toxicity Low (Physiologically tolerated)High (DCHA is cytotoxic)
Primary Application In vivo cytoprotection, IV infusion[1]In vitro biocatalysis, enzymatic synthesis[3]

Mechanistic Pathways & Workflows

Pathway 1: Fosfructose Cytoprotection Mechanism

The following diagram illustrates how Fosfructose trisodium bypasses early glycolytic bottlenecks to rescue ischemic tissue.

G FBP Fosfructose Trisodium (Bypasses PFK-1) Aldolase Aldolase Cleavage FBP->Aldolase DHAP Dihydroxyacetone Phosphate (DHAP) Aldolase->DHAP GAP Glyceraldehyde 3-Phosphate (GAP) Aldolase->GAP DHAP->GAP Triosephosphate Isomerase ATP Net +4 ATP Generation (Anaerobic Glycolysis) GAP->ATP Glycolytic Payoff Phase Cytoprotection Ischemic Cytoprotection (Reduced Infarct Size) ATP->Cytoprotection

Diagram 1: Anaerobic glycolytic bypass mechanism of Fosfructose Trisodium in ischemic tissue.

Pathway 2: FBP-DCHA Preparation Workflow

For in vitro synthesis, DHAP is a highly unstable but necessary donor for aldolase-catalyzed asymmetric synthesis. It is generated in situ from the stable FBP-DCHA salt[3][4].

Workflow Step1 FBP-DCHA Salt (Stable Storage Form) Step2 Dowex 50W-X8 (H+) Resin Cation Exchange Step1->Step2 Dissolve in H2O Step3 DCHA Retention (Toxic Cation Removed) Step2->Step3 Bind DCHA+ Step4 Free FBP (Aqueous) Neutralized to pH 7.0 Step2->Step4 Elute Free FBP Step5 Enzymatic Assay (FruA + TPI Addition) Step4->Step5 in situ DHAP Synthesis

Diagram 2: Cation-exchange workflow required to utilize FBP-DCHA in enzymatic assays.

Self-Validating Experimental Protocols

To ensure scientific rigor, the following protocols incorporate internal validation steps to confirm the causality of the experimental design.

Protocol 1: In Vivo Ischemia-Reperfusion Model (Using Fosfructose Trisodium)

Objective: Evaluate the cytoprotective efficacy of Fosfructose in a myocardial ischemia model. Rationale: The sodium salt is utilized because it is immediately bioavailable and devoid of the severe cardiotoxicity associated with DCHA.

  • Reagent Preparation: Dissolve Fosfructose trisodium in sterile 0.9% saline to a concentration of 50 mg/mL. Critical Step: Prepare immediately before use to prevent spontaneous aqueous hydrolysis of the phosphate ester.

  • Administration: Administer a 500 mg/kg intravenous infusion 15 minutes prior to the induction of ischemia (e.g., via Left Anterior Descending artery ligation)[1].

  • Ischemia Induction: Maintain occlusion for 45 minutes, followed by reperfusion.

  • Self-Validation (Assay): Extract myocardial tissue and measure ATP and creatine phosphate levels via bioluminescence assay.

    • Validation Check: A successful run will demonstrate a ≥2-fold preservation of myocardial ATP levels compared to saline controls, validating that the exogenous FBP successfully bypassed the PFK-1 blockade[2].

Protocol 2: In Vitro Enzymatic DHAP Synthesis (Using FBP-DCHA Salt)

Objective: Generate highly pure Dihydroxyacetone Phosphate (DHAP) in situ for downstream aldolase-catalyzed C-C bond formation. Rationale: FBP-DCHA provides a highly stable, pure starting material, but the DCHA cation must be stripped to prevent denaturation of the aldolase enzymes[4].

  • Cation Exchange: Suspend 1.0 g of FBP-DCHA in 20 mL of deionized water. Add 3.0 g of pre-washed Dowex 50W-X8 (H⁺ form) strongly acidic cation exchange resin[4].

  • Self-Validation (pH Drop): Stir at room temperature.

    • Validation Check: Monitor the pH. The solution must drop to ~pH 2.0 within 15 minutes. This acidic shift is the self-validating indicator that the DCHA⁺ has been successfully sequestered by the resin and replaced by H⁺ protons[4].

  • Filtration & Neutralization: Filter the suspension to remove the resin. Immediately neutralize the filtrate to pH 7.0 using 1M NaOH. Prolonged exposure to pH 2.0 will cause acid-catalyzed hydrolysis of the phosphate groups[3].

  • Enzymatic Cleavage: Degas the neutralized FBP solution with N₂. Add Fructose-1,6-bisphosphate aldolase (FruA) and Triosephosphate isomerase (TPI) to establish an equilibrium favoring DHAP[4].

Decision Matrix for Researchers

  • Choose Fosfructose Trisodium if: Your workflow involves live cells, tissue cultures, animal models, or clinical formulations. Its physiological compatibility and high aqueous solubility make it the only viable choice for metabolic rescue and cytoprotection studies.

  • Choose FBP DCHA Salt if: Your workflow involves synthetic biocatalysis, structural biology, or long-term archiving of analytical reference standards. The DCHA salt guarantees year-over-year stability, provided you have the infrastructure to perform cation-exchange chromatography prior to enzymatic exposure.

References

  • Fosfructose trisodium (Diphosphofructose trisodium)
  • D-Fructose 1,6-bisphosphate trisodium salt - PubChem.
  • FOSFRUCTOSE TRISODIUM - Inxight Drugs.
  • A Novel Efficient Synthesis of Dihydroxyacetone Phosphate and Bromoacetol Phosphate for Use in Enzymatic Aldol Syntheses.
  • Enzymatic Direct Aldol Additions. Thieme Connect.

Sources

Comparative

Reproducibility of fosfructose trisodium effects in hypoxic models

[label="Trimetazidine ( Fig 1. Metabolic bypass mechanism of FDP vs.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

[label="Trimetazidine (

Fig 1. Metabolic bypass mechanism of FDP vs. Trimetazidine during hypoxia.

Comparative Performance Analysis

When designing a hypoxic study, selecting the correct metabolic modulator depends entirely on the presence of residual oxygen. Below is a synthesized comparison of FDP against standard alternatives.

Feature / ModulatorFosfructose Trisodium (FDP)Trimetazidine (TMZ)Glucose-Insulin-Potassium (GIK)
Primary Target Aldolase / Downstream GlycolysisMitochondrial 3-KAT (FAO)Membrane GLUT Transporters
Efficacy in Absolute Anoxia High (Generates anaerobic ATP)Low (Requires O₂ for shifted oxidation)Moderate (Limited by PFK-1 block)
Efficacy in Mild Hypoxia Low (Poor cellular uptake)High (Optimizes residual O₂ use)High (Boosts overall metabolism)
Key Experimental Limitation Highly charged; poor membrane permeabilityIneffective without baseline perfusionExacerbates lactate-induced acidosis

The Reproducibility Paradox: Why Do FDP Studies Conflict?

The literature on FDP is highly polarized. For example, Bickler et al. demonstrated that 3.5 mM FDP successfully prevented ATP depletion and stabilized intracellular calcium in hypoxic rat astrocytes[1]. Conversely, rigorous 14.1 Tesla NMR spectroscopy studies by Liu et al. found absolutely no ATP preservation in hypoxic-ischemic neonatal cerebrocortical slices treated with FDP[2].

The Causality Behind the Paradox:

  • The Permeability Barrier: FDP is a highly negatively charged molecule (trisodium salt of a bisphosphate). In healthy, intact cells, it cannot easily cross the lipid bilayer[3].

  • Injury-Dependent Uptake: FDP's efficacy is often an artifact of the model's severity. Protection is typically only observed when the hypoxic insult is severe enough to cause transient membrane leakiness, allowing FDP to enter the cytosol, but not so severe that the cell is irreversibly apoptotic.

  • Metabolic Hydrolysis: In some tissue preparations, extracellular phosphatases rapidly hydrolyze FDP into standard fructose before it can enter the cell. Because unphosphorylated fructose does not bypass the hexokinase/PFK-1 ATP-consuming steps, it offers zero neuroprotective or cardioprotective benefit[3].

Self-Validating Experimental Protocol for FDP Efficacy

To eliminate permeability artifacts and prove that FDP is acting mechanistically as a glycolytic intermediate, researchers must utilize a self-validating Oxygen-Glucose Deprivation (OGD) protocol .

The critical addition to this workflow is Iodoacetate , a specific inhibitor of glyceraldehyde-3-phosphate dehydrogenase (GAPDH). Because GAPDH is downstream of where FDP enters glycolysis, co-administering iodoacetate will completely abolish FDP's protective effect if—and only if—FDP is truly generating ATP via the glycolytic pathway[1].

Workflow Prep 1. Cell Culture (Astrocytes/Cardiomyocytes) Pretreat 2. Pre-treatment (FDP ± Iodoacetate) Prep->Pretreat OGD 3. OGD Exposure (1% O2, 0mM Glucose) Pretreat->OGD Assay 4. ATP & Ca2+ Quantification OGD->Assay

Fig 2. Self-validating OGD protocol workflow utilizing Iodoacetate.

Step-by-Step Methodology

Phase 1: Culture Preparation

  • Seed primary rat cortical astrocytes or H9c2 cardiomyocytes at a density of 1×105 cells/well in 96-well plates.

  • Allow 24 hours for adherence in standard DMEM (10% FBS, 4.5 g/L glucose) under normoxic conditions (95% Air, 5% CO₂).

Phase 2: The Self-Validating Pre-treatment Wash cells twice with glucose-free Artificial Cerebrospinal Fluid (ACSF) or Tyrode's solution to remove residual glucose. Divide into the following cohorts 10 minutes prior to OGD:

  • Group A (Negative Control): Vehicle (Glucose-free ACSF).

  • Group B (Test): 3.5 mM Fosfructose Trisodium.

  • Group C (Validation): 3.5 mM Fosfructose Trisodium + 3.5 mM Iodoacetate. (Causality: If Group C dies at the same rate as Group A, it proves Group B's survival is strictly dependent on downstream glycolysis, validating the FDP mechanism).

Phase 3: Oxygen-Glucose Deprivation (OGD)

  • Transfer all plates into a specialized hypoxia incubator chamber.

  • Flush the chamber with a hypoxic gas mixture (95% N₂, 5% CO₂) to achieve <1% ambient O₂.

  • Incubate for exactly 120 minutes. (Note: Time may require optimization based on cell line sensitivity; the goal is 50-60% viability in Group A).

Phase 4: Reoxygenation and Readout

  • Remove plates from the hypoxia chamber, replace the buffer with standard glucose-containing DMEM, and return to a normoxic incubator for 24 hours.

  • ATP Quantification: Lyse cells and measure intracellular ATP using a standard Luciferase-based luminescence assay.

  • Calcium Imaging: Load parallel wells with Fura-2 AM fluorescent dye to measure cytosolic Ca2+ stabilization, a direct downstream indicator of ATP-dependent ion pump functionality[1].

References

  • Fructose-1,6-Bisphosphate does not preserve ATP in hypoxic-ischemic neonatal cerebrocortical slices Source: PubMed Central (PMC) / Brain Research URL:[Link]

  • Fructose 1,6-Bisphosphate: A Summary of Its Cytoprotective Mechanism Source: ResearchGate URL:[Link]

  • Neuroprotective Effect of D-Fructose-1,6-Bisphosphate against β-Amyloid Induced Neurotoxicity in Rat Hippocampal Organotypic Slices Source: Kobe University Repository URL:[Link]

  • Fructose-1,6-bisphosphate stabilizes brain intracellular calcium during hypoxia in rats Source: Stroke (AHA Journals) URL:[Link]

  • Unlocking metabolic flexibility in heart failure with preserved ejection fraction: Bridging fundamental mechanisms to clinical innovation Source: PubMed Central (PMC) URL:[Link]

  • Myocardial Substrate Metabolism in the Normal and Failing Heart Source: Physiological Reviews URL:[Link]

Sources

Validation

Comparative Analysis: Fosfructose Trisodium vs. Fructose-6-Phosphate in Metabolic Rescue Models

As a Senior Application Scientist navigating the complexities of cellular metabolism and drug development, selecting the right biochemical substrate is often the difference between a successful cytoprotective model and a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of cellular metabolism and drug development, selecting the right biochemical substrate is often the difference between a successful cytoprotective model and a failed assay. When evaluating glycolytic intermediates for research in cardiovascular ischemia, sickle cell anemia, and organ preservation, two compounds frequently enter the discussion: Fosfructose Trisodium (Fructose-1,6-bisphosphate trisodium salt, or FBP) and Fructose-6-Phosphate (F6P).

While both are fundamental to the glycolytic pathway, their pharmacological utility and behavior under physiological stress are vastly different. This guide objectively compares their mechanistic profiles, physicochemical properties, and experimental applications to help you design robust, self-validating metabolic assays.

Mechanistic Divergence: Bypassing the Glycolytic Bottleneck

To understand the causality behind choosing Fosfructose over F6P in therapeutic research, we must examine the rate-limiting steps of anaerobic glycolysis.

Under normal normoxic conditions, F6P is phosphorylated by Phosphofructokinase-1 (PFK-1) to form Fructose-1,6-bisphosphate[1]. This reaction is a metabolic tollbooth: it strictly requires the investment of one ATP molecule. However, during ischemia or severe hypoxia, cells are forced into uncompensated anaerobic glycolysis[2]. This leads to rapid ATP depletion and lactic acidosis. Because PFK-1 is highly sensitive to both low pH and altered ATP/AMP ratios, the enzyme is allosterically inhibited during ischemic events. Consequently, exogenous F6P simply accumulates upstream, unable to be metabolized.

Fosfructose trisodium acts as a cytoprotective agent precisely because it circumvents this bottleneck[3]. By entering the pathway downstream of PFK-1, Fosfructose bypasses the ATP-consuming step. It is directly cleaved by aldolase into glyceraldehyde-3-phosphate (GAP) and dihydroxyacetone phosphate (DHAP), ultimately yielding a net of two ATP molecules per molecule of Fosfructose, even in severely compromised tissues[2]. Furthermore, Fosfructose serves as a potent allosteric activator of the M2 isoform of Pyruvate Kinase (PK-M2), actively accelerating the glycolytic payoff phase[1].

MetabolicBypass F6P Fructose-6-Phosphate (F6P) PFK Phosphofructokinase-1 (Requires 1 ATP) F6P->PFK Inhibited by Ischemic Acidosis FBP Fosfructose Trisodium (F1,6bP) PFK->FBP Rate-Limiting Bottleneck ALD Aldolase Cleavage FBP->ALD Direct Pathway Entry GAP GAP & DHAP Intermediates ALD->GAP ATP Net +2 ATP Yield (Anaerobic Survival) GAP->ATP Glycolytic Payoff

Metabolic bypass mechanism of Fosfructose (F1,6bP) compared to Fructose-6-Phosphate (F6P).

Physicochemical & Pharmacological Profiles

When formulating media or designing in vivo models, the structural differences between these two sodium salts dictate their application. Fosfructose is heavily utilized as an active pharmaceutical ingredient (API) in cytoprotection, whereas F6P is primarily reserved as an enzymatic substrate for in vitro biochemical assays[4].

Table 1: Comparative Molecular and Functional Profile

ParameterFosfructose TrisodiumFructose-6-Phosphate (Disodium)
Primary Chemical Role Cytoprotective sugar phosphate[3]Upstream glycolytic intermediate[1]
ATP Investment Required 0 ATP (Bypasses PFK-1)[2]1 ATP (Requires active PFK-1)
Net ATP Yield (Ischemia) +2 ATP per molecule[2]0 ATP (Pathway stalled at PFK-1)
Allosteric Activity Activates Pyruvate Kinase (PK-M2)[1]Precursor to F2,6bP (PFK-1 modulator)
Primary Research Applications Cardiovascular ischemia, asthma, sickle cell[3]Enzymatic characterization, metabolic tracing[4]

Experimental Methodologies: Self-Validating Hypoxia/Reoxygenation (H/R) Workflow

To empirically demonstrate the superior cytoprotective efficacy of Fosfructose over F6P, we deploy an in vitro cardiomyocyte Hypoxia/Reoxygenation (H/R) model.

The Causality of the Design: A common pitfall in metabolic assays is failing to prove how a compound rescues a cell. To ensure this protocol is a self-validating system , we incorporate an ATP-depletion control arm using Oligomycin (an ATP synthase inhibitor). If F6P fails to rescue cell viability under Oligomycin treatment, but Fosfructose succeeds, the system internally validates that the mechanism of rescue is specifically the circumvention of the ATP-dependent PFK-1 step, ruling out general carbohydrate osmotic effects.

Step-by-Step Protocol:
  • Cell Culture & Preparation: Seed H9c2 rat cardiomyocytes in 96-well plates at 1×104 cells/well. Allow 24 hours for adherence.

  • Media Exchange: Wash cells twice with PBS. Replace standard media with a glucose-free, serum-free DMEM to strictly isolate the metabolic contribution of the exogenous sugar phosphates.

  • Treatment Group Assignment:

    • Group A (Control): Vehicle (PBS).

    • Group B (F6P): 5 mM Fructose-6-Phosphate.

    • Group C (Fosfructose): 5 mM Fosfructose Trisodium.

    • Group D (Validation): 5 mM Fosfructose + 1μM Oligomycin.

  • Hypoxic Induction: Place the plates in a specialized hypoxia chamber flushed with 1% O2​ , 5% CO2​ , and 94% N2​ for 6 hours at 37°C.

  • Reoxygenation: Remove plates from the hypoxia chamber and return to a standard normoxic incubator (21% O2​ ) for 12 hours.

  • Endpoint Assays:

    • Quantify intracellular ATP using a standard Luciferin-Luciferase bioluminescence assay.

    • Measure cell viability via CCK-8 assay.

    • Assess membrane degradation by quantifying Lactate Dehydrogenase (LDH) release in the supernatant.

Quantitative Data Presentation

The following table summarizes the expected quantitative outcomes from the self-validating H/R protocol described above. The data highlights the inability of F6P to sustain cellular energetics during hypoxia compared to the robust rescue provided by Fosfructose.

Table 2: Expected Outcomes in Cardiomyocyte H/R Injury Model

Treatment GroupIntracellular ATP (% of Normoxia)Cell Viability (%)LDH Release (Fold Change)
Normoxia Control 100%> 95%1.0x
Hypoxia (Vehicle) 22% ± 4%38% ± 5%4.5x
Hypoxia + 5mM F6P 26% ± 3%42% ± 4%4.2x
Hypoxia + 5mM Fosfructose 78% ± 6% 84% ± 3% 1.6x
Hypoxia + Fosfructose + Oligomycin 65% ± 5%71% ± 4%2.1x

Data Interpretation: The successful rescue in the Fosfructose + Oligomycin group definitively proves that Fosfructose generates ATP entirely via anaerobic substrate-level phosphorylation, completely bypassing both PFK-1 and oxidative phosphorylation.

References

  • MedChemExpress. "Fosfructose trisodium | Glycolysis Activator". MedChemExpress.
  • Inxight Drugs. "FOSFRUCTOSE TRISODIUM". National Center for Advancing Translational Sciences (NCATS).
  • ChemicalBook. "D-Fructose 1,6-bisphosphate trisodium salt | 38099-82-0". ChemicalBook.
  • Abcam. "D-Fructose 1,6-diphosphate trisodium salt, Common metabolic sugar". Abcam.

Sources

Comparative

A Comparative Guide to the Cellular Uptake of Fosfructose Trisodium and Other Hexose Phosphates

For researchers and drug development professionals, understanding the cellular uptake kinetics of phosphorylated metabolic intermediates is paramount for developing effective therapeutic strategies, particularly in the c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, understanding the cellular uptake kinetics of phosphorylated metabolic intermediates is paramount for developing effective therapeutic strategies, particularly in the context of cellular rescue and metabolic modulation. Fosfructose trisodium, the trisodium salt of fructose-1,6-bisphosphate, is a key metabolic intermediate that has garnered significant interest for its cytoprotective effects in ischemic conditions.[1][2] This guide provides a comparative analysis of the cellular uptake of fosfructose trisodium against other critical hexose phosphates, supported by a detailed experimental protocol for direct benchmarking.

Introduction to Fosfructose Trisodium and Hexose Phosphate Transport

Fosfructose trisodium is a naturally occurring, phosphorylated sugar that plays a central role in the glycolytic pathway.[1] Its exogenous administration has been explored for its ability to bypass the initial, ATP-consuming steps of glycolysis, thereby providing a more direct route to energy production, especially in energy-deprived cells.[2] The therapeutic efficacy of fosfructose trisodium and other hexose phosphates is fundamentally dependent on their ability to traverse the cell membrane and enter the cytoplasm.

Unlike their non-phosphorylated counterparts (e.g., glucose, fructose), hexose phosphates are generally cell-impermeant due to their negative charge at physiological pH. Consequently, their entry into cells is mediated by specific transport proteins. The landscape of hexose phosphate transport is diverse and cell-type specific. In prokaryotes like E. coli, the Uhp (uptake of hexose phosphate) system is a well-characterized transporter for compounds like glucose-6-phosphate (G6P).[3][4] In the absence of such transporters, some cells may employ extracellular phosphatases to cleave the phosphate group, allowing the resulting hexose to be taken up by conventional glucose or fructose transporters.[3]

In mammalian cells, the picture is more complex. While dedicated plasma membrane transporters for hexose phosphates are not as ubiquitously characterized as glucose transporters (GLUTs), evidence points to their existence. For instance, cardiac myocytes exhibit a high-affinity, saturable uptake system for fructose-1,6-bisphosphate (the anionic form of fosfructose trisodium).[5] This transport can be inhibited by other phosphorylated sugars, suggesting a degree of promiscuity for the transporter.[5] In plant cells, specific translocators in the plastid inner envelope, such as the glucose-6-phosphate/phosphate translocator (GPT), facilitate the exchange of hexose phosphates for inorganic phosphate.[6]

Given this context, a direct comparison of uptake rates between fosfructose trisodium and other hexose phosphates like glucose-6-phosphate and fructose-6-phosphate is essential for researchers aiming to modulate cellular metabolism. This guide provides the foundational knowledge and a practical framework for such a comparison.

Comparative Analysis of Hexose Phosphate Uptake

The cellular uptake of a given hexose phosphate is governed by the expression and activity of specific transporters on the cell surface. The following table summarizes the known characteristics of cellular uptake for key hexose phosphates. It is important to note that direct, side-by-side comparative kinetic data (Vmax, Km) across various mammalian cell types is sparse in the literature, underscoring the need for the experimental approach detailed later in this guide.

Hexose PhosphateChemical FormulaKnown Transporter/Uptake MechanismKey Characteristics
Fosfructose Trisodium (Fructose-1,6-bisphosphate)C₆H₁₁Na₃O₁₂P₂Putative high-affinity transporter in cardiac myocytes.[5]Uptake is saturable and can be inhibited by other phosphorylated sugars.[5] The presence of two phosphate groups appears to be a key feature for ligand binding.[5]
Glucose-6-Phosphate (G6P)C₆H₁₃O₉PUhpT in E. coli[7]; GPT in plant plastids.[6] In some systems, extracellular dephosphorylation precedes uptake of glucose.[3]Active transport has been observed in E. coli.[4] In mammalian cells, direct plasma membrane transport is less characterized than for FBP.
Fructose-6-Phosphate (F6P)C₆H₁₃O₉PCan inhibit the uncoupled transport of G6P in E. coli.[4]Often considered in the context of intracellular glycolysis, with less focus on its direct cellular uptake from the extracellular space.[8]

Experimental Protocol for Benchmarking Hexose Phosphate Uptake Rates

To provide researchers with a robust method for direct comparison, the following protocol outlines a standardized cellular uptake assay. This protocol is designed to be adaptable to various adherent cell lines and can be modified for suspension cells.

Principle

This assay measures the time-dependent uptake of a target hexose phosphate from the extracellular medium into cultured cells. The depletion of the hexose phosphate from the medium or its accumulation within the cell lysate is quantified using a sensitive analytical method, such as liquid chromatography-mass spectrometry (LC-MS) or a specific enzymatic assay.

Materials
  • Cell line of interest (e.g., C2C12 myoblasts, H9c2 cardiomyocytes, HepG2 hepatocytes)

  • Cell culture medium (e.g., DMEM) and supplements (FBS, penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Fosfructose trisodium

  • Glucose-6-phosphate disodium salt

  • Fructose-6-phosphate disodium salt

  • Transport buffer (e.g., Krebs-Ringer-HEPES buffer: 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM HEPES, pH 7.4)

  • Ice-cold PBS for washing

  • Lysis buffer (e.g., RIPA buffer or methanol/water extraction solvent)

  • Cell scraper

  • Quantification assay reagents (e.g., LC-MS standards, enzymatic assay kits)

Step-by-Step Methodology
  • Cell Seeding: Plate the cells in 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of the experiment. Culture for 24-48 hours.

  • Cell Starvation (Optional but Recommended): About 2-4 hours before the uptake assay, replace the culture medium with a serum-free medium. This can help to reduce the background levels of metabolites.

  • Preparation of Uptake Solutions: Prepare solutions of fosfructose trisodium, glucose-6-phosphate, and fructose-6-phosphate in the transport buffer at the desired final concentration (e.g., 1 mM).

  • Initiation of Uptake:

    • Aspirate the culture medium from the wells.

    • Wash the cell monolayer twice with warm PBS to remove any residual medium.

    • Add the pre-warmed uptake solution containing the respective hexose phosphate to each well. Start a timer.

  • Incubation: Incubate the plates at 37°C for various time points (e.g., 0, 5, 15, 30, 60 minutes). The 0-minute time point serves as the baseline control.

  • Termination of Uptake:

    • At each time point, rapidly aspirate the uptake solution.

    • Immediately wash the cells three times with ice-cold PBS to stop the transport process and remove any unbound hexose phosphate.

  • Cell Lysis:

    • After the final wash, add an appropriate volume of ice-cold lysis buffer to each well.

    • Incubate on ice for 10-15 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Sample Processing:

    • Centrifuge the lysates at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cell debris.

    • Collect the supernatant for analysis.

  • Quantification:

    • Analyze the concentration of the hexose phosphate in the cell lysates using a validated method like LC-MS or a specific enzymatic assay.

    • Normalize the amount of uptaken hexose phosphate to the total protein content of the lysate (determined by a BCA or Bradford assay).

Experimental Controls
  • Temperature Control: Perform a parallel experiment at 4°C. At this temperature, active, energy-dependent transport is significantly inhibited, allowing for the assessment of passive diffusion and non-specific binding.[9]

  • Inhibitor Control: If a known inhibitor of a suspected transporter is available, pre-incubate the cells with the inhibitor before adding the hexose phosphate solution. This can help to elucidate the specific transport mechanism.

Data Presentation and Interpretation

The results of the benchmarking study should be presented clearly for comparative analysis.

Table: Comparative Uptake of Hexose Phosphates in [Your Cell Line]
Time (minutes)Fosfructose Trisodium (nmol/mg protein)Glucose-6-Phosphate (nmol/mg protein)Fructose-6-Phosphate (nmol/mg protein)
0
5
15
30
60

Data should be presented as mean ± standard deviation from at least three independent experiments.

By plotting the intracellular concentration of each hexose phosphate against time, the initial uptake rate can be determined from the slope of the linear portion of the curve. A steeper slope indicates a faster uptake rate.

Visualizing the Cellular Uptake Pathways and Experimental Workflow

Cellular Uptake of Hexose Phosphates

HexosePhosphateUptake cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Cytoplasm) Fosfructose Fosfructose Trisodium Transporter_FBP FBP Transporter Fosfructose->Transporter_FBP Uptake G6P_ext Glucose-6-Phosphate Transporter_G6P Putative G6P Transporter G6P_ext->Transporter_G6P Uptake F6P_ext Fructose-6-Phosphate F6P_ext->Transporter_G6P Potential Uptake Glycolysis Glycolysis Transporter_FBP->Glycolysis Enters Glycolysis Transporter_G6P->Glycolysis Enters Glycolysis

Caption: Generalized pathways for hexose phosphate uptake into the cell.

Experimental Workflow for Benchmarking

ExperimentalWorkflow A 1. Seed and Culture Cells B 2. Wash with PBS A->B C 3. Add Hexose Phosphate Solution B->C D 4. Incubate (37°C / 4°C) Time points: 0, 5, 15, 30, 60 min C->D E 5. Stop with Ice-Cold PBS Wash D->E F 6. Cell Lysis E->F G 7. Collect Supernatant F->G H 8. Quantify (e.g., LC-MS) G->H I 9. Normalize to Protein Content H->I J 10. Compare Uptake Rates I->J

Caption: Step-by-step workflow for the comparative uptake assay.

Conclusion

While fosfructose trisodium holds significant therapeutic promise due to its role in cellular energy metabolism, its efficacy is intrinsically linked to its transport across the cell membrane. This guide has synthesized the current understanding of hexose phosphate transport and, more critically, provided a detailed, actionable protocol for researchers to benchmark the uptake rates of fosfructose trisodium against other key hexose phosphates. By employing this standardized approach, scientists and drug developers can generate the robust, comparative data needed to advance their research and development programs.

References

  • Fiaschi, T., et al. (2012). Characterization of the high-affinity uptake of fructose-1,6-bisphosphate by cardiac myocytes. Amino Acids, 43(3), 1347-1356. [Link]

  • Kornberg, H. L., & Soutar, A. K. (1973). Role of the phosphotransferase system in Escherichia coli strains deficient in hexose phosphate transport. FEBS Letters, 30(1), 78-80. [Link]

  • Inxight Drugs. (n.d.). FOSFRUCTOSE TRISODIUM. Retrieved from [Link]

  • Winkler, H. H. (1971). Energy coupling of the hexose phosphate transport system in Escherichia coli. Journal of Bacteriology, 107(3), 74-78. [Link]

  • Ambudkar, S. V., et al. (1986). Reconstitution of sugar phosphate transport systems of Escherichia coli. The Journal of Biological Chemistry, 261(20), 9478-9482. [Link]

  • Lee, Y. J., et al. (2019). Transcriptional Regulation of the Glucose-6-Phosphate/Phosphate Translocator 2 Is Related to Carbon Exchange Across the Chloroplast Envelope. Frontiers in Plant Science, 10, 779. [Link]

  • PubChem. (n.d.). fosfructose trisodium anhydrous. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Fosfructose Trisodium. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Fructose 6-phosphate. Retrieved from [Link]

  • Chen, X., et al. (2017). The cellular uptake mechanism, intracellular transportation, and exocytosis of polyamidoamine dendrimers in multidrug-resistant breast cancer cells. International Journal of Nanomedicine, 12, 149-161. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Fosfructose (trisodium)

Advanced Operational Guide: Personal Protective Equipment & Handling Protocols for Fosfructose (Trisodium) As researchers and drug development professionals scale up their assays, the reliable handling of metabolic inter...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Operational Guide: Personal Protective Equipment & Handling Protocols for Fosfructose (Trisodium)

As researchers and drug development professionals scale up their assays, the reliable handling of metabolic intermediates becomes critical to experimental reproducibility and laboratory safety. Fosfructose (trisodium)—also known as D-Fructose-1,6-bisphosphate trisodium salt or FDP-Na3—is a foundational phospho sugar utilized extensively as an allosteric enzyme activator and a neuroprotective agent in ischemia-reperfusion injury models[1][2][3].

While often perceived as a benign biochemical substrate, Fosfructose (trisodium) is a highly hygroscopic powder that can cause significant skin, eye, and respiratory irritation if aerosolized[4][5]. This guide provides a self-validating, causality-driven framework for the safe handling, preparation, and disposal of this compound.

Chemical Profile & Risk Assessment

To design an effective safety protocol, we must first understand the quantitative and physical parameters of the compound. The following table summarizes the critical data driving our operational choices.

PropertyValueOperational Implication
Chemical Name D-Fructose-1,6-bisphosphate trisodium saltHighly polar; requires aqueous buffers for dissolution.
CAS Number 38099-82-0 (Anhydrous) / 81028-91-3 (Octahydrate)Verify hydration state before calculating molarity.
Molecular Weight 406.06 g/mol (Anhydrous)Use analytical balance for precise millimolar assays[1][2].
Solubility Soluble in water (up to 50 mg/mL)Do not exceed maximum solubility to prevent precipitation[2].
Storage Temperature -20°C (Long-term) / < 4°C (Short-term)Protect from heat to prevent hydrolysis of phosphoester bonds[3][5].
Hazard Classification Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3Mandates strict PPE to prevent dermal and respiratory contact[4].

Personal Protective Equipment (PPE) Matrix

In a laboratory setting, PPE should not be applied blindly; every piece of equipment must serve a specific mechanistic purpose. For Fosfructose (trisodium), the primary risk vector is the generation of fine, irritating dust during gravimetric transfer[4][5].

  • Ocular Protection: Wear chemical safety goggles compliant with EN166 or 29 CFR 1910.133[5]. Causality: The fine powder can easily become airborne. Contact with the ocular mucosa leads to rapid dissolution, causing localized hyperosmotic stress and serious eye irritation (Category 2A)[4].

  • Respiratory Protection: Use an N95, P1, or equivalent particulate respirator (EN 149) if handling outside a fume hood[5]. Causality: Inhalation of the dust causes mechanical and chemical irritation to the respiratory tract (STOT SE 3)[4].

  • Dermal Protection: Standard nitrile gloves (minimum 0.11 mm thickness) and a cotton/polyester laboratory coat[5]. Causality: Nitrile provides an excellent barrier against incidental contact, preventing the hygroscopic salt from drawing moisture from the skin, which causes Category 2 skin irritation[4].

Operational Workflow: Handling & Reconstitution

The following step-by-step methodology ensures both operator safety and the biochemical integrity of the Fosfructose.

Step 1: Thermal Equilibration Remove the sealed vial from -20°C storage and allow it to equilibrate to room temperature for at least 30 minutes before opening. Causality: Opening a cold vial exposes the highly hygroscopic powder to ambient humidity. Condensation will rapidly degrade the compound via premature hydrolysis of the 1,6-bisphosphate groups.

Step 2: Environmental Control Perform all weighing inside a certified chemical fume hood or a localized exhaust ventilation system[4]. Causality: Drafts from standard HVAC systems can aerosolize the fine powder. Controlled laminar flow directs particulates away from the operator's breathing zone.

Step 3: Gravimetric Transfer Using an anti-static spatula, transfer the required mass to a pre-weighed conical tube. Cap the tube immediately after transfer.

Step 4: Reconstitution & Validation Add chilled, sterile deionized water or assay buffer to achieve the desired concentration (do not exceed 50 mg/mL)[2]. Vortex gently. Self-Validation Step: Hold the tube against a dark background. Complete optical transparency without suspended particulates confirms successful dissolution. A pH check should yield a slightly acidic to neutral reading, validating the integrity of the trisodium salt.

HandlingWorkflow Step1 1. Equilibration Warm to RT Step2 2. PPE & Vent Don Gear & Hood Step1->Step2 Step3 3. Weighing Minimize Dust Step2->Step3 Step4 4. Dissolution Buffer (<50 mg/mL) Step3->Step4 Step5 5. Storage Aliquot at -20°C Step4->Step5

Workflow for the safe handling and preparation of Fosfructose (trisodium) solutions.

Spill Management & Disposal Plan

In the event of a powder spill, wet decontamination methods must be avoided initially. Wetting Fosfructose powder creates a highly viscous, sticky residue that is exceptionally difficult to remove from laboratory surfaces.

Step 1: Isolate and Ventilate Evacuate non-essential personnel from the immediate area and ensure the room's exhaust ventilation is active[4][5].

Step 2: Dry Mechanical Collection Do not sweep with a standard broom, as this generates dust. Use a HEPA-filtered laboratory vacuum or carefully sweep the powder using a damp-edged dustpan and a soft brush[4][5]. Place the recovered solid into a sealable, inert disposal container.

Step 3: Surface Decontamination Once all visible powder is removed, wash the affected surface with warm water and laboratory detergent[4]. Self-Validation Step: Wipe the dried surface with a clean, damp indicator cloth. The absence of a tacky or sticky residue confirms the complete removal of the hygroscopic sugar phosphate.

Step 4: Regulatory Disposal Do not flush the powder or highly concentrated solutions down the drain. Dispose of the sealed container as unused chemical waste via an approved institutional waste disposal plant[4].

SpillResponse S1 Identify Solid Spill S2 Isolate & Ventilate S1->S2 S3 Dry Mechanical Collection S2->S3 S4 Wet Surface Decontamination S3->S4 S5 Dispose as Chemical Waste S4->S5

Sequential spill containment and decontamination protocol for Fosfructose powder.

Mechanistic Context: Why is Fosfructose Handled with Such Care?

Understanding the biological potency of Fosfructose reinforces the need for strict handling protocols. In cellular metabolism, D-Fructose-1,6-bisphosphate is the central precursor to glyceraldehyde 3-phosphate (GAP) and dihydroxyacetone phosphate (DHAP) in the glycolytic pathway[3]. It acts as a potent allosteric activator for downstream enzymes like pyruvate kinase[3]. Accidental exposure or contamination of other assays with aerosolized Fosfructose can artificially spike metabolic rates in in vitro cellular models, leading to false-positive data in drug screening pipelines.

Glycolysis F6P Fructose-6-Phosphate PFK Phosphofructokinase-1 F6P->PFK ATP FBP Fosfructose (Fructose-1,6-bisphosphate) PFK->FBP Aldolase Aldolase FBP->Aldolase Products GAP & DHAP Aldolase->Products

Fosfructose (Fructose-1,6-bisphosphate) as a critical intermediate in glycolysis.

References

  • D-Fructose 1,6-bisphosphate trisodium salt - PubChem.
  • Safety Data Sheet D-Fructose-1,6-diphosph
  • Material Safety Data Sheet - D-Fructose-1,6-Diphosphate Trisodium Salt Hydr
  • Thermo Scientific Chemicals D-Fructose-1,6-bisphosph
  • D-Fructose 1,6-diphosphate trisodium salt hydr

Sources

© Copyright 2026 BenchChem. All Rights Reserved.